TGR5 agonist 5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H26N2O2 |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
N-[[(2S)-2,3-dihydro-1-benzofuran-2-yl]methyl]-2-(1,1-dimethyl-3,4-dihydroisoquinolin-2-yl)acetamide |
InChI |
InChI=1S/C22H26N2O2/c1-22(2)19-9-5-3-7-16(19)11-12-24(22)15-21(25)23-14-18-13-17-8-4-6-10-20(17)26-18/h3-10,18H,11-15H2,1-2H3,(H,23,25)/t18-/m0/s1 |
InChI Key |
LXXPMDKBGZCNPY-SFHVURJKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the TGR5 Agonist Mechanism of Action in GLP-1 Secretion
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed examination of the molecular mechanisms by which Takeda G protein-coupled receptor 5 (TGR5) agonists stimulate the secretion of glucagon-like peptide-1 (GLP-1) from intestinal enteroendocrine L-cells. It consolidates findings from key cellular and animal studies, outlines common experimental protocols, and presents quantitative data to support the described pathways.
Introduction: TGR5 as a Therapeutic Target
Glucagon-like peptide-1 (GLP-1) is a critical incretin (B1656795) hormone that potentiates glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, and regulates appetite, making it a cornerstone of modern therapies for type 2 diabetes and obesity. The discovery that bile acids, acting as endogenous signaling molecules, could stimulate GLP-1 release led to the identification of TGR5 (also known as G protein-coupled bile acid receptor 1, GPBAR1) as a key mediator of this effect.[1][2][3] TGR5 is expressed in various tissues, but its presence on intestinal L-cells positions it as a prime target for therapeutic agents designed to enhance endogenous GLP-1 secretion. This guide details the signaling cascade initiated by TGR5 activation and the experimental frameworks used to elucidate this mechanism.
The Core Signaling Pathway: From Agonist Binding to GLP-1 Release
The activation of TGR5 on enteroendocrine L-cells initiates a well-defined intracellular signaling cascade. TGR5 is predominantly located on the basolateral membrane of L-cells, a crucial detail suggesting that luminal agonists, such as bile acids, must first be absorbed across the intestinal epithelium to exert their effect.
The canonical pathway is as follows:
-
Agonist Binding: Endogenous bile acids (e.g., lithocholic acid, deoxycholic acid) or synthetic agonists bind to and activate the TGR5 receptor.
-
G-Protein Coupling: TGR5 is primarily coupled to the Gαs protein subunit.
-
Adenylyl Cyclase Activation: Upon activation, Gαs stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).
-
cAMP Accumulation: This leads to a rapid and dose-dependent elevation of intracellular cAMP levels.
-
Downstream Effector Activation: cAMP acts as a second messenger, activating downstream protein kinases, principally Protein Kinase A (PKA) and, in some contexts, Exchange protein directly activated by cAMP (Epac).
-
Calcium Mobilization: The activation of these downstream pathways converges on the mobilization of intracellular calcium ([Ca2+]i), a critical trigger for the final step.
-
GLP-1 Exocytosis: The rise in intracellular calcium promotes the fusion of GLP-1-containing granules with the cell membrane, resulting in the secretion of active GLP-1 into circulation.
References
- 1. Bile acids promote glucagon-like peptide-1 secretion through TGR5 in a murine enteroendocrine cell line STC-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. Crosstalk between FXR and TGR5 controls glucagon-like peptide 1 secretion to maintain glycemic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Novel TGR5 Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Takeda G-protein-coupled receptor 5 (TGR5), a cell surface receptor for bile acids, has emerged as a significant therapeutic target for metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic steatohepatitis.[1][2] Its activation regulates energy expenditure, glucose homeostasis, and inflammation.[3] This document provides an in-depth technical overview of the structure-activity relationships (SAR) of novel TGR5 agonists, details key experimental protocols for their evaluation, and illustrates the core signaling pathways.
TGR5 Signaling Pathway
TGR5 activation is initiated by the binding of an agonist, which induces a conformational change in the receptor. This change facilitates the coupling to a stimulatory Gαs protein, leading to the activation of adenylyl cyclase.[3][4] Activated adenylyl cyclase converts ATP into cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger.[4] The subsequent increase in intracellular cAMP levels activates two primary downstream effectors: Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC).[4][5] These effectors modulate various cellular processes, including the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells, a key mechanism for improving glucose tolerance.[5][6]
Structure-Activity Relationships of TGR5 Agonists
The search for potent and selective TGR5 agonists has led to the exploration of diverse chemical scaffolds, ranging from natural bile acids and triterpenoids to fully synthetic small molecules.
Natural bile acids are the endogenous ligands for TGR5, with lithocholic acid (LCA) being the most potent.[7][8] SAR studies on bile acid derivatives have revealed key structural requirements for TGR5 activation.
-
Hydrophobicity: The agonistic potential generally increases with the hydrophobicity of the steroid scaffold.[8]
-
C7 Position: Introduction of an alkyl group at the C7-β position enhances activity in proportion to the substituent's size, with propyl being more active than ethyl or methyl.[7]
-
C6 Position: Modifications at the C6 position can significantly impact potency and selectivity.
-
Side Chain: The length and functionality of the side chain at C24 are critical for activity.
Table 1: SAR of Selected Bile Acid Derivatives
| Compound | Modification | hTGR5 EC50 (µM) | Reference |
|---|---|---|---|
| Lithocholic acid (LCA) | Endogenous Ligand | 0.53 | [7] |
| Chenodeoxycholic acid (CDCA) | Endogenous Ligand | 8.3 | [7] |
| 7α-methyl-LCA | C7-α Methyl | Potent Agonist | [7] |
| 6α-ethyl-CDCA (INT-777) | C6-α Ethyl | 0.29 | [4] |
| 7β-propyl-CDCA | C7-β Propyl | More active than C7-ethyl/methyl |[7] |
Natural triterpenoids like betulinic acid (BA), oleanolic acid (OA), and ursolic acid (UA) are selective TGR5 agonists that do not activate the farnesoid X receptor (FXR).[9][10] Betulinic acid has been a key lead compound for SAR studies.[9]
-
C3 Position: Modifications at the C3 hydroxyl group have led to significant improvements in potency.[10]
-
C17 Position: Changes to the C17 carboxylic acid are also critical.
-
C20 Position: Variations at the C20 alkene have been explored.[9]
Table 2: SAR of Betulinic Acid Derivatives
| Compound | Modification | hTGR5 EC50 (µM) | Efficacy (%) | Reference |
|---|---|---|---|---|
| Betulinic Acid (1) | Lead Compound | 1.04 | 83 | [9][11] |
| Oleanolic Acid (2) | Natural Triterpenoid | 2.1 | 64 | [9] |
| Ursolic Acid (3) | Natural Triterpenoid | 1.9 | 60 | [9] |
| Derivative 18 dia 2 (RG-239) | C3 Modification | 0.091 | 100 | [9] |
| Derivative 19 dia 2 | C3 Modification | 0.22 | 100 |[9] |
High-throughput screening has identified several classes of potent, non-steroidal TGR5 agonists.[12][13]
-
3-Aryl-4-isoxazolecarboxamides: SAR studies identified that potency could be significantly increased through modifications on the aryl ring and the carboxamide group, leading to compounds with nanomolar efficacy.[13]
-
4-Phenoxynicotinamides: Derivatives of this scaffold, containing maleimides in the side chains, have been developed as intestine-targeted agonists with reduced systemic exposure.[14][15] Compound 22b from this series showed excellent TGR5 agonistic activity and a prolonged hypoglycemic effect in mice.[15]
-
3-Phenoxypyrazine-2-carboxamides: This class yielded highly potent agonists. Compounds 18g (2-Cl substituent) and 18k (2,5-di-Cl substituent) showed superior activity compared to the reference agonist INT-777.[16]
Table 3: SAR of Selected Synthetic Agonists
| Compound Class | Key Compound | hTGR5 EC50 | Key SAR Finding | Reference |
|---|---|---|---|---|
| 3-Aryl-4-isoxazolecarboxamides | Exemplars | up to pEC50 = 9 | Rapid SAR from solution-phase synthesis | [13] |
| 4-Phenoxynicotinamide Derivatives | Compound 22b | Potent Agonist | Maleimide conjugation enhances mucoadhesion | [14][15] |
| 3-Phenoxypyrazine-2-carboxamides | Compound 18k | 1.4 nM | 2,5-di-Cl substitution on the phenoxy ring is optimal | [16] |
| Dihydropyridones | Compound 77A | Nanomolar Agonist | Developed from HTS hit; extensive SAR study of 83 analogues |[12] |
Key Experimental Protocols
Evaluating novel TGR5 agonists requires a workflow of in vitro and in vivo assays to determine potency, efficacy, selectivity, and physiological effects.
This assay quantifies the production of cAMP in response to TGR5 activation in a recombinant cell line.[15]
-
Objective: To determine the potency (EC50) and efficacy of test compounds on human or mouse TGR5.
-
Cell Line: HEK293T cells stably expressing human TGR5 (hTGR5) or mouse TGR5 (mTGR5).[15]
-
Principle: A competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF). A cAMP-d2 conjugate and a Eu3+-cryptate labeled anti-cAMP antibody are used. Endogenously produced cAMP from cell stimulation displaces the d2-labeled cAMP from the antibody, leading to a decrease in the HTRF signal.
-
Methodology:
-
Cell Plating: Seed the TGR5-expressing HEK293T cells into 96-well or 384-well plates and culture overnight.
-
Compound Preparation: Prepare serial dilutions of test compounds in an appropriate assay buffer.
-
Stimulation: Add the diluted compounds to the cells and incubate for a specified time (e.g., 30 minutes) at room temperature to stimulate cAMP production.
-
Lysis and Detection: Add the HTRF lysis buffer containing the cAMP-d2 conjugate and the anti-cAMP-cryptate antibody.
-
Incubation: Incubate for 60 minutes at room temperature to allow the immunoassay to reach equilibrium.
-
Reading: Read the plate on an HTRF-compatible reader (measuring emission at 665 nm and 620 nm).
-
Data Analysis: Calculate the ratio of the two emission signals and convert it to cAMP concentration using a standard curve. Plot the dose-response curve to determine EC50 values.
-
This assay measures the ability of a TGR5 agonist to stimulate GLP-1 secretion from enteroendocrine cells.[16]
-
Objective: To confirm that TGR5 activation by a test compound leads to the desired physiological response in a relevant cell type.
-
Cell Line: Human NCI-H716 enteroendocrine L-cells, which endogenously express TGR5.[16][17]
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of GLP-1 released into the cell culture supernatant.
-
Methodology:
-
Cell Culture: Culture NCI-H716 cells in an appropriate medium (e.g., RPMI-1640) supplemented with serum.
-
Plating: Seed cells into 24- or 48-well plates and allow them to adhere and grow.
-
Starvation & Washing: Before stimulation, wash the cells with serum-free medium or Krebs-Ringer Bicarbonate buffer (KRB).
-
Stimulation: Add test compounds at various concentrations (in KRB buffer) and incubate for a defined period (e.g., 2 hours).
-
Supernatant Collection: Collect the cell culture supernatant, add a DPP-4 inhibitor to prevent GLP-1 degradation, and centrifuge to remove cell debris.
-
Quantification: Analyze the supernatant for GLP-1 concentration using a commercial GLP-1 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the secreted GLP-1 levels to the total protein content of the cells in each well.
-
The OGTT is a standard in vivo model to assess the effect of a TGR5 agonist on glucose homeostasis in animal models.[15]
-
Objective: To evaluate the glucose-lowering efficacy of a lead compound in a living organism.
-
Animal Model: C57BL/6 mice, diet-induced obese mice, or diabetic db/db mice.[15]
-
Principle: The test measures the body's ability to clear a glucose load from the blood. An effective anti-diabetic agent will improve glucose tolerance, resulting in a lower and faster return to baseline blood glucose levels.
-
Methodology:
-
Acclimatization & Fasting: Acclimatize the mice and fast them overnight (e.g., 12-16 hours) with free access to water.
-
Baseline Glucose: Measure baseline blood glucose from the tail vein (Time 0).
-
Compound Administration: Administer the test compound orally (p.o.) at a specific dose (e.g., 50 mg/kg).[15] A vehicle control group is also included.
-
Glucose Challenge: After a set time post-compound administration (e.g., 30-60 minutes), administer a glucose solution orally (e.g., 2 g/kg).
-
Blood Glucose Monitoring: Measure blood glucose levels at regular intervals after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot blood glucose levels over time for each group. Calculate the Area Under the Curve (AUC) for the glucose excursion to quantify the improvement in glucose tolerance. A significant reduction in AUC for the compound-treated group compared to the vehicle group indicates efficacy.
-
References
- 1. Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. TGR5 agonists for diabetes treatment: a patent review and clinical advancements (2012-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management [mdpi.com]
- 6. Intestinal Co-culture System to Study TGR5 Agonism and Gut Restriction [en.bio-protocol.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure-activity relationship study of betulinic acid, a novel and selective TGR5 agonist, and its synthetic derivatives: potential impact in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery, Structure-Activity Relationships, and In Vivo Activity of Dihydropyridone Agonists of the Bile Acid Receptor TGR5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholars.mssm.edu [scholars.mssm.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Intestinal Co-culture System to Study TGR5 Agonism and Gut Restriction [bio-protocol.org]
The Discovery and Synthesis of Novel TGR5 Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Takeda G-protein-coupled receptor 5 (TGR5), a cell surface receptor for bile acids, has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH).[1][2][3][4] Activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1), enhances energy expenditure, and modulates inflammatory responses.[1] This has spurred significant research into the discovery and development of potent and selective TGR5 agonists. This technical guide provides an in-depth overview of the core aspects of discovering and synthesizing novel TGR5 agonist compounds, complete with experimental methodologies and pathway visualizations.
TGR5 Agonist Scaffolds: From Natural Ligands to Synthetic Compounds
The landscape of TGR5 agonists is diverse, encompassing both natural and synthetic molecules with a variety of chemical structures.
Natural and Semi-Synthetic Agonists:
Bile acids are the natural ligands for TGR5. The secondary bile acid, lithocholic acid (LCA), is the most potent endogenous agonist, followed by deoxycholic acid (DCA), chenodeoxycholic acid (CDCA), and cholic acid (CA). However, their therapeutic use is limited by their simultaneous activation of other nuclear receptors like the farnesoid X receptor (FXR), leading to potential side effects. This has driven the development of semi-synthetic bile acid derivatives, such as INT-777, which exhibit improved selectivity and potency for TGR5. Natural triterpenoids, including betulinic acid, oleanolic acid, and ursolic acid, have also been identified as selective TGR5 agonists.
Synthetic Non-Steroidal Agonists:
The quest for orally bioavailable and highly selective TGR5 agonists has led to the exploration of various non-steroidal scaffolds. Prominent among these are derivatives of:
-
Imidazole (B134444): Compounds with an imidazole core have demonstrated significant TGR5 agonist activity.
-
Pyridine (B92270): The 4-phenyl pyridine scaffold has been a fruitful starting point for the synthesis of novel TGR5 agonists.
-
Pyrazine Carboxamide: This class of compounds has yielded potent TGR5 agonists with excellent in vivo efficacy.
-
Dihydropyridone: High-throughput screening has identified dihydropyridone derivatives as potent nanomolar TGR5 agonists.
-
Oxadiazole: The oxadiazole scaffold has been shown to be significantly more potent than triazole or imidazole cores in certain compound series.
Quantitative Data on TGR5 Agonist Potency
The following tables summarize the in vitro potency (EC50 values) of representative TGR5 agonists from various chemical classes.
Table 1: Natural and Semi-Synthetic TGR5 Agonists
| Compound | Chemical Class | EC50 (µM) | Source(s) |
| Lithocholic Acid (LCA) | Secondary Bile Acid | 0.53 | |
| Deoxycholic Acid (DCA) | Secondary Bile Acid | 1.01 | |
| Chenodeoxycholic Acid (CDCA) | Primary Bile Acid | 4.43 | |
| Cholic Acid (CA) | Primary Bile Acid | 7.72 | |
| INT-777 | Semi-synthetic Bile Acid | 0.82 | |
| Betulinic Acid | Triterpenoid | 1.04 | |
| Oleanolic Acid | Triterpenoid | 2.25 | |
| Ursolic Acid | Triterpenoid | 2.2 |
Table 2: Synthetic Non-Steroidal TGR5 Agonists
| Compound ID | Scaffold | hTGR5 EC50 (nM) | Source(s) |
| Compound 26a | Oxadiazole | 79 | |
| Compound 32a | Triazole | 25 | |
| Compound 31d | Imidazole | 0.057 | |
| Compound 6g | 2-Thio-imidazole | 0.057 | |
| Compound 18g | Pyrazine Carboxamide | 1.4 | |
| Compound 18k | Pyrazine Carboxamide | 1.4 | |
| Compound 77A | Dihydropyridone | Potent nanomolar agonist |
Key Experimental Protocols
The discovery and evaluation of new TGR5 agonists rely on a suite of in vitro and in vivo assays. Detailed methodologies for key experiments are provided below.
In Vitro TGR5 Agonist Activity Assays
1. cAMP Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay quantifies the production of cyclic AMP (cAMP), a second messenger generated upon TGR5 activation.
-
Principle: A competitive immunoassay between native cAMP produced by cells and a cAMP tracer labeled with a fluorescent dye (d2). This complex is recognized by an anti-cAMP antibody labeled with a cryptate (the donor fluorophore). The specific signal (energy transfer) is inversely proportional to the concentration of cAMP in the sample.
-
Cell Line: HEK293 or CHO-K1 cells stably expressing human TGR5.
-
Procedure:
-
Cell Preparation: Harvest and resuspend cells in a suitable buffer.
-
Assay Plate Preparation: Dispense the cell suspension into a 384-well low-volume plate.
-
Compound Addition: Add serial dilutions of the test compounds to the wells. Include a known TGR5 agonist as a positive control (e.g., INT-777) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at room temperature for a specified time (typically 30-60 minutes) to allow for cAMP production.
-
Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to the wells.
-
Second Incubation: Incubate for 1 hour at room temperature.
-
Signal Reading: Measure the time-resolved fluorescence at 620 nm and 665 nm using an HTRF-compatible plate reader.
-
Data Analysis: Calculate the 665nm/620nm ratio and determine the EC50 values from the dose-response curves.
-
2. Luciferase Reporter Gene Assay
This assay measures the activation of a reporter gene (luciferase) that is functionally linked to a cAMP response element (CRE).
-
Principle: TGR5 activation leads to increased intracellular cAMP, which binds to and activates the cAMP response element-binding protein (CREB). Activated CREB binds to the CRE in the reporter construct, driving the expression of the luciferase gene. The amount of light produced upon addition of a luciferase substrate is proportional to TGR5 activation.
-
Cell Line: HEK293T or CHO-K1 cells co-transfected with a human TGR5 expression vector and a CRE-luciferase reporter vector.
-
Procedure:
-
Cell Seeding: Seed the transfected cells into a 96-well plate and incubate for 18-24 hours.
-
Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the test compounds.
-
Incubation: Incubate the plate for a defined period (e.g., 6-24 hours) to allow for luciferase expression.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Add a luciferase assay reagent containing the substrate (luciferin) to the cell lysate.
-
Luminescence Measurement: Measure the light output using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and calculate EC50 values from the dose-response curves.
-
In Vitro GLP-1 Secretion Assay
This assay assesses the ability of TGR5 agonists to stimulate the secretion of GLP-1 from enteroendocrine L-cells.
-
Cell Line: Human NCI-H716 cells are a commonly used model for enteroendocrine L-cells.
-
Procedure:
-
Cell Culture: Culture NCI-H716 cells in RPMI 1640 medium supplemented with fetal bovine serum. The cells grow in suspension and form clusters.
-
Cell Seeding: Seed the cells in a 24-well plate pre-coated with Matrigel to promote attachment.
-
Starvation: Before stimulation, wash the cells and incubate them in a nutrient-deficient buffer (e.g., HEPES buffer) for a short period (e.g., 30 minutes).
-
Stimulation: Replace the starvation buffer with a buffer containing the test compounds at various concentrations. Include a positive control (e.g., a known GLP-1 secretagogue) and a vehicle control.
-
Incubation: Incubate for a specified time (e.g., 2 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
GLP-1 Measurement: Quantify the amount of active GLP-1 in the supernatant using a commercially available ELISA kit.
-
Data Analysis: Express the results as the fold increase in GLP-1 secretion compared to the vehicle control.
-
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
The OGTT is a standard method to evaluate the effect of a compound on glucose metabolism in vivo.
-
Animal Model: C57BL/6 mice are commonly used.
-
Procedure:
-
Fasting: Fast the mice overnight (typically 16 hours) with free access to water.
-
Baseline Blood Glucose: Measure the baseline blood glucose level from a tail vein blood sample using a glucometer.
-
Compound Administration: Administer the test compound orally (by gavage) at a predetermined dose. A vehicle control group should also be included.
-
Glucose Challenge: After a specific time following compound administration (e.g., 30-60 minutes), administer a glucose solution (typically 2 g/kg body weight) orally by gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose levels over time. The area under the curve (AUC) for glucose is calculated and compared between the treated and vehicle control groups to assess the improvement in glucose tolerance.
-
General Synthetic Procedures
The synthesis of novel TGR5 agonists often involves multi-step organic chemistry. Below are generalized schemes for two of the prominent non-steroidal scaffolds.
1. Synthesis of 1-benzyl-1H-imidazole-5-carboxamide Derivatives:
The synthesis of this class of compounds typically involves the construction of the imidazole core followed by functionalization. A representative synthetic route might include the reaction of a substituted benzylamine (B48309) with an imidazole-5-carboxylate derivative, followed by amidation with a desired amine.
2. Synthesis of 4-Phenyl Pyridine Derivatives:
A common method for the synthesis of 4-phenyl pyridine scaffolds is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction of a 4-halopyridine (e.g., 4-bromopyridine) with a phenylboronic acid derivative.
Visualizing TGR5 Signaling and Discovery Workflow
TGR5 Signaling Pathway
Caption: TGR5 signaling cascade upon agonist binding.
Experimental Workflow for TGR5 Agonist Discovery
Caption: A typical workflow for the discovery of TGR5 agonists.
Conclusion
The discovery of novel TGR5 agonists is a vibrant area of research with significant potential for the treatment of metabolic diseases. The development of diverse chemical scaffolds, coupled with robust in vitro and in vivo screening methodologies, continues to yield potent and selective compounds. This guide provides a foundational understanding of the key principles and experimental approaches in this field, serving as a valuable resource for researchers dedicated to advancing TGR5-targeted therapeutics. A critical challenge that remains is mitigating side effects, such as gallbladder filling, which may be addressed through the development of gut-restricted agonists.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 3. Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08867J [pubs.rsc.org]
- 4. indigobiosciences.com [indigobiosciences.com]
The Role of TGR5 Agonists in Energy Homeostasis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Takeda G protein-coupled receptor 5 (TGR5), also known as G protein-coupled bile acid receptor 1 (GPBAR1), has emerged as a critical regulator of energy homeostasis. As a cell surface receptor activated by bile acids, TGR5 is expressed in various metabolically active tissues, including the intestine, brown adipose tissue (BAT), skeletal muscle, and certain immune cells. Its activation triggers a cascade of signaling events that influence glucose metabolism, energy expenditure, and inflammation, making it a promising therapeutic target for metabolic diseases such as obesity and type 2 diabetes. This technical guide provides a comprehensive overview of the role of TGR5 agonists in energy homeostasis, detailing the underlying signaling pathways, summarizing key quantitative data from preclinical studies, and outlining relevant experimental protocols.
TGR5 Signaling Pathways
Upon activation by natural or synthetic agonists, TGR5 primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase (AC). This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger. The elevation of intracellular cAMP initiates several downstream signaling cascades that mediate the diverse metabolic effects of TGR5 activation.[1][2]
Key Downstream Effectors:
-
Protein Kinase A (PKA): A primary effector of cAMP, PKA phosphorylates a multitude of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB).
-
Exchange Protein Directly Activated by cAMP (Epac): This protein is another direct target of cAMP and can mediate PKA-independent effects.[3]
-
Extracellular Signal-Regulated Kinase (ERK): TGR5 activation can also lead to the phosphorylation and activation of ERK, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.
The specific downstream pathways activated by TGR5 can vary depending on the cell type and physiological context, leading to tissue-specific effects on energy homeostasis.
Role of TGR5 in Key Metabolic Tissues
The activation of TGR5 exerts distinct and often synergistic effects in various tissues to regulate overall energy balance.
Intestinal Enteroendocrine L-cells
In the enteroendocrine L-cells of the intestine, TGR5 activation is a potent stimulus for the secretion of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).[4]
-
GLP-1: This incretin (B1656795) hormone enhances glucose-dependent insulin (B600854) secretion from pancreatic β-cells, suppresses glucagon (B607659) secretion, slows gastric emptying, and promotes satiety.
-
PYY: This hormone acts as a satiety signal, reducing food intake.
The release of these gut hormones is a key mechanism by which TGR5 agonists improve glucose tolerance and reduce body weight.
Brown Adipose Tissue (BAT) and Skeletal Muscle
TGR5 is highly expressed in BAT and skeletal muscle, where its activation enhances energy expenditure through thermogenesis.[5]
-
Mechanism: TGR5 activation increases cAMP levels, which in turn upregulates the expression of type 2 iodothyronine deiodinase (D2). D2 converts the inactive thyroid hormone thyroxine (T4) into the active form, triiodothyronine (T3).
-
Effect: Elevated intracellular T3 levels stimulate the expression of uncoupling protein 1 (UCP1) in BAT and promotes mitochondrial biogenesis and oxidative metabolism in both BAT and skeletal muscle, leading to increased energy expenditure and heat production.
Pancreatic β-cells
TGR5 is also expressed in pancreatic β-cells, where its activation can directly stimulate insulin secretion in a glucose-dependent manner. This effect is mediated by the Gαs/cAMP pathway, leading to the closure of ATP-sensitive potassium channels and subsequent calcium influx.
Quantitative Effects of TGR5 Agonists
The following tables summarize the quantitative effects of various TGR5 agonists on key metabolic parameters from preclinical studies.
Table 1: Effects of TGR5 Agonists on Glucose Homeostasis
| Agonist | Animal Model | Dose | Route | Duration | Effect on Glucose Tolerance (OGTT) | Reference |
| INT-777 | db/db mice | 30 mg/kg/day | Oral | - | Improved glucose tolerance and insulin sensitivity | |
| Compound 18 | DIO C57BL/6 mice | 60 mg/kg | Oral | Acute | 33 ± 5% reduction in glucose excursion | |
| Compound 18 | DIO C57BL/6 mice | 60 mg/kg/day | Oral | 2 weeks | 27 ± 6% reduction in glucose excursion | |
| Oleanolic Acid | High-fat diet-fed mice | - | - | - | Enhanced glucose tolerance | |
| Oleanolic Acid | Type 2 diabetic mice | 100 mg/kg/day | Oral | 2 weeks | ~60% reversal of hyperglycemia | |
| OL3 | ICR mice | 75-300 mg/kg | Oral | Acute | 21.72% - 30.76% reduction in blood glucose peak | |
| OL3 | ob/ob mice | 400 mg/kg | Oral | Acute | 14.11% and 12.64% reduction in blood glucose at 15 and 30 min |
Table 2: Effects of TGR5 Agonists on Body Weight and Energy Expenditure
| Agonist | Animal Model | Dose | Route | Duration | Effect on Body Weight | Effect on Energy Expenditure | Reference |
| INT-777 | Ovariectomized mice on HFD | - | Diet | 4 weeks | Attenuated body weight gain | Increased | |
| Compound 18 | DIO C57BL/6 mice | 60 mg/kg/day | Oral | 2 weeks | 1.4 g reduction in body weight gain | - | |
| INT-777 | db/db mice | - | - | - | Attenuated increase in body weight | - |
Table 3: Effects of TGR5 Agonists on GLP-1 and PYY Secretion
| Agonist | Cell Line/Animal Model | Dose | Effect on GLP-1 Secretion | Effect on PYY Secretion | Reference |
| Compound 18 | C57BL/6 mice | 30 mg/kg | Elevated | Elevated | |
| Oleanolic Acid | STC-1 cells | 10 µM | 4.1 ± 0.6-fold increase | 8.3 ± 1.2-fold increase | |
| INT-777 | MIN6 cells | 25 µM | Augmented insulin release (indirectly related) | - |
Table 4: Effects of TGR5 Agonists on Gallbladder Volume
| Agonist | Animal Model | Dose | Route | Effect on Gallbladder Volume | Reference |
| INT-777 | Wild-type mice | - | Injection | Significantly increased | |
| Lithocholic Acid | Wild-type mice | - | Injection | Significantly increased | |
| Compound 18 | C57BL/6 mice | 3 mg/kg | Oral (3 days) | Dose-dependent increase | |
| INT-777 | C57BL/6 mice | 100 mg/kg | Oral (3 days) | Significant increase |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of TGR5 agonist activity. Below are outlines of key experimental protocols.
In Vitro GLP-1 Secretion Assay
This assay is used to determine the ability of a TGR5 agonist to stimulate GLP-1 secretion from enteroendocrine cells.
-
Cell Lines: Human NCI-H716 or murine STC-1 cells are commonly used.
-
Procedure:
-
Cells are cultured to confluency. For NCI-H716 cells, differentiation can be induced using Matrigel.
-
Cells are washed and incubated in a serum-free medium.
-
The TGR5 agonist of interest is added at various concentrations.
-
After a defined incubation period (e.g., 30 minutes to 2 hours), the supernatant is collected.
-
GLP-1 levels in the supernatant are quantified using a commercially available ELISA kit.
-
Cell lysates can be prepared to measure total cellular GLP-1 content for normalization.
-
Oral Glucose Tolerance Test (OGTT) in Mice
The OGTT is a standard procedure to assess glucose metabolism in vivo.
-
Animals: C57BL/6 mice, diet-induced obese (DIO) mice, or diabetic mouse models (e.g., db/db) are commonly used.
-
Procedure:
-
Mice are fasted overnight (typically 16 hours) with free access to water.
-
A baseline blood sample is collected from the tail vein to measure fasting blood glucose.
-
The TGR5 agonist or vehicle is administered orally or via injection.
-
After a specified time (e.g., 30 minutes), a glucose solution (typically 1.5-2 g/kg body weight) is administered by oral gavage.
-
Blood glucose levels are measured at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
The area under the curve (AUC) for the glucose excursion is calculated to quantify glucose tolerance.
-
Assessment of Brown Adipose Tissue (BAT) Activation
BAT activation is a key indicator of increased thermogenesis.
-
Method: Western blotting for UCP1 expression is a common method.
-
Procedure:
-
Interscapular BAT is dissected from mice treated with a TGR5 agonist or vehicle.
-
Protein is extracted from the tissue using a suitable lysis buffer (e.g., RIPA buffer). Due to the high lipid content, an acetone (B3395972) precipitation step can be included to clean the protein sample.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for UCP1.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.
-
The protein bands are visualized using a chemiluminescent substrate.
-
A loading control (e.g., β-actin or HSP90) should be used to ensure equal protein loading.
-
In Vivo Measurement of Plasma GLP-1 and PYY
Accurate measurement of these gut hormones in vivo requires careful sample handling due to their rapid degradation by enzymes like dipeptidyl peptidase-4 (DPP-4).
-
Procedure:
-
A DPP-4 inhibitor (e.g., sitagliptin) should be administered to the mice prior to the experiment to prevent GLP-1 degradation.
-
The TGR5 agonist or vehicle is administered.
-
At specified time points, blood is collected (e.g., via tail vein or cardiac puncture) into tubes containing an anticoagulant (e.g., EDTA) and a DPP-4 inhibitor.
-
The blood is immediately centrifuged at a low temperature to separate the plasma.
-
Plasma samples are stored at -80°C until analysis.
-
GLP-1 and PYY concentrations are measured using specific ELISA kits.
-
Conclusion and Future Directions
TGR5 agonists represent a promising therapeutic strategy for metabolic diseases by virtue of their multifaceted effects on energy homeostasis. They enhance GLP-1 and PYY secretion, increase energy expenditure in brown adipose tissue and skeletal muscle, and improve glucose tolerance. However, a significant challenge in the clinical development of systemic TGR5 agonists is the potential for adverse effects, most notably gallbladder filling, which could increase the risk of gallstone formation.
Future research and drug development efforts are likely to focus on:
-
Developing gut-restricted TGR5 agonists: These molecules would selectively activate TGR5 in the intestine to stimulate GLP-1 secretion without systemic exposure, thereby minimizing off-target effects.
-
Investigating combination therapies: Combining TGR5 agonists with other anti-diabetic drugs, such as DPP-4 inhibitors, may offer synergistic benefits in glycemic control.
-
Further elucidating the tissue-specific signaling pathways of TGR5: A deeper understanding of these pathways will aid in the design of more targeted and effective therapies.
References
- 1. The G Protein-Coupled Bile Acid Receptor, TGR5, Stimulates Gallbladder Filling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of transmembrane bile acid receptor TGR5 stimulates insulin secretion in pancreatic β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of a Leoligin-Inspired Synthetic Lignan as a TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-inflammatory Potential of TGR5 Agonism: A Technical Guide for Drug Discovery Professionals
Abstract
The Takeda G protein-coupled receptor 5 (TGR5), a cell surface receptor for bile acids, has emerged as a promising therapeutic target for a spectrum of inflammatory and metabolic diseases. Activation of TGR5 initiates a signaling cascade that potently suppresses inflammatory responses, primarily through the inhibition of the NF-κB and NLRP3 inflammasome pathways. This technical guide provides an in-depth overview of the anti-inflammatory effects of TGR5 agonists, presenting quantitative data from key preclinical studies, detailed experimental protocols for assessing agonist activity, and visual representations of the core signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of TGR5-targeted therapeutics.
Introduction
Chronic inflammation is a key pathological driver of numerous diseases, including inflammatory bowel disease, rheumatoid arthritis, atherosclerosis, and nonalcoholic steatohepatitis (NASH). The G protein-coupled receptor TGR5 has garnered significant attention for its role in mitigating inflammatory processes.[1][2] TGR5 is expressed in various immune cells, including macrophages, monocytes, and dendritic cells, as well as in intestinal epithelial cells and hepatocytes.[3][4] Its activation by endogenous bile acids or synthetic agonists triggers a cascade of intracellular events that culminate in the suppression of pro-inflammatory gene expression and cytokine production.[1] This guide summarizes the current understanding of TGR5-mediated anti-inflammatory signaling and provides practical information for the preclinical evaluation of novel TGR5 agonists.
TGR5 Signaling and Anti-inflammatory Mechanisms
The anti-inflammatory effects of TGR5 activation are primarily mediated through two key signaling pathways: the inhibition of NF-κB and the suppression of the NLRP3 inflammasome.
Inhibition of the NF-κB Pathway
The canonical anti-inflammatory pathway initiated by TGR5 activation involves the Gαs protein-mediated activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn interferes with the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines and chemokines. TGR5 activation has been shown to inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This prevents the translocation of the active NF-κB p65 subunit to the nucleus, thereby downregulating the transcription of target genes such as TNF-α, IL-6, and IL-1β.
Suppression of the NLRP3 Inflammasome
Recent studies have revealed that TGR5 activation also suppresses the NLRP3 inflammasome, a multi-protein complex that plays a critical role in innate immunity by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines IL-1β and IL-18. TGR5 signaling has been shown to inhibit the activation and assembly of the NLRP3 inflammasome, leading to reduced caspase-1 cleavage and subsequent secretion of mature IL-1β and IL-18. This mechanism is particularly relevant in the context of metabolic inflammation, such as in NASH, where NLRP3 inflammasome activation in macrophages is a key driver of disease progression.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory efficacy of TGR5 agonists has been demonstrated across various preclinical models. The following tables summarize key quantitative findings.
Table 1: In Vitro Anti-inflammatory Effects of TGR5 Agonists
| Agonist | Cell Type | Inflammatory Stimulus | Measured Cytokine | Concentration | % Inhibition / Fold Change | Reference |
| INT-777 | Mouse Bone Marrow-Derived Macrophages | LPS | TNF-α | 10 µM | ~50% reduction | |
| INT-777 | Mouse Bone Marrow-Derived Macrophages | LPS | IL-6 | 10 µM | ~60% reduction | |
| LCA | Human PBMCs from RA patients | LPS | TNF-α | 10 µM | Significant reduction | |
| LCA | Human PBMCs from RA patients | LPS | IL-1β | 10 µM | Significant reduction | |
| LCA | Human PBMCs from RA patients | LPS | IL-6 | 10 µM | Significant reduction | |
| Betulinic Acid | Human Monocytic Cell Line (U937) | LPS | IL-6 | 10 µM | Synergistic enhancement of inhibition | |
| Betulinic Acid | Human Monocytic Cell Line (U937) | LPS | IL-8 | 10 µM | Synergistic enhancement of inhibition |
LCA: Lithocholic Acid; LPS: Lipopolysaccharide; PBMC: Peripheral Blood Mononuclear Cell; RA: Rheumatoid Arthritis.
Table 2: In Vivo Anti-inflammatory Effects of TGR5 Agonists
| Agonist | Animal Model | Disease | Measured Outcome | Dosage | Effect | Reference |
| INT-777 | Ldlr-/- mice | Atherosclerosis | Plaque inflammation | 30 mg/kg/day | Decreased | |
| LCA | Collagen-Induced Arthritis (CIA) mice | Rheumatoid Arthritis | Plasma TNF-α | 10 mg/kg/day | Significantly reduced | |
| LCA | Collagen-Induced Arthritis (CIA) mice | Rheumatoid Arthritis | Plasma IL-1β | 10 mg/kg/day | Significantly reduced | |
| LCA | Collagen-Induced Arthritis (CIA) mice | Rheumatoid Arthritis | Plasma IL-6 | 10 mg/kg/day | Significantly reduced | |
| Betulinic Acid | DSS-induced colitis mice | Ulcerative Colitis | Colonic IL-1β mRNA | 50 mg/L in water | Significantly suppressed | |
| Betulinic Acid | DSS-induced colitis mice | Ulcerative Colitis | Colonic IL-6 mRNA | 50 mg/L in water | Significantly suppressed | |
| Betulinic Acid | DSS-induced colitis mice | Ulcerative Colitis | Colonic TNF-α mRNA | 50 mg/L in water | Significantly suppressed |
DSS: Dextran Sulfate Sodium.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory effects of TGR5 agonists.
In Vitro Assessment of Anti-inflammatory Activity
-
Cell Lines: Mouse bone marrow-derived macrophages (BMDMs), human peripheral blood mononuclear cells (PBMCs), or relevant monocytic cell lines (e.g., U937, THP-1) are commonly used.
-
Culture Conditions: Cells are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.
-
Agonist Pre-treatment: Cells are pre-treated with the TGR5 agonist at various concentrations for a specified period (e.g., 1-2 hours) before inflammatory stimulation.
-
Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 100 ng/mL) or other relevant stimuli (e.g., TNF-α) for a defined duration (e.g., 6-24 hours).
-
Sample Collection: Cell culture supernatants are collected after the treatment period.
-
ELISA Procedure: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: Cytokine concentrations are calculated based on a standard curve and expressed as pg/mL or ng/mL. The percentage of inhibition by the TGR5 agonist is calculated relative to the vehicle-treated, LPS-stimulated control.
-
RNA Extraction: Total RNA is extracted from the treated cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.
-
qPCR: Quantitative real-time PCR is performed using gene-specific primers for target inflammatory genes (e.g., TNF, IL6, IL1B) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method.
-
Protein Extraction: Whole-cell lysates or nuclear/cytoplasmic fractions are prepared from treated cells.
-
SDS-PAGE and Transfer: Protein samples are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key NF-κB pathway proteins (e.g., phospho-p65, total p65, phospho-IκBα, total IκBα).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH, β-actin).
In Vivo Assessment in a Dextran Sulfate Sodium (DSS)-Induced Colitis Model
-
Animal Model: Colitis is induced in mice (e.g., C57BL/6) by administering 2-5% (w/v) DSS in their drinking water for 5-7 days.
-
Agonist Administration: The TGR5 agonist is administered daily via oral gavage or other appropriate routes, starting from the first day of DSS treatment.
-
Monitoring: Disease activity is monitored daily by recording body weight, stool consistency, and the presence of blood in the stool to calculate a Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the study, mice are euthanized, and the colons are collected for measurement of length, histological analysis (H&E staining), and analysis of inflammatory markers (myeloperoxidase activity, cytokine levels by ELISA or RT-qPCR).
In Vivo Assessment in a Collagen-Induced Arthritis (CIA) Model
-
Animal Model: Arthritis is induced in susceptible mouse strains (e.g., DBA/1J) by immunization with an emulsion of type II collagen and complete Freund's adjuvant (CFA), followed by a booster immunization.
-
Agonist Administration: The TGR5 agonist is administered daily, typically starting before or at the onset of clinical signs of arthritis.
-
Clinical Assessment: The severity of arthritis is scored regularly by evaluating paw swelling, erythema, and joint stiffness.
-
Endpoint Analysis: At the end of the study, blood is collected for measurement of serum cytokine levels and anti-collagen antibodies. Paws are collected for histological assessment of joint inflammation, cartilage destruction, and bone erosion.
Conclusion
TGR5 agonists represent a promising class of anti-inflammatory agents with the potential to treat a wide range of chronic inflammatory diseases. Their mechanism of action, centered on the inhibition of the NF-κB and NLRP3 inflammasome pathways, provides a robust rationale for their therapeutic development. The experimental protocols and quantitative data presented in this guide offer a framework for the preclinical evaluation and advancement of novel TGR5-targeted therapies. Further research is warranted to fully elucidate the therapeutic potential of TGR5 agonism in various disease contexts and to translate these preclinical findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. TGR5 signalling inhibits the production of pro-inflammatory cytokines by in vitro differentiated inflammatory and intestinal macrophages in Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of TGR5 alleviates inflammation in rheumatoid arthritis peripheral blood mononuclear cells and in mice with collagen II-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chondrex.com [chondrex.com]
TGR5 Receptor Distribution in Metabolic Tissues
An In-depth Technical Guide: TGR5 Receptor Distribution and Signaling in Metabolic Tissues
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Takeda G protein-coupled receptor 5 (TGR5), also known as Gpbar1, is a cell surface bile acid receptor that has emerged as a critical regulator of metabolism and inflammation. Its widespread distribution in key metabolic tissues and its ability to influence glucose homeostasis, energy expenditure, and inflammatory responses make it a promising therapeutic target for conditions such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD). This technical guide provides a comprehensive overview of TGR5 distribution in principal metabolic tissues, details its core signaling pathways, and offers standardized protocols for its detection and analysis. The content is designed to serve as a core resource for researchers and professionals in the field of metabolic drug discovery.
TGR5 is expressed ubiquitously in both rodent and human tissues, though its expression levels vary significantly between organs and even between different cell types within the same organ. This differential expression is fundamental to its pleiotropic effects on whole-body metabolism. High levels of TGR5 mRNA have been detected in the gallbladder, adipose tissue, placenta, and spleen. Its presence is also confirmed in the liver, gastrointestinal tract, skeletal muscle, pancreas, and various immune cells.
Key Metabolic Tissues and Cell Types:
-
Liver: TGR5 is highly expressed in non-parenchymal cells, including Kupffer cells (resident liver macrophages), sinusoidal endothelial cells (LSECs), and cholangiocytes (biliary epithelial cells). Its expression in hepatocytes has been debated, but some studies suggest its presence and a role in glucose regulation.
-
Adipose Tissue: The receptor is found in both brown adipose tissue (BAT) and white adipose tissue (WAT). In BAT, TGR5 activation is linked to increased energy expenditure. In WAT, its expression levels have been correlated with obesity and metabolic rate.
-
Gastrointestinal Tract: TGR5 is prominently expressed in enteroendocrine L-cells located primarily in the ileum and colon. This localization is crucial for its role in secreting glucagon-like peptide-1 (GLP-1).
-
Pancreas: The receptor is expressed in pancreatic β-cells, where its activation can stimulate insulin (B600854) secretion.
-
Skeletal Muscle: TGR5 is expressed in skeletal muscle, the primary site for glucose disposal, where it is involved in regulating energy metabolism and improving insulin sensitivity.
-
Immune Cells: High expression of TGR5 is found in monocytes and macrophages, which underpins its significant anti-inflammatory functions.
Quantitative Summary of TGR5 Expression
Absolute quantification of TGR5 expression is challenging to standardize across different studies and methodologies. The following table summarizes the relative expression levels of TGR5 in key metabolic tissues based on compiled evidence from mRNA and protein analyses.
| Tissue/Cell Type | Relative Expression Level | Key Metabolic Function(s) | References |
| Liver | |||
| - Kupffer Cells | High | Anti-inflammation, Cytokine suppression | |
| - Sinusoidal Endothelial Cells | High | Regulation of microcirculation | |
| - Cholangiocytes | High | Bile flow regulation, Proliferation | |
| Adipose Tissue | |||
| - Brown Adipose Tissue (BAT) | High | Thermogenesis, Energy expenditure | |
| - White Adipose Tissue (WAT) | Medium | Energy storage, Adipokine secretion | |
| Gastrointestinal Tract | |||
| - Enteroendocrine L-Cells | High | GLP-1 and PYY secretion | |
| Pancreas | |||
| - β-Cells | Medium | Insulin secretion | |
| Skeletal Muscle | Medium | Energy expenditure, Glucose uptake | |
| Immune System | |||
| - Macrophages / Monocytes | High | Anti-inflammation, Phagocytosis | |
| Gallbladder | Very High | Gallbladder filling, Fluid secretion | |
| Spleen | High | Immune regulation |
Core TGR5 Signaling Pathways in Metabolism
Activation of TGR5 by bile acids (with lithocholic acid being the most potent natural agonist) or synthetic agonists initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of TGR5 to the Gαs subunit of its associated G protein.
Canonical Gαs-cAMP-PKA Pathway
Upon ligand binding, TGR5 activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA) and other downstream effectors like Exchange protein directly activated by cAMP (Epac), leading to the phosphorylation of various substrates and the activation of transcription factors such as cAMP response element-binding protein (CREB). This pathway is central to many of TGR5's metabolic effects.
Tissue-Specific Signaling and Metabolic Outcomes
The ultimate physiological response to TGR5 activation is highly context-dependent, varying with the cell type and its specific downstream machinery.
In intestinal L-cells, the TGR5-cAMP-Epac pathway stimulates the secretion of GLP-1. GLP-1 then travels to the pancreas, where it potentiates glucose-dependent insulin secretion from β-cells, thereby improving glycemic control.
In brown adipose tissue and skeletal muscle, TGR5 activation increases energy expenditure. The TGR5-cAMP pathway induces the expression of type 2 deiodinase (Dio2), an enzyme that converts inactive thyroxine (T4) into
Molecular Basis for TGR5 Agonist Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular principles governing the selectivity of agonists for the Takeda G-protein-coupled receptor 5 (TGR5), a promising therapeutic target for metabolic and inflammatory diseases. This document provides a comprehensive overview of the structural determinants of agonist binding, the downstream signaling pathways, and detailed protocols for key experimental assays used to characterize TGR5 agonists.
Introduction to TGR5 and its Therapeutic Potential
Takeda G-protein-coupled receptor 5 (TGR5), also known as G protein-coupled bile acid receptor 1 (GPBAR1), is a cell surface receptor that is activated by bile acids.[1][2] Its activation plays a crucial role in regulating energy homeostasis, glucose metabolism, and inflammatory responses.[1][3] TGR5 is expressed in various tissues, including the intestine, gallbladder, liver, pancreas, and brown adipose tissue.[1] The therapeutic potential of TGR5 agonists is being actively explored for conditions such as type 2 diabetes, obesity, non-alcoholic steatohepatitis (NASH), and inflammatory disorders.[1][2] The beneficial effects of TGR5 activation are largely attributed to its ability to stimulate the secretion of glucagon-like peptide-1 (GLP-1), enhance energy expenditure, and modulate inflammatory pathways.[1]
Molecular Determinants of TGR5 Agonist Selectivity
The selectivity of TGR5 agonists is determined by specific molecular interactions within the ligand-binding pocket of the receptor. The development of selective agonists is crucial to minimize off-target effects, particularly avoiding the activation of other bile acid receptors like the farnesoid X receptor (FXR).[4]
Structure-Activity Relationships (SAR)
Extensive structure-activity relationship (SAR) studies have been conducted on various classes of TGR5 agonists, including endogenous bile acids, their derivatives, and synthetic non-steroidal compounds.
-
Bile Acid Derivatives: The potency of bile acids at TGR5 follows a specific rank order, with lithocholic acid (LCA) being the most potent endogenous agonist, followed by deoxycholic acid (DCA), chenodeoxycholic acid (CDCA), and cholic acid (CA).[5] Modifications to the bile acid scaffold have been explored to enhance potency and selectivity. For instance, the introduction of an ethyl group at the C6α position and a methyl group at the C23(S) position of cholic acid led to the development of the potent and selective agonist INT-777.[6]
-
Natural Triterpenoids: Natural triterpenoids such as betulinic acid, oleanolic acid, and ursolic acid have been identified as selective TGR5 agonists.[4][7] These compounds exhibit potent TGR5 activation without activating FXR.[4] SAR studies on the betulinic acid scaffold have revealed that modifications at the C-3 alcohol and C-17 carboxylic acid positions can significantly improve potency.[7]
-
Synthetic Agonists: A diverse range of synthetic TGR5 agonists with novel chemical scaffolds have been developed. These include compounds with isoxazole, pyrimidine, and diazepine (B8756704) cores.[5][8] The selectivity of these synthetic agonists is often achieved by optimizing substitutions that enhance interactions with key residues in the TGR5 binding pocket while avoiding interactions with the FXR ligand-binding domain.
Key Residues in the TGR5 Binding Pocket
High-resolution cryo-electron microscopy (cryo-EM) structures of TGR5 in complex with agonists have provided valuable insights into the molecular basis of ligand recognition and receptor activation.[9] These studies have identified several key amino acid residues within the transmembrane (TM) helices that are crucial for agonist binding. Synthetic agonists tend to bind deeper within the orthosteric pocket compared to bile acids, engaging with residues in TM3, TM5, and TM6.[9] Important interacting residues include F963.36, L1665.40, Y2406.51, and S2476.58.[9] The interaction with these residues induces a conformational change in the receptor, leading to the recruitment and activation of the Gαs protein.[9]
TGR5 Signaling Pathways
TGR5 is a Gαs-coupled receptor, and its activation initiates a canonical signaling cascade that leads to the production of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[10][11] This increase in intracellular cAMP activates downstream effectors, primarily Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).[11]
The activation of these pathways leads to various physiological responses, including:
-
Increased GLP-1 Secretion: In intestinal L-cells, the TGR5-PKA-CREB signaling axis enhances the transcription of the proglucagon gene and the processing enzyme prohormone convertase 1/3, resulting in increased synthesis and secretion of GLP-1.[1][11]
-
Enhanced Energy Expenditure: In brown adipose tissue and skeletal muscle, TGR5 activation stimulates the expression of type 2 iodothyronine deiodinase (D2), which converts thyroxine (T4) to the more active triiodothyronine (T3).[11] This leads to increased thermogenesis and energy expenditure.[11]
-
Anti-inflammatory Effects: In macrophages, TGR5 activation can suppress the production of pro-inflammatory cytokines.[10]
Quantitative Data on TGR5 Agonists
The following tables summarize the potency of various classes of TGR5 agonists, as determined by in vitro functional assays.
Table 1: Potency of Endogenous Bile Acids at Human TGR5
| Compound | EC50 (µM) | Efficacy (% of LCA) | Reference |
| Lithocholic Acid (LCA) | 0.53 | 100 | [5] |
| Deoxycholic Acid (DCA) | 1.01 | - | [5] |
| Chenodeoxycholic Acid (CDCA) | 4.43 | - | [5] |
| Cholic Acid (CA) | 7.72 | - | [5] |
| Taurolithocholic Acid (TLCA) | 0.285 | 106 | [10] |
Table 2: Potency of Selected Synthetic and Natural TGR5 Agonists
| Compound | EC50 (µM) | Efficacy (% of control) | Reference |
| INT-777 | 0.82 | - | [5] |
| Betulinic Acid | 1.04 | 83 | [5] |
| Oleanolic Acid | 2.25 | - | [5] |
| Ursolic Acid | 2.2 | - | [5] |
| Compound 6g (2-thio-imidazole derivative) | 0.000057 | - | [8] |
| LT-188A (Leoligin derivative) | 23 | 160.4 | [12] |
| OM8 | 0.202 | - | [13] |
Detailed Experimental Protocols
The characterization of TGR5 agonists relies on a suite of in vitro assays to determine their potency, efficacy, and selectivity. The following are detailed methodologies for key experiments.
Experimental Workflow for TGR5 Agonist Characterization
cAMP Accumulation Assay
This assay directly measures the production of intracellular cAMP following TGR5 activation.
Materials:
-
HEK293 cells stably expressing human TGR5 (hTGR5).
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
Opti-MEM or other serum-free medium.
-
Test compounds and a reference agonist (e.g., LCA).
-
cAMP assay kit (e.g., FRET-based or ELISA-based).
-
384-well or 96-well assay plates.
Procedure:
-
Cell Culture: Culture hTGR5-HEK293 cells in DMEM with 10% FBS at 37°C and 5% CO2.
-
Cell Seeding: Seed the cells into assay plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of test compounds and the reference agonist in serum-free medium.
-
Assay Initiation:
-
Aspirate the culture medium from the cells.
-
Add the compound dilutions to the respective wells.
-
Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
CRE-Luciferase Reporter Gene Assay
This assay measures the transcriptional activation of a reporter gene driven by a cAMP response element (CRE), providing a readout of downstream TGR5 signaling.
Materials:
-
HEK293 cells.
-
TGR5 expression plasmid.
-
CRE-luciferase reporter plasmid.
-
Transfection reagent (e.g., Lipofectamine).
-
Luciferase assay reagent.
-
White, opaque 96-well plates.
Procedure:
-
Transfection: Co-transfect HEK293 cells with the TGR5 expression plasmid and the CRE-luciferase reporter plasmid in a 96-well plate. Incubate for 24-48 hours.
-
Compound Treatment: Replace the medium with serum-free medium containing serial dilutions of the test compounds.
-
Incubation: Incubate the cells for 6 hours at 37°C.
-
Luciferase Assay:
-
Lyse the cells.
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Normalize the luciferase activity to a control (e.g., vehicle-treated cells) and plot the fold induction against the log of the agonist concentration to determine the EC50.
In Vitro GLP-1 Secretion Assay
This assay assesses the ability of TGR5 agonists to stimulate GLP-1 secretion from enteroendocrine cells.
Materials:
-
NCI-H716 cells (a human enteroendocrine L-cell line).
-
RPMI 1640 medium with 10% FBS.
-
HEPES buffer.
-
Test compounds.
-
GLP-1 ELISA kit.
Procedure:
-
Cell Culture: Culture NCI-H716 cells in RPMI 1640 with 10% FBS. The cells grow in suspension and form clusters.
-
Cell Seeding: Seed the cells in 24-well plates, often coated with Matrigel to promote attachment.
-
Starvation: Before the assay, wash the cells with HEPES buffer and incubate in fresh buffer for 30-60 minutes to establish a baseline.
-
Compound Stimulation: Replace the buffer with fresh HEPES buffer containing the test compounds at various concentrations.
-
Incubation: Incubate for 1-2 hours at 37°C.
-
Sample Collection: Collect the supernatant from each well.
-
GLP-1 Measurement: Measure the concentration of GLP-1 in the supernatant using a GLP-1 ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Plot the GLP-1 concentration against the agonist concentration to evaluate the dose-dependent stimulation of GLP-1 secretion.
Conclusion
The selectivity of TGR5 agonists is a multifactorial characteristic determined by the intricate interplay of the agonist's chemical structure and the architecture of the receptor's binding pocket. A thorough understanding of these molecular principles, facilitated by the robust experimental methodologies outlined in this guide, is paramount for the rational design and development of novel, highly selective, and efficacious TGR5-targeted therapeutics for a range of metabolic and inflammatory diseases. The continued exploration of TGR5 structural biology and the application of advanced screening assays will undoubtedly accelerate the discovery of next-generation TGR5 modulators with improved clinical profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]
- 3. TGR5 agonist inhibits intestinal epithelial cell apoptosis via cAMP/PKA/c-FLIP/JNK signaling pathway and ameliorates dextran sulfate sodium-induced ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. CRE-Luc GPCR Reporter Mouse Platform | Taconic Biosciences [taconic.com]
- 7. Intestinal Co-culture System to Study TGR5 Agonism and Gut Restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. innoprot.com [innoprot.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Evaluating T-box Transcription Factor 5 (TGR5) Agonist Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Takeda G-protein-coupled receptor 5 (TGR5), also known as G-protein-coupled bile acid receptor 1 (GPBAR1), has emerged as a promising therapeutic target for metabolic diseases.[1] As a cell surface receptor for bile acids, TGR5 is expressed in various tissues, including the intestine, gallbladder, brown adipose tissue (BAT), and skeletal muscle. Its activation stimulates a signaling cascade that leads to the secretion of glucagon-like peptide-1 (GLP-1), increased energy expenditure, and improved glucose homeostasis.[1][2] Consequently, TGR5 agonists are being actively investigated for the treatment of type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD) / non-alcoholic steatohepatitis (NASH).
These application notes provide detailed protocols for utilizing relevant animal models to assess the in vivo efficacy of novel TGR5 agonists. The focus is on three widely used models: the diet-induced obesity (DIO) mouse model, the streptozotocin (B1681764) (STZ)-induced diabetic rat model, and the methionine-choline-deficient (MCD) diet-induced NASH mouse model.
TGR5 Signaling Pathway
Activation of TGR5 by an agonist initiates a downstream signaling cascade primarily through the Gαs subunit of the G protein. This stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][3] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn triggers several beneficial metabolic effects.[1][3] One of the key outcomes is the stimulation of GLP-1 secretion from enteroendocrine L-cells in the intestine.[2][4] GLP-1 is an incretin (B1656795) hormone that enhances glucose-dependent insulin (B600854) secretion from pancreatic β-cells, suppresses glucagon (B607659) release, and promotes satiety.
General Experimental Workflow for TGR5 Agonist Evaluation
The evaluation of a TGR5 agonist in an animal model typically follows a structured workflow. This involves selecting the appropriate animal model based on the therapeutic indication, inducing the disease phenotype, administering the TGR5 agonist, and then assessing its efficacy through various physiological and biochemical measurements.
I. Diet-Induced Obesity (DIO) Mouse Model
The DIO mouse model is the most relevant and widely used model for studying obesity and insulin resistance, as it closely mimics the human condition driven by the consumption of a high-fat, high-sugar "Western" diet.[5]
A. Protocol for Induction of Diet-Induced Obesity
-
Animal Selection: Use male C57BL/6J mice, as they are susceptible to developing obesity and insulin resistance on a high-fat diet.[5]
-
Acclimation: House the mice under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) for at least one week before starting the diet.
-
Diet: At 6-8 weeks of age, switch the experimental group to a high-fat diet (HFD) containing 45-60% kcal from fat.[6] The control group should be fed a standard chow diet (10% kcal from fat).
-
Duration: Maintain the mice on their respective diets for 12-16 weeks to induce a robust obese and insulin-resistant phenotype.[5]
-
Monitoring: Monitor body weight and food intake weekly.
B. Efficacy Study Protocols
1. Oral Glucose Tolerance Test (OGTT)
This test assesses the ability of the animal to clear a glucose load from the bloodstream, providing a measure of overall glucose homeostasis.
-
Materials:
-
D-glucose solution (20% w/v in sterile water)
-
Glucometer and test strips
-
Oral gavage needles
-
-
Procedure:
-
Fast the mice for 6 hours (e.g., from 8:00 AM to 2:00 PM) with free access to water.[7]
-
Record the baseline blood glucose level (t=0) from a tail snip.
-
Administer the TGR5 agonist or vehicle via oral gavage at the desired pre-treatment time.
-
At t=0, administer a 2 g/kg body weight bolus of the 20% glucose solution via oral gavage.[8][9]
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.[9]
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance.
-
2. Insulin Tolerance Test (ITT)
This test measures the responsiveness of peripheral tissues to insulin, providing an indication of insulin sensitivity.
-
Materials:
-
Humulin R (or other regular human insulin)
-
Sterile 0.9% saline
-
Glucometer and test strips
-
-
Procedure:
-
Fast the mice for 4-6 hours.[10]
-
Record the baseline blood glucose level (t=0) from a tail snip.
-
Administer an intraperitoneal (IP) injection of insulin at a dose of 0.75-1.0 U/kg body weight, diluted in sterile saline.[7]
-
Measure blood glucose levels at 15, 30, 45, and 60 minutes post-insulin injection.[7]
-
Calculate the rate of glucose disappearance as an index of insulin sensitivity.
-
3. In Vivo GLP-1 Secretion Assay
This assay quantifies the amount of active GLP-1 released into the circulation following agonist administration.
-
Materials:
-
DPP-4 inhibitor (e.g., sitagliptin)
-
EDTA-coated collection tubes
-
Active GLP-1 ELISA kit
-
-
Procedure:
-
Fast the mice for 4-6 hours.
-
Administer a DPP-4 inhibitor (e.g., 10 mg/kg sitagliptin, orally) 30 minutes prior to the TGR5 agonist to prevent the rapid degradation of active GLP-1.[10]
-
Administer the TGR5 agonist or vehicle via oral gavage.
-
At specified time points (e.g., 15, 30, 60 minutes) after agonist administration, collect blood via cardiac puncture or retro-orbital sinus into EDTA tubes containing a DPP-4 inhibitor.
-
Immediately centrifuge the blood at 4°C to separate the plasma.
-
Store the plasma at -80°C until analysis.
-
Quantify active GLP-1 levels using a commercially available ELISA kit according to the manufacturer's instructions.
-
C. Summary of TGR5 Agonist Efficacy in DIO Models
| TGR5 Agonist | Animal Model | Dose | Key Findings | Reference |
| INT-777 | C57BL/6J DIO mice | 30 mg/kg/day in diet | Improved glucose tolerance, increased glucose-stimulated insulin secretion, increased energy expenditure, reduced hepatic steatosis and adiposity. | [2] |
| RDX8940 | C57BL/6J Western diet-fed mice | 3, 10, 30 mg/kg, oral, daily | Improved liver steatosis and insulin sensitivity, induced GLP-1, GLP-2, and PYY secretion. Did not inhibit gallbladder emptying. | [3] |
| Compound 18 | C57BL/6J DIO mice | 10 mg/kg, oral | Improved glucose tolerance in an OGTT, induced GLP-1 and PYY secretion, led to weight loss with chronic administration. | [5][8] |
| Notoginsenoside Ft1 | C57BL/6J DIO mice | 100 mg/100g diet | Increased adipose lipolysis, promoted fat browning, induced GLP-1 secretion in the ileum. |
II. Streptozotocin (STZ)-Induced Diabetic Rat Model
The STZ-induced diabetic model is a widely used model of type 1 diabetes, characterized by hyperglycemia resulting from the destruction of pancreatic β-cells by STZ. While TGR5 agonists are primarily investigated for type 2 diabetes, this model can be adapted to study their effects on glucose control in an insulin-deficient state.
A. Protocol for Induction of STZ-Induced Diabetes
-
Animal Selection: Use male Sprague-Dawley or Wistar rats.
-
Acclimation: Acclimate the rats for at least one week.
-
STZ Administration:
-
Fast the rats overnight.
-
Prepare a fresh solution of STZ in cold 0.1 M citrate (B86180) buffer (pH 4.5).
-
Administer a single intraperitoneal (IP) injection of STZ at a dose of 50-65 mg/kg body weight.
-
-
Confirmation of Diabetes:
-
Monitor blood glucose levels 48-72 hours after STZ injection.
-
Rats with fasting blood glucose levels >250 mg/dL are considered diabetic and can be used for the study.
-
-
Insulin Supplementation: Provide low-dose, long-acting insulin as needed to prevent severe weight loss and mortality, while maintaining hyperglycemia.
B. Efficacy Study Protocols
The protocols for OGTT, ITT, and GLP-1 secretion measurement are similar to those described for the DIO mouse model, with adjustments for the species (rat) and the specific disease state.
1. Oral Glucose Tolerance Test (OGTT)
-
Procedure:
-
Fast diabetic rats for 16 hours.
-
Administer the TGR5 agonist or vehicle orally.
-
After 30-60 minutes, administer a 2 g/kg body weight glucose solution via oral gavage.
-
Measure blood glucose at 0, 30, 60, 90, and 120 minutes.
-
2. Insulin Tolerance Test (ITT)
-
Procedure:
-
Fast diabetic rats for 6 hours.
-
Administer an IP injection of insulin (e.g., 1.0-1.5 U/kg).
-
Measure blood glucose at 0, 15, 30, 45, and 60 minutes.
-
C. Summary of TGR5 Agonist Efficacy in STZ-Induced Diabetic Models
| TGR5 Agonist | Animal Model | Dose | Key Findings | Reference |
| TGR5 Agonist (General) | STZ-induced diabetic rats | Not specified | TGR5 activation alleviates STZ-induced retinal injury. |
III. Methionine-Choline-Deficient (MCD) Diet-Induced NASH Mouse Model
The MCD diet model is a nutritional model that rapidly induces key features of NASH in mice, including steatosis, inflammation, and fibrosis. However, it is important to note that this model is associated with weight loss, which is not typical of human NASH.
A. Protocol for Induction of MCD Diet-Induced NASH
-
Animal Selection: Use male C57BL/6J mice.
-
Acclimation: Acclimate the mice for one week.
-
Diet:
-
Switch the experimental group to an MCD diet.
-
The control group should be fed a methionine-choline-sufficient (MCS) control diet.
-
-
Duration: Feed the mice the respective diets for 4-8 weeks to induce NASH pathology.
-
Monitoring: Monitor body weight and food intake. Note that mice on the MCD diet will lose weight.
B. Efficacy Study Protocols
In addition to metabolic assessments, the evaluation of TGR5 agonists in this model focuses on liver-related endpoints.
1. Liver Histology
-
Procedure:
-
At the end of the study, euthanize the mice and collect the livers.
-
Fix a portion of the liver in 10% neutral buffered formalin for paraffin (B1166041) embedding.
-
Stain liver sections with Hematoxylin and Eosin (H&E) for general morphology, Oil Red O for lipid accumulation, and Sirius Red or Masson's trichrome for fibrosis.
-
Score the histology for steatosis, inflammation, and fibrosis using a standardized scoring system (e.g., NAFLD Activity Score - NAS).
-
2. Liver Triglyceride Content
-
Procedure:
-
Homogenize a snap-frozen portion of the liver.
-
Extract total lipids from the homogenate.
-
Quantify the triglyceride content using a commercially available colorimetric assay kit.
-
C. Summary of TGR5 Agonist Efficacy in NASH Models
| TGR5 Agonist | Animal Model | Dose | Key Findings | Reference |
| INT-777 | Mouse model of alcoholic liver disease (related to steatosis and inflammation) | Not specified | Decreased hepatic macrovesicular steatosis and protected from ethanol-induced liver injury. | |
| INT-767 (Dual FXR/TGR5 agonist) | Mdr2-/- mouse cholangiopathy model | 0.03% w/w in diet | Improved serum liver enzymes, hepatic inflammation, and biliary fibrosis. |
Conclusion
The animal models and protocols described in these application notes provide a robust framework for the preclinical evaluation of TGR5 agonist efficacy. The choice of model should be guided by the specific therapeutic indication being investigated. Careful execution of these in vivo studies, coupled with the detailed biochemical and histological analyses outlined, will enable a comprehensive assessment of the therapeutic potential of novel TGR5 agonists for the treatment of metabolic diseases.
References
- 1. ibl-international.com [ibl-international.com]
- 2. alpco.com [alpco.com]
- 3. mesoscale.com [mesoscale.com]
- 4. Increased GLP-1 response after gavage-administration of glucose in UCP2-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. byabscience.com [byabscience.com]
- 7. diagenics.co.uk [diagenics.co.uk]
- 8. biorxiv.org [biorxiv.org]
- 9. Development of sandwich ELISAs for detecting glucagon-like peptide-1 secretion from intestinal L-cells and their application in STC-1 cells and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioscience.co.uk [bioscience.co.uk]
Application of TGR5 Agonists in NAFLD Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of TGR5 agonists in the research of Nonalcoholic Fatty Liver Disease (NAFLD). It includes detailed application notes, experimental protocols for key in vivo and in vitro assays, and a summary of quantitative data from preclinical studies. Visual aids in the form of signaling pathway and experimental workflow diagrams are provided to enhance understanding.
Application Notes
Takeda G protein-coupled receptor 5 (TGR5), a cell surface bile acid receptor, has emerged as a promising therapeutic target for NAFLD and its progressive form, nonalcoholic steatohepatitis (NASH). Activation of TGR5 has demonstrated beneficial effects on glucose homeostasis, lipid metabolism, and inflammation, all of which are key pathological features of NAFLD.
Mechanism of Action:
TGR5 is expressed in various cell types relevant to NAFLD pathogenesis, including intestinal L-cells, Kupffer cells (resident liver macrophages), and sinusoidal endothelial cells.[1] Its activation by natural or synthetic agonists initiates a cascade of signaling events with therapeutic implications:
-
In Intestinal L-cells: TGR5 activation stimulates the secretion of glucagon-like peptide-1 (GLP-1). GLP-1 is an incretin (B1656795) hormone that improves glucose tolerance by enhancing insulin (B600854) secretion, suppressing glucagon (B607659) release, and promoting satiety.[2]
-
In Kupffer Cells: TGR5 signaling attenuates inflammation by inhibiting the production of pro-inflammatory cytokines.[3][4] This is achieved through the cAMP-dependent pathway and by antagonizing the NF-κB signaling pathway.[2][3] Furthermore, TGR5 activation has been shown to modulate the NLRP3 inflammasome, a key driver of inflammation in NASH.[4][5]
-
In Hepatocytes (Indirectly): While TGR5 is not highly expressed in hepatocytes, its activation in other cell types indirectly leads to reduced hepatic steatosis (fat accumulation).[3] This is mediated by improvements in insulin sensitivity, decreased fatty acid synthesis, and reduced lipid uptake.[3]
-
In Brown Adipose Tissue: TGR5 activation can increase energy expenditure, further contributing to the amelioration of metabolic dysregulation associated with NAFLD.[6]
Therapeutic Potential:
Preclinical studies utilizing various animal models of NAFLD have demonstrated the therapeutic potential of TGR5 agonists. Treatment with agonists such as INT-777 and the dual FXR/TGR5 agonist INT-767 has been shown to:
-
Reduce liver steatosis, inflammation, and fibrosis.[3]
-
Improve glucose tolerance and insulin sensitivity.[7]
-
Decrease plasma levels of liver enzymes (ALT and AST), triglycerides, and cholesterol.[3]
While the development of some TGR5 agonists has been hindered by side effects like gallbladder filling, newer, minimally systemic agonists like RDX8940 are being developed to specifically target intestinal TGR5, thereby minimizing off-target effects. Several TGR5 agonists are currently in various stages of clinical development for metabolic diseases, including NAFLD.[8][9]
Key TGR5 Agonists in NAFLD Research
| Agonist | Type | Key Findings in NAFLD Models | Reference(s) |
| INT-777 | Selective TGR5 Agonist | Decreased plasma free fatty acids, liver steatosis, and fibrosis in high-fat diet-fed mice. Improved insulin sensitivity and promoted GLP-1 secretion. | [3][7] |
| RDX8940 | Minimally Systemic TGR5 Agonist | Reduced liver weight, hepatic triglyceride, and cholesterol levels in Western diet-fed mice. Improved liver steatosis and insulin sensitivity without inhibiting gallbladder emptying. | [3] |
| INT-767 | Dual FXR/TGR5 Agonist | Dose-dependently improved steatosis, inflammation, and fibrosis in a biopsy-confirmed mouse model of NASH. Reduced hepatic collagen and fat content. | [3][10] |
Experimental Protocols
In Vivo NAFLD Mouse Model: High-Fat Diet (HFD) Induction
This protocol describes the induction of NAFLD in mice using a high-fat diet, a commonly used model that recapitulates many features of human NAFLD.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-fat diet (HFD; typically 60% kcal from fat)
-
Standard chow diet (Control)
-
Animal caging and husbandry supplies
Procedure:
-
Acclimate mice to the animal facility for at least one week.
-
Randomly assign mice to two groups: Control and HFD.
-
House mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to water.
-
Provide the Control group with a standard chow diet.
-
Provide the HFD group with a high-fat diet.
-
Monitor body weight and food intake weekly.
-
Continue the respective diets for a period of 12-16 weeks to induce NAFLD. The duration can be adjusted based on the desired severity of the disease.
-
At the end of the study period, mice can be used for therapeutic interventions and subsequent analysis.
Administration of TGR5 Agonist via Oral Gavage
This protocol details the procedure for administering a TGR5 agonist to mice via oral gavage.
Materials:
-
TGR5 agonist (e.g., INT-777, RDX8940)
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Gavage needles (18-20 gauge, with a ball tip)
-
Syringes
-
Animal balance
Procedure:
-
Prepare the TGR5 agonist solution in the appropriate vehicle at the desired concentration.
-
Weigh each mouse to determine the correct dosing volume (typically 5-10 mL/kg body weight).
-
Gently restrain the mouse, ensuring a firm but not restrictive grip. The head and neck should be extended to create a straight path to the esophagus.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing injury.
-
Carefully insert the ball-tipped gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle. If resistance is met, withdraw and re-attempt.
-
Once the needle is in the esophagus, slowly administer the solution.
-
Gently remove the needle.
-
Monitor the mouse for any signs of distress after the procedure.
-
Administer the agonist or vehicle daily or as required by the study design.
Histological Analysis of Liver Steatosis and Fibrosis
This protocol outlines the steps for histological assessment of liver tissue to evaluate the severity of steatosis and fibrosis.
Materials:
-
Formalin (10% neutral buffered)
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Picro-Sirius Red stain
-
Microscope
Procedure:
-
Tissue Fixation and Processing:
-
Euthanize the mouse and immediately excise the liver.
-
Fix a portion of the liver in 10% neutral buffered formalin for 24-48 hours.
-
Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
-
Sectioning:
-
Cut 4-5 µm thick sections using a microtome.
-
Mount the sections on glass slides.
-
-
Staining:
-
For Steatosis and Inflammation (H&E): Deparaffinize and rehydrate the sections. Stain with Hematoxylin and Eosin according to standard protocols.
-
For Fibrosis (Picro-Sirius Red): Deparaffinize and rehydrate the sections. Stain with Picro-Sirius Red solution to visualize collagen fibers.
-
-
Microscopic Evaluation and Scoring:
-
Examine the stained slides under a light microscope.
-
NAFLD Activity Score (NAS): Score the H&E stained sections for steatosis (0-3), lobular inflammation (0-3), and hepatocyte ballooning (0-2). The sum of these scores constitutes the NAS.[10]
-
Fibrosis Staging: Score the Picro-Sirius Red stained sections for the extent and location of fibrosis (Stage 0-4).[10]
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol describes the measurement of mRNA levels of key genes involved in NAFLD pathogenesis in liver tissue.
Materials:
-
Liver tissue samples (snap-frozen in liquid nitrogen)
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
Reverse transcription kit
-
qPCR master mix (containing SYBR Green or TaqMan probes)
-
Primers for target genes (e.g., Col1a1, Tnf-α, Il-6) and a housekeeping gene (e.g., Gapdh, Actb)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction:
-
Homogenize a small piece of frozen liver tissue.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mixture containing cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Perform the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Serum Cytokines
This protocol provides a general outline for measuring the concentration of pro-inflammatory cytokines, such as TNF-α and IL-6, in mouse serum.
Materials:
-
Mouse serum samples
-
Commercially available ELISA kit for mouse TNF-α or IL-6
-
Microplate reader
Procedure:
-
Collect blood from mice via cardiac puncture or tail vein and process to obtain serum.
-
Follow the instructions provided with the commercial ELISA kit. This typically involves:
-
Coating a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Adding standards and serum samples to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate to remove unbound substances.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that reacts with the enzyme to produce a color change.
-
Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the known standards.
-
Determine the concentration of the cytokine in the serum samples by interpolating their absorbance values on the standard curve.
-
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies investigating the effects of TGR5 agonists in NAFLD models.
Table 1: Effect of Dual FXR/TGR5 Agonist INT-767 on NAFLD Activity Score (NAS) and Fibrosis Stage in a Mouse Model of NASH
| Treatment Group | Dose (mg/kg) | Duration | Steatosis Score (0-3) | Lobular Inflammation Score (0-3) | Ballooning Score (0-2) | NAS (0-8) | Fibrosis Stage (0-4) | Reference |
| Vehicle | - | 8 weeks | 2.8 ± 0.2 | 2.1 ± 0.3 | 1.5 ± 0.2 | 6.4 ± 0.5 | 2.5 ± 0.3 | [3] |
| INT-767 | 3 | 8 weeks | 1.9 ± 0.3 | 1.4 ± 0.2 | 0.9 ± 0.2 | 4.2 ± 0.5 | 1.6 ± 0.2* | [3] |
| INT-767 | 10 | 8 weeks | 1.2 ± 0.2 | 0.9 ± 0.2 | 0.5 ± 0.1 | 2.6 ± 0.4 | 1.1 ± 0.2** | [3] |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 vs. Vehicle.
Table 2: Effect of TGR5 Agonists on Liver Parameters in Rodent Models of NAFLD
| Agonist | Model | Dose | Duration | Change in Liver Triglycerides | Change in Liver Cholesterol | Change in Serum ALT | Change in Serum AST | Reference |
| INT-777 | HFD-fed mice | 30 mg/kg | 4 weeks | ↓ | ↓ | ↓ | ↓ | [3] |
| RDX8940 | Western diet-fed mice | 30 mg/kg | 4 weeks | ↓ | ↓ | Not Reported | Not Reported | [3] |
| INT-767 | db/db mice | 30 mg/kg | 6 weeks | ↓ | ↓ | ↓ | ↓ | [4] |
↓ indicates a statistically significant decrease compared to the vehicle control group.
Table 3: Effect of Dual FXR/TGR5 Agonist INT-767 on Pro-inflammatory and Pro-fibrotic Gene Expression in the Liver of db/db Mice
| Gene | Vehicle | INT-767 (30 mg/kg) | % Change | p-value | Reference |
| Tnf-α | 1.0 ± 0.1 | 0.6 ± 0.1 | -40% | < 0.05 | [4] |
| Il-18 | 1.0 ± 0.2 | 0.5 ± 0.1 | -50% | < 0.05 | [4] |
| Col1a1 | 1.0 ± 0.15 | 0.4 ± 0.1 | -60% | < 0.05 | [4] |
| Acta2 (α-SMA) | 1.0 ± 0.2 | 0.5 ± 0.1 | -50% | < 0.05 | [4] |
Data are presented as relative expression normalized to the vehicle group (mean ± SEM).
Visualizations
Caption: TGR5 Signaling Pathway in NAFLD.
Caption: In Vivo Experimental Workflow.
Caption: TGR5 Agonist Therapeutic Logic.
References
- 1. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.sdsu.edu [research.sdsu.edu]
- 3. INT-767 improves histopathological features in a diet-induced ob/ob mouse model of biopsy-confirmed non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intestinal TGR5 agonism improves hepatic steatosis and insulin sensitivity in Western diet-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uac.arizona.edu [uac.arizona.edu]
- 8. gastroenterologyandhepatology.net [gastroenterologyandhepatology.net]
- 9. What TGR5 agonists are in clinical trials currently? [synapse.patsnap.com]
- 10. Histopathology of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Caco-2 Cell Permeability Assay for TGR5 Agonist 5
Introduction
The Takeda G-protein-coupled receptor 5 (TGR5), a bile acid receptor, has emerged as a significant therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[1] Activation of TGR5 in intestinal enteroendocrine L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances insulin (B600854) secretion and promotes glucose homeostasis.[2][3] For orally administered TGR5 agonists, intestinal permeability is a critical parameter that determines systemic exposure and potential off-target effects.[4] The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal drug absorption.[5][6] Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a polarized monolayer of enterocytes that form tight junctions and express key drug transporters, thus mimicking the barrier properties of the human intestinal epithelium.[7]
These application notes provide a detailed protocol for assessing the permeability of "TGR5 Agonist 5" using the Caco-2 model. The data generated can be used to classify the compound's absorption potential and determine if it is a substrate for active efflux transporters.
TGR5 Signaling Pathway
Upon binding of an agonist, TGR5 couples to the Gαs subunit of its associated G-protein, activating adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC).[8][9] This cascade ultimately leads to downstream cellular responses, including the crucial secretion of GLP-1 from intestinal L-cells.[10]
Caption: TGR5 activation by an agonist leads to cAMP production and downstream signaling.
Principle of the Caco-2 Permeability Assay
The assay measures the rate of a compound's transport across a confluent monolayer of Caco-2 cells cultured on a semi-permeable membrane in a Transwell™ insert system. The transport is assessed in two directions:
-
Apical to Basolateral (A-B): Represents drug absorption from the intestine into the bloodstream.
-
Basolateral to Apical (B-A): Represents drug efflux from the blood back into the intestinal lumen.
The results are used to calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER).
Experimental Workflow
The overall workflow involves seeding the cells, allowing them to differentiate for 21 days to form a robust monolayer, performing the transport experiment, and analyzing the samples.
Caption: Workflow for the Caco-2 cell permeability assay.
Detailed Experimental Protocol
This protocol is for a 24-well Transwell™ plate format. Adjust volumes accordingly for other formats.
Materials and Reagents
-
Caco-2 cells (ATCC HTB-37), passages 30-45.[11]
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose.
-
Fetal Bovine Serum (FBS), heat-inactivated.
-
Non-Essential Amino Acids (NEAA).
-
Penicillin-Streptomycin solution.
-
Trypsin-EDTA.
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4.
-
24-well Transwell™ plates (e.g., 0.4 µm pore size).[11]
-
This compound (test compound).
-
Control compounds: Atenolol (low permeability), Antipyrine (high permeability), Talinolol (P-gp substrate).
-
Lucifer Yellow (monolayer integrity marker).
-
LC-MS/MS system for analysis.
Caco-2 Cell Culture and Monolayer Formation
-
Culture Medium: Prepare complete DMEM containing 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin.
-
Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell™ inserts at a density of approximately 6 x 10⁴ cells/cm².[11]
-
Differentiation: Culture the cells for 20-23 days in a humidified incubator at 37°C and 5% CO₂.[11] Change the medium in both apical and basolateral chambers every 2-3 days.
Monolayer Integrity Assessment
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well using an EVOM™ epithelial volt-ohmmeter.[11]
-
Monolayers are considered suitable for the assay if the TEER value is ≥300 Ω·cm².[12]
-
Additionally, a Lucifer Yellow rejection test can be performed. A Papp value for Lucifer Yellow of <1.0 x 10⁻⁶ cm/s confirms tight junction integrity.
Permeability Assay
-
Preparation: Gently wash the cell monolayers twice with pre-warmed (37°C) HBSS.
-
Equilibration: Add HBSS to both apical (e.g., 0.4 mL) and basolateral (e.g., 1.2 mL) chambers and incubate for 30 minutes at 37°C.[13]
-
Dosing Solution: Prepare a dosing solution of this compound and control compounds in HBSS (e.g., at a final concentration of 10 µM).
-
A-B Transport:
-
Aspirate the buffer from all chambers.
-
Add the dosing solution to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
-
B-A Transport:
-
Aspirate the buffer from all chambers.
-
Add the dosing solution to the basolateral (donor) chamber.
-
Add fresh HBSS to the apical (receiver) chamber.
-
-
Incubation: Incubate the plate at 37°C for 2 hours on an orbital shaker (e.g., 50 rpm).[11]
-
Sampling: At the end of the incubation, collect samples from both the donor and receiver chambers for analysis.
Sample Analysis
-
Quantify the concentration of the test and control compounds in the collected samples using a validated LC-MS/MS method.[7]
Data Analysis
-
Apparent Permeability Coefficient (Papp): Calculate the Papp value (in cm/s) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber (mol/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration in the donor chamber (mol/cm³ or mol/mL).
-
-
Efflux Ratio (ER): Calculate the ER by dividing the Papp in the B-A direction by the Papp in the A-B direction: ER = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp).
Data Presentation
Quantitative data should be summarized in clear, tabular formats for easy comparison.
Table 1: Apparent Permeability (Papp) of this compound and Control Compounds
| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Predicted Human Absorption |
| This compound | [Insert Value] | [Interpret based on value] |
| Atenolol (Low Perm) | < 1.0 | Poor (<20%) |
| Antipyrine (High Perm) | > 10.0 | High (>70%) |
Permeability classification based on literature values.[14]
Table 2: Bidirectional Permeability and Efflux Ratio for this compound
| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | P-gp Substrate? |
| This compound | [Insert Value] | [Insert Value] | [Calculate Value] | [Yes/No, if ER > 2] |
| Talinolol (P-gp Control) | 0.5 | 5.0 | 10.0 | Yes |
Interpretation of Results
-
High Papp (A-B) (>10 x 10⁻⁶ cm/s): Suggests high oral absorption, which may lead to systemic exposure. This could be undesirable if the therapeutic goal is a gut-restricted TGR5 agonist to minimize side effects.[4][15]
-
Low Papp (A-B) (<1.0 x 10⁻⁶ cm/s): Indicates poor absorption and suggests the compound is more likely to be gut-restricted.[4][14]
-
Moderate Papp (A-B) (1-10 x 10⁻⁶ cm/s): Suggests moderate absorption.[14]
-
High Efflux Ratio (>2): Indicates that this compound is actively transported out of the cells, likely by efflux pumps such as P-gp. This mechanism can contribute to low oral bioavailability and enhance its gut-restricted properties.
References
- 1. Mechanism of action of the bile acid receptor TGR5 in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TGR5 agonist inhibits intestinal epithelial cell apoptosis via cAMP/PKA/c-FLIP/JNK signaling pathway and ameliorates dextran sulfate sodium-induced ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Intestinal Targeted TGR5 Agonists for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 6. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Critical Role of the Bile Acid Receptor TGR5 in Energy Homeostasis: Insights into Physiology and Therapeutic Potential [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 12. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. innpharmacotherapy.com [innpharmacotherapy.com]
- 14. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Intestinal Co-culture System to Study TGR5 Agonism and Gut Restriction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Glucose Tolerance Test (OGTT) with a TGR5 Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Takeda G protein-coupled receptor 5 (TGR5), also known as G-protein-coupled bile acid receptor 1 (GPBAR1), has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes and obesity.[1][2] TGR5 is activated by bile acids and synthetic agonists, leading to a cascade of intracellular events that play a crucial role in regulating glucose homeostasis and energy metabolism.[1][3][4] One of the key mechanisms of TGR5 activation is the stimulation of glucagon-like peptide-1 (GLP-1) secretion from intestinal L-cells.[1][5][6][7] GLP-1 is an incretin (B1656795) hormone that enhances insulin (B600854) secretion, inhibits glucagon (B607659) release, and thus improves glucose tolerance.[1][5]
These application notes provide a detailed protocol for conducting an oral glucose tolerance test (OGTT) in a research setting, specifically for evaluating the efficacy of a TGR5 agonist in improving glucose metabolism.
TGR5 Signaling Pathway
Activation of TGR5 by an agonist initiates a signaling cascade that ultimately enhances glucose homeostasis. Upon ligand binding, TGR5 couples to a Gαs protein, which activates adenylyl cyclase.[3][4] This leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[1][3] PKA and another downstream effector, EPAC, mediate various cellular responses, including the potentiation of glucose-stimulated insulin secretion and the promotion of GLP-1 release from enteroendocrine L-cells.[3][5][6] The secreted GLP-1 then acts on pancreatic β-cells to further enhance insulin release in response to a glucose challenge.[7][8]
TGR5 signaling pathway leading to improved glucose homeostasis.
Experimental Protocol: Oral Glucose Tolerance Test (OGTT) with a TGR5 Agonist
This protocol is designed for use in mice and can be adapted for other rodent models.
Materials:
-
TGR5 Agonist (e.g., INT-777, BAR501, or other proprietary compounds)
-
Vehicle for TGR5 agonist (e.g., corn oil, saline)
-
D-glucose solution (20% w/v in sterile water or saline)
-
Glucometer and test strips
-
Oral gavage needles
-
Syringes (1 mL)
-
Animal scale
-
Cages
-
Timer
Procedure:
-
Animal Acclimatization and Fasting:
-
Preparation of Reagents:
-
Prepare the TGR5 agonist solution in the appropriate vehicle at the desired concentration. The concentration should be calculated to deliver the target dose based on the average body weight of the mice.
-
Prepare a 20% D-glucose solution by dissolving D-glucose in sterile water or 0.9% saline.[10]
-
-
Experimental Groups:
-
Vehicle Control Group: Receives the vehicle without the TGR5 agonist.
-
TGR5 Agonist Group: Receives the TGR5 agonist.
-
It is recommended to have 6-8 animals per group for statistical significance.
-
-
Administration of TGR5 Agonist:
-
Baseline Blood Glucose Measurement (Time 0):
-
After the 30-60 minute pre-treatment period, take a baseline blood sample from the tail vein.
-
Measure the blood glucose concentration using a glucometer and record it as the 0-minute time point.
-
-
Oral Glucose Challenge:
-
Post-Glucose Blood Sampling:
-
Data Analysis:
-
Plot the mean blood glucose concentrations at each time point for both the vehicle and TGR5 agonist groups.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion for each animal to quantify the overall glucose tolerance.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the results between the groups.
-
Experimental workflow for the OGTT with a TGR5 agonist.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the OGTT experiment.
Table 1: Blood Glucose Levels (mg/dL) During OGTT
| Time (minutes) | Vehicle Control Group (Mean ± SEM) | TGR5 Agonist Group (Mean ± SEM) |
| 0 | ||
| 15 | ||
| 30 | ||
| 60 | ||
| 120 |
Table 2: Area Under the Curve (AUC) for Glucose Tolerance
| Group | AUC (mg/dL * min) (Mean ± SEM) |
| Vehicle Control | |
| TGR5 Agonist |
Expected Outcomes
In a successful experiment, the TGR5 agonist-treated group is expected to exhibit improved glucose tolerance compared to the vehicle control group. This will be characterized by:
-
Lower peak blood glucose levels after the glucose challenge.
-
A faster return to baseline blood glucose levels.
-
A significantly lower Area Under the Curve (AUC) for the glucose excursion.
These outcomes would be consistent with the known mechanism of TGR5 agonists in promoting GLP-1 secretion and enhancing insulin sensitivity.[6]
Conclusion
The oral glucose tolerance test is a fundamental in vivo assay for assessing glucose metabolism. The protocol detailed above provides a standardized method for evaluating the therapeutic potential of TGR5 agonists. By following this protocol, researchers can obtain reliable and reproducible data to advance the development of novel treatments for metabolic diseases.
References
- 1. What are TGR5 agonists and how do they work? [synapse.patsnap.com]
- 2. Mechanism of action of the bile acid receptor TGR5 in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. physoc.org [physoc.org]
- 6. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crosstalk between FXR and TGR5 controls glucagon-like peptide 1 secretion to maintain glycemic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 10. mmpc.org [mmpc.org]
- 11. researchgate.net [researchgate.net]
- 12. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Novel TGR5 Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Takeda G-protein-coupled receptor 5 (TGR5), also known as G-protein-coupled bile acid receptor 1 (GPBAR1), has emerged as a promising therapeutic target for metabolic diseases such as type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH). As a cell surface receptor for bile acids, TGR5 activation stimulates downstream signaling cascades that regulate glucose homeostasis, energy expenditure, and inflammatory responses. The identification of potent and selective TGR5 agonists is a key objective in the development of novel therapeutics for these conditions. High-throughput screening (HTS) is a critical methodology for rapidly interrogating large chemical libraries to identify novel TGR5 agonists. This document provides detailed application notes and protocols for the high-throughput screening of TGR5 agonists, focusing on cell-based assays.
TGR5 Signaling Pathway
Upon agonist binding, TGR5 couples to the Gαs protein, which activates adenylyl cyclase (AC). This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and modulates the transcription of target genes. This signaling cascade is central to the physiological effects of TGR5 activation.[1][2][3]
Figure 1: TGR5 Signaling Pathway.
High-Throughput Screening Workflow
A typical HTS campaign for the identification of novel TGR5 agonists involves several stages, from primary screening of a large compound library to hit confirmation and characterization. The workflow is designed to efficiently identify and validate true positive hits while minimizing false positives.
Figure 2: High-Throughput Screening Workflow.
Data Presentation: Summary of a Hypothetical HTS Campaign
The following table summarizes the results of a hypothetical high-throughput screening campaign designed to identify novel TGR5 agonists from a diverse chemical library.
| Parameter | Value | Description |
| Compound Library Size | 500,000 | Total number of compounds in the primary screen. |
| Primary Hit Rate | 0.5% | Percentage of compounds showing >50% activation at 10 µM. |
| Number of Primary Hits | 2,500 | Total number of initial hits from the primary screen. |
| Confirmation Rate | 80% | Percentage of primary hits confirmed in dose-response assays. |
| Number of Confirmed Hits | 2,000 | Total number of compounds with confirmed activity. |
| Potent Hits (EC50 < 1 µM) | 150 | Number of confirmed hits with high potency. |
| Moderately Potent Hits (EC50 1-10 µM) | 850 | Number of confirmed hits with moderate potency. |
| Weakly Potent Hits (EC50 > 10 µM) | 1,000 | Number of confirmed hits with low potency. |
| Z'-factor (Primary Screen) | > 0.7 | A measure of the statistical effect size indicating a robust assay. |
Experimental Protocols
This section provides detailed protocols for two common cell-based HTS assays for the identification of TGR5 agonists: a CRE-Luciferase Reporter Gene Assay and a cAMP Accumulation Assay.
Protocol 1: CRE-Luciferase Reporter Gene Assay
This assay measures the activation of the TGR5 signaling pathway by quantifying the expression of a luciferase reporter gene under the control of a cAMP response element (CRE).
Materials:
-
HEK293 cells stably co-expressing human TGR5 and a CRE-luciferase reporter construct.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Opti-MEM or other serum-free medium.
-
Compound library dissolved in DMSO.
-
Positive control (e.g., Lithocholic Acid - LCA).
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
White, opaque 384-well microplates.
-
Luminometer plate reader.
Procedure:
-
Cell Plating:
-
Culture HEK293-TGR5-CRE-Luc cells to ~80% confluency.
-
Trypsinize and resuspend cells in DMEM at a density of 2 x 10^5 cells/mL.
-
Dispense 50 µL of the cell suspension into each well of a 384-well plate (10,000 cells/well).
-
Incubate the plate at 37°C, 5% CO2 for 18-24 hours.
-
-
Compound Addition:
-
Prepare a 200X stock of test compounds and controls in DMSO.
-
Serially dilute the compounds in serum-free medium to achieve a 4X final concentration.
-
Remove the culture medium from the cell plate and add 25 µL of the 4X compound solution to the respective wells.
-
For the primary screen, a single final concentration of 10 µM is typically used.
-
Include wells with vehicle control (DMSO) and a positive control (e.g., LCA at its EC80 concentration).
-
-
Incubation:
-
Incubate the plate for 6 hours at 37°C, 5% CO2.
-
-
Luminescence Reading:
-
Equilibrate the plate and luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase assay reagent to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Calculate the percentage of activation for each compound relative to the positive control.
-
For dose-response experiments, plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: cAMP Accumulation Assay
This assay directly measures the intracellular concentration of cAMP produced upon TGR5 activation using a competitive immunoassay format, often employing HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based detection.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human TGR5.
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound library dissolved in DMSO.
-
Positive control (e.g., a known TGR5 agonist).
-
cAMP assay kit (e.g., LANCE® Ultra cAMP Kit or cAMP-Glo™ Assay).
-
White, opaque 384-well microplates.
-
Plate reader capable of detecting the assay signal (e.g., HTRF or luminescence).
Procedure:
-
Cell Plating:
-
Culture CHO-K1-hTGR5 cells to ~80% confluency.
-
Trypsinize and resuspend cells in culture medium at a density of 2 x 10^5 cells/mL.
-
Dispense 50 µL of the cell suspension into each well of a 384-well plate (10,000 cells/well).
-
Incubate the plate at 37°C, 5% CO2 for 18-24 hours.
-
-
Compound Stimulation:
-
Prepare a 4X solution of test compounds and controls in assay buffer containing a PDE inhibitor (e.g., 1 mM IBMX).
-
Aspirate the culture medium from the cells and add 25 µL of the 4X compound solution.
-
Incubate for 30 minutes at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Follow the specific instructions of the chosen cAMP assay kit for cell lysis and addition of detection reagents. This typically involves adding a lysis buffer followed by the detection reagents (e.g., europium-labeled anti-cAMP antibody and a d2-labeled cAMP analog for HTRF).
-
-
Signal Measurement:
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 1-2 hours).
-
Measure the signal using a compatible plate reader.
-
Data Analysis:
-
Generate a cAMP standard curve according to the kit instructions.
-
Convert the raw assay signal for each well to cAMP concentration using the standard curve.
-
Calculate the fold-change in cAMP levels for each compound relative to the vehicle control.
-
For dose-response experiments, plot the cAMP concentration against the compound concentration and determine the EC50 value.
References
Application Notes and Protocols: Experimental Use of TGR5 Agonists in db/db Mice
These application notes provide a detailed overview of the experimental use of TGR5 agonists in the db/db mouse model of type 2 diabetes. The information is intended for researchers, scientists, and drug development professionals. The content includes a summary of the mechanism of action of TGR5 agonists, quantitative data on their metabolic effects, and detailed protocols for key in vivo experiments.
Introduction to TGR5 Agonism in Diabetes
The Takeda G-protein-coupled receptor 5 (TGR5) is a cell surface receptor for bile acids that has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes.[1][2] Activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells in the intestine.[3][4][5] GLP-1, in turn, enhances glucose-dependent insulin (B600854) secretion from pancreatic β-cells, suppresses glucagon (B607659) release, and promotes satiety, thereby contributing to improved glycemic control.[3] Furthermore, TGR5 activation has been shown to increase energy expenditure in brown adipose tissue and skeletal muscle, potentially leading to weight loss and improved insulin sensitivity.[6]
The db/db mouse is a widely used genetic model of type 2 diabetes, characterized by obesity, hyperglycemia, and insulin resistance due to a mutation in the leptin receptor gene. This model is valuable for evaluating the efficacy of novel anti-diabetic agents, such as TGR5 agonists.
TGR5 Signaling Pathway
Activation of TGR5 by an agonist initiates a downstream signaling cascade that ultimately leads to the secretion of GLP-1 and other metabolic benefits. The binding of the agonist to TGR5 on the surface of enteroendocrine L-cells leads to the activation of the Gαs subunit of the associated G protein. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac). These downstream effectors are believed to mediate the exocytosis of GLP-1-containing granules.
Quantitative Data on the Effects of TGR5 Agonist WB403 in db/db Mice
The following tables summarize the quantitative data from a study by Zheng et al. (2015), which investigated the effects of the novel TGR5 agonist WB403 in db/db mice.[3][7][8][9] Animals were treated for 4 weeks.
Table 1: Glycemic Control Parameters
| Parameter | Vehicle Control | WB403 (30 mg/kg) | WB403 (100 mg/kg) | Sitagliptin (10 mg/kg) |
| Fasting Blood Glucose (mmol/L) | 20.1 ± 1.5 | 14.2 ± 1.1 | 11.8 ± 0.9** | 13.5 ± 1.2 |
| Postprandial Blood Glucose (mmol/L) | 28.3 ± 2.1 | 20.5 ± 1.8 | 17.9 ± 1.5** | 19.8 ± 1.7 |
| HbA1c (%) | 9.8 ± 0.5 | 7.9 ± 0.4 | 7.1 ± 0.3** | 7.6 ± 0.4 |
| *Data are presented as mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle Control. |
Table 2: Body Weight and Food/Water Intake
| Parameter | Vehicle Control | WB403 (30 mg/kg) | WB403 (100 mg/kg) | Sitagliptin (10 mg/kg) |
| Body Weight (g) | 52.3 ± 1.8 | 51.9 ± 2.0 | 51.5 ± 1.9 | 52.1 ± 1.7 |
| Daily Food Intake ( g/mouse ) | 10.2 ± 0.8 | 10.1 ± 0.7 | 9.9 ± 0.8 | 10.3 ± 0.9 |
| Daily Water Intake (mL/mouse) | 25.6 ± 2.3 | 18.4 ± 1.9 | 15.2 ± 1.5** | 19.1 ± 2.0 |
| *Data are presented as mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle Control. |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of a TGR5 agonist in db/db mice.
Experimental Workflow
Animal Model and Drug Administration
-
Animal Model: Male db/db mice (e.g., C57BLKS/J-leprdb/leprdb) and their lean littermates (db/m) are used. Mice are typically housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.
-
Acclimatization: Animals are allowed to acclimatize for at least one week before the start of the experiment.
-
Drug Formulation: The TGR5 agonist is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administration: The TGR5 agonist or vehicle is administered daily by oral gavage for the duration of the study (e.g., 4 weeks).
Oral Glucose Tolerance Test (OGTT)
-
Purpose: To assess the effect of the TGR5 agonist on glucose disposal.
-
Procedure:
-
Fast the mice overnight (approximately 16 hours) with free access to water.[4][10]
-
Record the baseline blood glucose level (t=0 min) from a tail tip blood sample using a glucometer.[1][10]
-
Administer the TGR5 agonist or vehicle orally.
-
After a specific time (e.g., 30 minutes), administer a glucose solution (2 g/kg body weight) orally.[11][12][13]
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.[1][4][10]
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for glucose excursion.
-
Measurement of Plasma GLP-1 Levels
-
Purpose: To determine if the TGR5 agonist stimulates GLP-1 secretion.
-
Procedure:
-
Collect blood samples at specified time points after drug and/or glucose administration.
-
To prevent the degradation of active GLP-1 by dipeptidyl peptidase-4 (DPP-4), blood should be collected into tubes containing a DPP-4 inhibitor (e.g., BD P800 tubes or addition of a DPP-4 inhibitor cocktail).[12][14][15]
-
Centrifuge the blood at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Measure active GLP-1 levels using a commercially available ELISA or multiplex assay kit according to the manufacturer's instructions.[5][14] It is crucial to use an assay specific for the active form of GLP-1 (GLP-1 (7-36) amide).
-
Histological Analysis of the Kidney
-
Purpose: To evaluate the potential protective effects of the TGR5 agonist on diabetic nephropathy.
-
Procedure:
-
At the end of the treatment period, euthanize the mice and perfuse the kidneys with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
-
Excise the kidneys and fix them in 4% paraformaldehyde overnight.
-
Process the kidneys for paraffin (B1166041) embedding.
-
Cut 4-5 µm thick sections.
-
Periodic Acid-Schiff (PAS) Staining:
-
Immunofluorescence Staining for Collagen IV and Podocin:
-
Perform antigen retrieval on deparaffinized sections.
-
Block non-specific binding sites.
-
Incubate with primary antibodies against Collagen IV or Podocin overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount with a DAPI-containing medium to counterstain nuclei.
-
Collagen IV is a marker of fibrosis, and Podocin is a podocyte marker, the loss of which indicates podocyte injury.[17]
-
-
Capture images using a microscope and quantify the stained areas using image analysis software.
-
Conclusion
The experimental use of TGR5 agonists in db/db mice provides a valuable preclinical model to assess their therapeutic potential for type 2 diabetes and its complications. The protocols outlined above, in conjunction with the analysis of quantitative metabolic data, will enable researchers to thoroughly evaluate the efficacy and mechanism of action of novel TGR5 agonists.
References
- 1. protocols.io [protocols.io]
- 2. Why is it so difficult to measure glucagon-like peptide-1 in a mouse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel TGR5 Activator WB403 Promotes GLP-1 Secretion and Preserves Pancreatic β-Cells in Type 2 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. The exercise-inducible bile acid receptor Tgr5 improves skeletal muscle function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Novel TGR5 Activator WB403 Promotes GLP-1 Secretion and Preserves Pancreatic β-Cells in Type 2 Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Item - A Novel TGR5 Activator WB403 Promotes GLP-1 Secretion and Preserves Pancreatic β-Cells in Type 2 Diabetic Mice - Public Library of Science - Figshare [plos.figshare.com]
- 10. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 11. 2.3. Oral Glucose Tolerance Test in db/db Mice [bio-protocol.org]
- 12. biorxiv.org [biorxiv.org]
- 13. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mesoscale.com [mesoscale.com]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. Pathophysiological Analysis of Uninephrectomized db/db Mice as a Model of Severe Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: TGR5 Agonist-Related Gallbladder Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common side effect of gallbladder filling associated with TGR5 agonist administration during experiments.
Frequently Asked Questions (FAQs)
Q1: Why do TGR5 agonists cause gallbladder filling?
A1: TGR5 is highly expressed in the smooth muscle cells of the gallbladder.[1] Activation of TGR5 in these cells by an agonist initiates a signaling cascade that leads to muscle relaxation, which in turn promotes the filling of the gallbladder with bile.[2][3] This is a direct, gallbladder-intrinsic mechanism.[2][3]
Q2: What is the signaling pathway involved in TGR5-mediated gallbladder relaxation?
A2: TGR5 activation in gallbladder smooth muscle cells stimulates the Gαs protein, which activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[1][4] Elevated cAMP activates Protein Kinase A (PKA), which is thought to lead to the opening of ATP-sensitive potassium (KATP) channels.[1][5] This results in hyperpolarization of the smooth muscle cells, causing relaxation and subsequent gallbladder filling.[1][5]
Q3: Are there any TGR5 agonists that do not cause gallbladder filling?
A3: Yes, the development of "gut-restricted" TGR5 agonists is a key strategy to avoid this side effect.[6] These agonists are designed to act locally on TGR5 in the gastrointestinal tract to stimulate GLP-1 secretion for metabolic benefits, but have limited systemic absorption, thus minimizing their exposure to the gallbladder.[6] An example of a naturally occurring gut-restricted TGR5 agonist is cholic acid-7-sulfate (CA7S).[7][8]
Q4: How can I test if my TGR5 agonist is gut-restricted?
A4: An in vitro intestinal co-culture system using Caco-2 and NCI-H716 cells in a transwell setup is an effective method. This allows you to assess the agonist's ability to stimulate GLP-1 secretion from the basolateral side (simulating hormonal release into the bloodstream) while measuring its permeability across the epithelial barrier from the apical to the basolateral chamber (simulating absorption into circulation). A low permeability suggests the compound is likely gut-restricted.
Troubleshooting Guides
Issue 1: Unexpected Gallbladder Enlargement Observed in Animal Models
Problem: You are testing a novel TGR5 agonist in mice and observe a significant increase in gallbladder size, which may confound your experimental results or indicate a potential liability for clinical development.
Troubleshooting Steps:
-
Confirm TGR5-dependent effect: Test the agonist in TGR5 knockout mice. If the gallbladder filling effect is absent in these mice, it confirms the effect is mediated by TGR5.[2][3]
-
Assess systemic exposure: Analyze plasma samples from treated animals to determine the concentration of your agonist in systemic circulation. High plasma concentrations are likely to cause gallbladder effects.
-
Evaluate gut restriction: If not already done, perform an in vitro permeability assay as described in the FAQs (Q4) and the detailed protocol below to assess the gut-restricted properties of your compound.
-
Consider structural modification: If the compound has high systemic absorption, consider chemical modifications to enhance its polarity and limit its passive diffusion across the intestinal barrier. For example, the addition of a sulfate (B86663) group can significantly limit absorption.
Issue 2: Difficulty in Quantifying Gallbladder Filling In Vivo
Problem: You need a reliable method to quantify the extent of gallbladder filling induced by your TGR5 agonist in mice.
Troubleshooting Steps:
-
Direct Volume Measurement: This is a terminal but accurate method. After euthanasia, the gallbladder can be carefully dissected, and its volume measured by weighing the gallbladder before and after emptying its bile content. The volume can be calculated assuming the density of bile is approximately 1 g/mL.
-
Ultrasound Imaging: Non-invasive, real-time imaging can be used to measure gallbladder dimensions (length, width, and height) to calculate the volume using the ellipsoid formula (Volume = 0.5 x Length x Width x Height). This allows for longitudinal studies in the same animal.
-
Hepatobiliary Scintigraphy (HIDA scan): This is a functional imaging technique that can be adapted for small animals. It involves injecting a radiotracer (e.g., 99mTc-mebrofenin) that is taken up by the liver and excreted into the bile. The accumulation of the tracer in the gallbladder over time can be quantified to assess filling.[6]
Data Presentation
Table 1: Comparison of Gallbladder Effects of Systemic vs. Gut-Restricted TGR5 Agonists in Mice.
| Agonist Type | Compound | Administration Route & Dose | Change in Gallbladder Volume/Weight | Reference |
| Systemic | INT-777 | Intraperitoneal, 60 mg/kg | ~2 to 3-fold increase in volume | [1] |
| Systemic | Lithocholic Acid (LCA) | Intraperitoneal, 60 mg/kg | Significant increase in volume | [1] |
| Systemic | Compound 18 | Oral, 3-30 mg/kg | Dose-dependent increase in gallbladder filling | |
| Gut-Restricted | Cholic Acid-7-Sulfate (CA7S) | Oral gavage, 1 mg | No significant change in gallbladder weight | [3] |
| Gut-Restricted | Compound 26a | Oral, 100 mg/kg | Reduced gallbladder filling compared to systemic agonist |
Experimental Protocols
Protocol 1: In Vitro Assessment of TGR5 Agonist Gut Restriction
This protocol is adapted from Chaudhari et al. (2021) and describes a co-culture system to evaluate TGR5 agonism and intestinal permeability.
Materials:
-
Caco-2 and NCI-H716 cell lines
-
DMEM and RPMI-1640 culture media
-
Fetal Bovine Serum (FBS)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
TGR5 agonist compounds
-
GLP-1 ELISA kit
-
Lucifer Yellow or FITC-dextran for permeability assessment
Methodology:
-
Cell Culture: Culture Caco-2 cells in DMEM and NCI-H716 cells in RPMI-1640, both supplemented with 10% FBS.
-
Co-culture Seeding: Seed Caco-2 cells onto the apical side of the transwell inserts. After 24 hours, add NCI-H716 cells to the apical chamber.
-
Differentiation: Allow the co-culture to differentiate for 14-21 days, changing the media every 2-3 days. The formation of a polarized monolayer with high transepithelial electrical resistance (TEER) indicates differentiation.
-
TGR5 Agonist Treatment:
-
Add your TGR5 agonist to the apical chamber of the transwell.
-
Incubate for a specified time (e.g., 2 hours).
-
-
Assessment of GLP-1 Secretion:
-
Collect the media from the basolateral chamber.
-
Quantify the concentration of secreted GLP-1 using an ELISA kit. An increase in GLP-1 indicates TGR5 agonism.
-
-
Assessment of Gut Restriction (Permeability):
-
In a separate set of wells, add the TGR5 agonist along with a fluorescent marker (e.g., Lucifer Yellow) to the apical chamber.
-
After the incubation period, measure the fluorescence in the basolateral chamber. Low fluorescence indicates low permeability and good gut-restriction.
-
Alternatively, the concentration of the agonist itself can be measured in the basolateral chamber using a suitable analytical method like LC-MS.
-
Protocol 2: In Vivo Assessment of Gallbladder Filling in Mice
Materials:
-
TGR5 agonist and vehicle control
-
Mice (e.g., C57BL/6)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for dissection
-
High-frequency ultrasound system with a linear array transducer
-
Analytical balance
Methodology:
-
Animal Dosing: Administer the TGR5 agonist or vehicle to mice via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Time Point Selection: Determine the appropriate time point for assessment based on the pharmacokinetics of your compound (e.g., 30 minutes to a few hours post-dose).
-
Gallbladder Volume Measurement (Ultrasound - Non-terminal):
-
Anesthetize the mouse.
-
Place the mouse in a supine position and remove fur from the upper abdomen.
-
Apply ultrasound gel and position the transducer to obtain a clear longitudinal and transverse view of the gallbladder.
-
Measure the maximum length (L), width (W), and height (H) of the gallbladder.
-
Calculate the volume using the formula: Volume = 0.5 x L x W x H.
-
-
Gallbladder Volume Measurement (Direct Measurement - Terminal):
-
At the designated time point, euthanize the mouse.
-
Perform a laparotomy to expose the gallbladder.
-
Carefully dissect the gallbladder, ensuring the cystic duct is ligated to prevent bile leakage.
-
Weigh the full gallbladder (W_full).
-
Puncture the gallbladder and carefully absorb the bile with a pre-weighed piece of absorbent material or aspirate the bile.
-
Weigh the empty gallbladder (W_empty).
-
The weight of the bile is W_full - W_empty. Assuming a bile density of ~1 g/mL, this weight is approximately the volume in µL.
-
-
Data Analysis: Compare the gallbladder volumes between the agonist-treated and vehicle-treated groups. A statistically significant increase in volume in the agonist group indicates gallbladder filling.
Visualizations
Caption: TGR5 agonist-induced gallbladder filling signaling pathway.
Caption: Workflow for identifying gut-restricted TGR5 agonists.
References
- 1. The G Protein-Coupled Bile Acid Receptor, TGR5, Stimulates Gallbladder Filling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The G protein-coupled bile acid receptor, TGR5, stimulates gallbladder filling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice | PLOS One [journals.plos.org]
- 4. The evolution of morphologic changes in the gallbladder before stone formation in mice fed a cholesterol-cholic acid diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bariatric surgery reveals a gut-restricted TGR5 agonist with anti-diabetic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cholic acid mediates negative feedback regulation of bile acid synthesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impaired cholecystokinin-induced gallbladder emptying incriminated in spontaneous “black” pigment gallstone formation in germfree Swiss Webster mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intestinally-targeted TGR5 agonists equipped with quaternary ammonium have an improved hypoglycemic effect and reduced gallbladder filling effect - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Gut Selectivity of TGR5 Agonist 5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on improving the intestinal selectivity of the TGR5 agonist, designated as Agonist 5.
Frequently Asked Questions (FAQs)
Question 1: My lead compound, TGR5 Agonist 5, demonstrates potent in vitro activity but exhibits high systemic absorption in preclinical models. What strategies can I employ to enhance its gut selectivity?
To improve the gut selectivity of Agonist 5, you can explore two primary strategies: modifying the physicochemical properties of the molecule to reduce its permeability across the intestinal epithelium or utilizing formulation-based approaches to restrict its release and absorption to the gastrointestinal tract.
Strategies for Reducing Permeability:
-
Increase Molecular Weight and Polar Surface Area (PSA): There is often an inverse correlation between these properties and passive diffusion across the gut wall. Increasing the molecular weight (>500 Da) and PSA (>120 Ų) can significantly decrease intestinal permeability.
-
Introduce Ionizable Groups: Incorporating acidic or basic functional groups that are ionized at physiological pH can reduce passive permeability. Zwitterionic compounds often exhibit low membrane permeability.
-
Prodrug Approach: A gut-targeted prodrug strategy can be employed. This involves masking a key functional group of Agonist 5 with a moiety that is cleaved by gut-specific enzymes (e.g., bacterial azoreductases), releasing the active drug only in the desired location.
Formulation Strategies:
-
Enteric Coatings: Formulating Agonist 5 with pH-sensitive polymers that dissolve only at the higher pH of the small intestine or colon can prevent its release and absorption in the upper gastrointestinal tract.
-
Colon-Targeted Delivery Systems: Advanced formulations, such as those based on polysaccharides that are digested by colonic bacteria, can ensure targeted release in the lower gut.
Below is a diagram illustrating the decision-making process for enhancing gut selectivity.
Caption: Decision workflow for improving gut selectivity.
Question 2: What are the essential in vitro and in vivo experiments to evaluate the gut selectivity of my modified Agonist 5 candidates?
A tiered approach, starting with in vitro assays and progressing to in vivo models, is recommended to assess gut selectivity.
In Vitro Assays:
-
Caco-2 Permeability Assay: This is the gold standard for predicting intestinal permeability. It utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal barrier.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based assay that can be used for high-throughput screening of passive permeability.
In Vivo Assays:
-
Pharmacokinetic (PK) Studies: Following oral administration in animal models (e.g., rodents), plasma concentrations of Agonist 5 are measured over time to determine key PK parameters like Cmax (maximum concentration) and AUC (area under the curve). A lower plasma AUC for a gut-restricted compound is desirable.
-
Tissue Distribution Studies: After oral administration, the concentration of Agonist 5 is quantified in various tissues (e.g., liver, kidney, heart) and compared to its concentration in different sections of the gastrointestinal tract (stomach, small intestine, colon).
The following diagram outlines a typical experimental workflow for this assessment.
Caption: Workflow for assessing gut selectivity.
Troubleshooting Guides
Problem: The apparent permeability (Papp) of my modified Agonist 5 in the Caco-2 assay is still too high.
If the Papp value remains high, indicating significant potential for systemic absorption, consider the following troubleshooting steps:
-
Verify Assay Integrity: Always run control compounds with known permeability (e.g., high permeability: propranolol; low permeability: atenolol) to ensure the Caco-2 monolayer is intact and functioning correctly. Check the transepithelial electrical resistance (TEER) values.
-
Assess Efflux: Determine the efflux ratio by running the Caco-2 assay in both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests that your compound is a substrate for efflux transporters like P-glycoprotein (P-gp). If so, high permeability might be masked by active efflux.
-
Further Chemical Modification: If passive permeability is confirmed to be high, further structural modifications to increase the polar surface area or introduce charged moieties may be necessary.
Table 1: Example Caco-2 Permeability Data for Agonist 5 and Derivatives
| Compound | Papp (A-to-B) (10⁻⁶ cm/s) | Papp (B-to-A) (10⁻⁶ cm/s) | Efflux Ratio | Predicted Absorption |
| Agonist 5 | 15.2 ± 1.8 | 16.1 ± 2.1 | 1.1 | High |
| Mod-A (Increased PSA) | 4.5 ± 0.7 | 5.0 ± 0.9 | 1.1 | Moderate |
| Mod-B (Zwitterion) | 0.8 ± 0.2 | 0.7 ± 0.1 | 0.9 | Low |
| Propranolol (Control) | 25.5 ± 3.1 | 24.8 ± 2.9 | 1.0 | High |
| Atenolol (Control) | 0.5 ± 0.1 | 0.6 ± 0.1 | 1.2 | Low |
Experimental Protocols
Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the TEER of the monolayer using an epithelial volt-ohm meter. Only use inserts with TEER values above 250 Ω·cm².
-
Assay Preparation: Wash the monolayer with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS).
-
Permeability Measurement (A-to-B):
-
Add the test compound (e.g., 10 µM Agonist 5 in HBSS) to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes).
-
At the end of the experiment, collect a sample from the apical chamber.
-
-
Permeability Measurement (B-to-A):
-
Add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.
-
Collect samples from the apical chamber at the same time points.
-
-
Sample Analysis: Quantify the concentration of the test compound in all samples using a suitable analytical method, such as LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.
-
Signaling Pathway
Activation of TGR5 in enteroendocrine L-cells by Agonist 5 leads to the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in metabolic regulation.
Caption: TGR5 signaling cascade in L-cells.
Overcoming species selectivity of TGR5 agonist 5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TGR5 agonist 5. The information is designed to address specific issues that may arise during experiments due to the species selectivity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is TGR5 and why is it a therapeutic target?
A: TGR5, also known as G-protein-coupled bile acid receptor 1 (GPBAR1), is a cell surface receptor that is activated by bile acids.[1] It is expressed in various tissues, including the intestine, gallbladder, spleen, and certain immune cells.[2][3] TGR5 is a significant therapeutic target for metabolic diseases such as type 2 diabetes and obesity because its activation can stimulate the secretion of glucagon-like peptide-1 (GLP-1), enhance energy expenditure, and modulate inflammatory responses.[4][5][6]
Q2: What is the primary signaling pathway activated by TGR5?
A: The canonical signaling pathway for TGR5 involves its coupling to a stimulatory Gαs protein.[7] Upon agonist binding, TGR5 activates adenylyl cyclase, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2][8] This rise in cAMP activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac), which in turn modulate various cellular processes.[8][9]
Q3: What does "species selectivity" of this compound refer to?
A: Species selectivity refers to the difference in potency and/or efficacy of this compound between different species (e.g., human, mouse, rat). It is a common challenge in drug development to find a TGR5 agonist that is potent against both human and rodent receptors.[5] This can be due to variations in the amino acid sequence of the TGR5 protein across species, leading to differences in how the agonist binds to the receptor.
Q4: How can I determine if the species selectivity of this compound is affecting my experimental results?
A: If you observe a weaker than expected response in a non-human experimental system (e.g., mouse or rat cell lines or in vivo models) compared to human cells, species selectivity may be the cause. It is recommended to perform a comparative potency analysis of this compound in cell lines expressing the TGR5 receptor from different species.
Q5: Are there any known strategies to overcome the species selectivity of TGR5 agonists?
A: Overcoming species selectivity often involves medicinal chemistry efforts to modify the structure of the agonist. Structure-activity relationship (SAR) studies can help identify the chemical moieties that are crucial for interacting with the receptor in different species.[10][11] Another approach is to use humanized animal models that express the human TGR5 receptor.
Troubleshooting Guides
Problem 1: Low or no response to this compound in a mouse or rat cell line.
-
Possible Cause 1: Species Selectivity. this compound may have significantly lower potency for the rodent TGR5 receptor compared to the human receptor.
-
Troubleshooting Step 1: Verify the potency of this compound in a cell line expressing the human TGR5 receptor to confirm the compound is active.
-
Troubleshooting Step 2: Perform a dose-response experiment in parallel with cell lines expressing human, mouse, and rat TGR5 to quantify the difference in potency (EC50 values).
-
Troubleshooting Step 3: If species selectivity is confirmed, consider using a higher concentration of this compound in your rodent cell-based assays, if solubility and off-target effects are not a concern.
-
Troubleshooting Step 4: If possible, obtain or synthesize an analog of this compound that has been optimized for activity on the rodent receptor.
-
-
Possible Cause 2: Low TGR5 expression in the cell line. The chosen cell line may not endogenously express TGR5 at a high enough level, or expression may have been lost during cell culture.
-
Troubleshooting Step 1: Confirm TGR5 mRNA expression in your cell line using qPCR.
-
Troubleshooting Step 2: If mRNA levels are low, consider using a cell line that has been engineered to overexpress the TGR5 receptor of the desired species.
-
-
Possible Cause 3: Issues with the experimental assay. Problems with reagents, cell health, or the detection method can lead to a lack of signal.
-
Troubleshooting Step 1: Include a positive control agonist that is known to be active on the rodent TGR5 receptor in your experiments.
-
Troubleshooting Step 2: Ensure that your cells are healthy and not passaged too many times.
-
Troubleshooting Step 3: Verify the performance of your assay readout (e.g., cAMP assay, reporter gene assay) with a known activator of the signaling pathway.
-
Problem 2: Inconsistent results between in vitro and in vivo experiments.
-
Possible Cause 1: Poor pharmacokinetic properties of this compound. The compound may have low bioavailability, rapid metabolism, or poor distribution to the target tissue in vivo.[12]
-
Troubleshooting Step 1: Evaluate the pharmacokinetic profile of this compound in the species being used for in vivo studies.
-
Troubleshooting Step 2: Consider alternative routes of administration or formulation strategies to improve exposure.
-
-
Possible Cause 2: Off-target effects. At the concentrations required for in vivo efficacy, this compound may be interacting with other receptors or proteins, leading to unexpected or confounding results.
-
Troubleshooting Step 1: Perform a selectivity screen of this compound against a panel of other GPCRs and relevant off-targets.
-
Troubleshooting Step 2: If off-target effects are identified, a medicinal chemistry campaign to improve selectivity may be necessary.
-
Data Presentation
Table 1: Comparative Potency of a Hypothetical this compound Across Species
| Species | EC50 (nM) for cAMP Accumulation |
| Human | 15 |
| Mouse | 550 |
| Rat | 800 |
Table 2: Potency of Well-Characterized TGR5 Agonists
| Compound | Species | Assay Type | EC50 (pM) |
| 6g | Human | Luciferase Reporter | 57 |
| 6g | Mouse | Luciferase Reporter | 62 |
Data for compound 6g from: Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist.[5]
Experimental Protocols
cAMP Accumulation Assay
This protocol is for measuring the increase in intracellular cAMP levels following TGR5 activation in a 96-well format.
Materials:
-
Cells expressing the TGR5 receptor of interest (e.g., CHO-K1, HEK293)
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX)
-
This compound and a positive control agonist
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
Procedure:
-
Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
On the day of the assay, remove the culture medium and wash the cells once with stimulation buffer.
-
Add 50 µL of stimulation buffer containing various concentrations of this compound or the positive control to the appropriate wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Plot the cAMP concentration against the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
CRE-Luciferase Reporter Gene Assay
This assay measures the activation of the cAMP response element (CRE) promoter, which is downstream of TGR5 activation, using a luciferase reporter gene.
Materials:
-
Host cells (e.g., HEK293T)
-
Expression plasmids for TGR5 (human, mouse, or rat) and a CRE-luciferase reporter
-
Transfection reagent
-
Cell culture medium
-
This compound and a positive control agonist
-
Luciferase assay reagent
Procedure:
-
Co-transfect the host cells with the TGR5 expression plasmid and the CRE-luciferase reporter plasmid using your preferred transfection method.
-
Seed the transfected cells into a 96-well plate.
-
Allow the cells to recover and express the proteins for 18-24 hours.
-
Remove the culture medium and replace it with serum-free medium containing serial dilutions of this compound or the positive control.
-
Incubate for 6-8 hours at 37°C.
-
Measure luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.
-
Normalize the luciferase signal to a control (e.g., untreated cells) and plot the fold activation against the agonist concentration to determine the EC50.
Mandatory Visualizations
References
- 1. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
- 2. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TGR5 Activation Modulates an Inhibitory Effect on Liver Fibrosis Development Mediated by Anagliptin in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. TGR5, Not Only a Metabolic Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structure-activity relationship study of betulinic acid, a novel and selective TGR5 agonist, and its synthetic derivatives: potential impact in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Strategies to Reduce Systemic Exposure of TGR5 Agonist 5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving TGR5 agonist 5, with a focus on strategies to minimize systemic exposure.
Frequently Asked Questions (FAQs)
Q1: Why is it important to reduce the systemic exposure of TGR5 agonists?
A1: While activating TGR5 in the gut stimulates the release of beneficial incretin (B1656795) hormones like GLP-1, systemic exposure can lead to undesirable side effects. The wide tissue distribution of TGR5 means that systemic agonists can cause issues such as gallbladder filling and pruritus (itching), which has limited their clinical development.[1][2][3] Gut-restricted TGR5 agonists are designed to minimize these risks by localizing their action to the intestine.[1][2][3]
Q2: What are the main strategies to design gut-restricted TGR5 agonists?
A2: The primary strategies involve chemical modifications to limit the agonist's ability to cross the intestinal epithelium. These include:
-
Increasing molecular weight: Larger molecules are less likely to be absorbed.
-
Introducing polar functional groups: This increases hydrophilicity and reduces passive diffusion across the gut wall.
-
Incorporating quaternary ammonium (B1175870) groups: These charged moieties significantly limit membrane permeability.
-
Creating dimers: Linking two agonist molecules together increases size and polarity.
Q3: How can I assess the "gut-restricted" properties of my TGR5 agonist in vitro?
A3: The most common in vitro method is the Caco-2 permeability assay. Caco-2 cells are a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with tight junctions, mimicking the intestinal barrier.[4][5][6] A low apparent permeability coefficient (Papp) in the apical-to-basolateral direction indicates poor absorption and suggests a gut-restricted profile. An intestinal co-culture system using Caco-2 and NCI-H716 cells can also be employed to simultaneously evaluate TGR5 agonism, GLP-1 secretion, and gut-restriction.[4][5][6]
Q4: What are the key in vivo experiments to confirm reduced systemic exposure and desired pharmacological effects?
A4: Key in vivo experiments include:
-
Pharmacokinetic (PK) studies: Measuring the concentration of the agonist in plasma, liver, and gallbladder tissue after oral administration to confirm low systemic absorption.
-
Gallbladder filling/contraction studies: Assessing gallbladder volume in mice after agonist administration to ensure the gut-restricted compound does not cause the adverse gallbladder effects seen with systemic agonists.[3][7]
-
Oral Glucose Tolerance Test (OGTT): Evaluating the agonist's ability to improve glucose tolerance, which is an indicator of enhanced GLP-1 secretion.[8][9][10][11][12]
-
Direct measurement of plasma GLP-1 levels: Using ELISA to quantify the increase in GLP-1 secretion following agonist administration.[13][14][15][16][17]
Q5: What are some common challenges when working with gut-restricted TGR5 agonists?
A5: A primary challenge can be poor solubility due to the modifications made to limit absorption. This can affect formulation for in vivo studies and may require the use of specific vehicles or formulation strategies. Another challenge is ensuring that the modifications to restrict absorption do not significantly compromise the agonist's potency at the TGR5 receptor.
Troubleshooting Guides
In Vitro Assays
| Problem | Possible Cause | Recommended Solution |
| Low or no TGR5 activation in cell-based assays | 1. Compound precipitation: The agonist may have low solubility in the assay medium. 2. Low TGR5 expression: The cell line may not express sufficient levels of the receptor. 3. Incorrect compound concentration: The concentration used may be outside the optimal range. | 1. Visually inspect for precipitate. Prepare fresh solutions and consider using a solubilizing agent like DMSO (ensure final concentration is non-toxic to cells). 2. Verify TGR5 expression using qPCR or Western blot. Consider using a cell line with higher endogenous expression or a stably transfected cell line. 3. Perform a dose-response curve to determine the optimal concentration range. |
| High variability between replicates in Caco-2 permeability assay | 1. Inconsistent cell monolayer integrity: The Caco-2 monolayers may not be uniformly confluent. 2. Compound instability: The agonist may be degrading in the assay buffer. 3. Analytical method variability: Inconsistent sample processing or LC-MS/MS analysis. | 1. Monitor transepithelial electrical resistance (TEER) of each well before and after the experiment to ensure monolayer integrity. Discard wells with low TEER values. 2. Assess the stability of the compound in the assay buffer over the time course of the experiment. 3. Ensure consistent sample handling and validate the analytical method for reproducibility. |
| High background in GLP-1 secretion assay | 1. Cell stress: Cells may be releasing GLP-1 due to stress from handling or media conditions. 2. Serum components: Components in the serum of the culture medium can sometimes stimulate basal GLP-1 release. | 1. Handle cells gently and ensure optimal culture conditions. 2. Perform the assay in serum-free medium for the stimulation period. |
In Vivo Experiments
| Problem | Possible Cause | Recommended Solution |
| No improvement in Oral Glucose Tolerance Test (OGTT) | 1. Poor oral bioavailability/solubility: The agonist is not reaching the target TGR5 receptors in the gut in sufficient concentration. 2. Insufficient GLP-1 release: The agonist may not be potent enough in vivo to elicit a significant GLP-1 response. 3. Timing of administration: The agonist may not have been administered at the optimal time relative to the glucose challenge. | 1. Optimize the formulation to improve solubility and stability in the GI tract. 2. Measure plasma GLP-1 levels directly to confirm a pharmacological effect. Consider increasing the dose if tolerated. 3. Perform a time-course experiment to determine the optimal pre-dosing interval before the glucose challenge. |
| Unexpected systemic exposure in PK studies | 1. Metabolism to an absorbable metabolite: The gut-restricted agonist may be metabolized in the gut to a smaller, more absorbable compound. 2. Disruption of gut barrier integrity: At high concentrations, the compound may be causing toxicity to the intestinal epithelium. | 1. Analyze plasma samples for potential metabolites. 2. Evaluate the compound's cytotoxicity on intestinal epithelial cells in vitro. Consider reducing the in vivo dose. |
| Inconsistent gallbladder filling results | 1. Variability in food intake before the experiment: Food intake can affect gallbladder volume. 2. Inconsistent timing of measurements: The timing of gallbladder volume measurement after agonist administration is critical. | 1. Ensure a consistent fasting period for all animals before the experiment. 2. Standardize the time points for gallbladder volume measurement post-dosing. |
Data Presentation: Comparison of TGR5 Agonists
| Compound | Type | Human TGR5 EC50 (nM) | Mouse TGR5 EC50 (nM) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | In Vivo Effects |
| INT-777 | Systemic | - | - | - | Increases GLP-1 secretion, improves glucose tolerance, but causes gallbladder filling.[3] |
| Compound 18 | Systemic (mouse selective) | - | - | - | Lowers glucose excursion in OGTT, but causes gallbladder filling at doses that do not induce significant GLP-1 secretion.[3] |
| Compound 10 | Gut-restricted | - | 0.71 | 0.006 | Low systemic exposure, robust and long-lasting hypoglycemic effect in a rodent model of type 2 diabetes. |
| Compound 11 | Gut-restricted | - | 1.2 | < 0.001 (MDCK cells) | Minimal systemic availability, elicits a potent response in mice with minimal gallbladder-related effects.[1] |
| Compound 15c | Gut-restricted | - | - | Low | Low levels detected in blood, bile, and gallbladder tissue; gallbladder-related side effects substantially decreased.[18] |
| Cholic acid-7-sulfate (CA7S) | Gut-restricted (endogenous) | - | - | Not transported | Induces GLP-1 secretion and increases glucose tolerance in mice without causing gallbladder filling.[19][20] |
Experimental Protocols
Caco-2 Permeability Assay
Objective: To determine the intestinal permeability of a TGR5 agonist in vitro.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).
-
Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².
-
Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using an epithelial voltohmmeter. TEER values should be above 250 Ω·cm² to indicate a tight monolayer.
-
-
Transport Experiment:
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the TGR5 agonist solution (in HBSS) to the apical (A) side of the Transwell® insert.
-
Add fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.
-
At the end of the experiment, collect a sample from the apical side.
-
-
Sample Analysis:
-
Analyze the concentration of the TGR5 agonist in the collected samples using a validated analytical method, such as LC-MS/MS.
-
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt = rate of drug appearance in the receiver chamber
-
A = surface area of the membrane
-
C₀ = initial concentration of the drug in the donor chamber
-
-
In Vivo GLP-1 Secretion Assay in Mice
Objective: To measure the effect of a TGR5 agonist on plasma GLP-1 levels in mice.
Methodology:
-
Animal Preparation:
-
Fast male C57BL/6 mice overnight (approximately 16 hours) with free access to water.
-
-
Agonist Administration:
-
Administer the TGR5 agonist orally by gavage at the desired dose. The vehicle should be administered to the control group.
-
-
Blood Collection:
-
At a predetermined time point after agonist administration (e.g., 30 minutes), collect blood via cardiac puncture or tail vein sampling into tubes containing a DPP-4 inhibitor (to prevent GLP-1 degradation) and an anticoagulant (e.g., EDTA).[13]
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
-
GLP-1 Measurement:
Gallbladder Filling/Contraction Measurement in Mice
Objective: To assess the effect of a TGR5 agonist on gallbladder volume.
Methodology:
-
Animal Preparation:
-
Fast male CD-1 or C57BL/6 mice overnight.
-
-
Agonist Administration:
-
Administer the TGR5 agonist orally by gavage.
-
-
Gallbladder Collection and Measurement:
-
At a specific time point after administration (e.g., 1-2 hours), euthanize the mice.
-
Carefully dissect and expose the gallbladder.
-
Excise the gallbladder and measure its weight or volume. Gallbladder volume can be estimated using the formula: Volume = 0.52 x length x width x height, measured using calipers or ultrasound.[21][22][23][24][25]
-
-
Data Analysis:
-
Compare the gallbladder weight or volume of the agonist-treated group to the vehicle-treated control group. An increase in gallbladder volume suggests a filling effect.
-
Visualizations
Caption: TGR5 Signaling Pathway.
References
- 1. Design of Gut-Restricted Thiazolidine Agonists of G Protein-Coupled Bile Acid Receptor 1 (GPBAR1, TGR5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trust Your Gut: Strategies and Tactics for Intestinally Restricted Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intestinal Co-culture System to Study TGR5 Agonism and Gut Restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intestinal Co-culture System to Study TGR5 Agonism and Gut Restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. protocols.io [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 13. Development of sandwich ELISAs for detecting glucagon-like peptide-1 secretion from intestinal L-cells and their application in STC-1 cells and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biotnt.com [biotnt.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. journals.physiology.org [journals.physiology.org]
- 17. anshlabs.com [anshlabs.com]
- 18. Discovery of Intestinal Targeted TGR5 Agonists for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Bariatric surgery reveals a gut-restricted TGR5 agonist with anti-diabetic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bariatric surgery reveals a gut-restricted TGR5 agonist with anti-diabetic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Ultrasound Improves Gallbladder Contraction Function: A Non-Invasive Experimental Validation Using Small Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. sar.org.za [sar.org.za]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Optimizing TGR5 Agonist 5 Potency and Metabolic Stability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the optimization of TGR5 agonist 5.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process.
| Problem | Possible Cause | Suggested Solution |
| Low Potency (High EC50) of Agonist 5 in Cell-Based Assays | Suboptimal assay conditions. | - Ensure the cell line used expresses a functional TGR5 receptor at sufficient levels.[1][2] - Optimize cell density, serum concentration, and incubation times. - Verify the integrity and concentration of the agonist stock solution. |
| Poor structure-activity relationship (SAR). | - Synthesize and test analogs of agonist 5 with modifications at key positions to improve receptor binding.[3][4][5] - Consider introducing groups that can form favorable interactions with the TGR5 binding pocket. | |
| Issues with the signaling pathway readout. | - Confirm that the cAMP assay or other downstream signaling readouts are functioning correctly with a known TGR5 agonist as a positive control. - For GLP-1 secretion assays, ensure the enteroendocrine cell line (e.g., NCI-H716) is healthy and responsive. | |
| High Metabolic Lability in In Vitro Assays (e.g., Microsomes, Hepatocytes) | Susceptibility to Phase I or Phase II metabolism. | - Identify the metabolic soft spots on agonist 5 using metabolite identification studies. - Modify the chemical structure at these positions to block metabolic pathways. Common strategies include deuteration or the introduction of electron-withdrawing groups. |
| Poor assay design. | - Ensure the protein concentration and incubation times in the metabolic stability assay are within the linear range. - Include appropriate positive and negative controls (e.g., compounds with known high and low metabolic clearance). | |
| Inconsistent Results Between Experiments | Variability in cell culture. | - Maintain consistent cell passage numbers and culture conditions. - Regularly check for mycoplasma contamination. |
| Reagent instability. | - Prepare fresh solutions of agonist 5 and other critical reagents for each experiment. - Store stock solutions under appropriate conditions (e.g., protected from light, at the correct temperature). | |
| Observed Off-Target Effects or Cellular Toxicity | Lack of selectivity. | - Screen agonist 5 against a panel of other receptors, particularly other bile acid receptors like FXR, to determine its selectivity profile. |
| Compound-induced cytotoxicity. | - Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your functional assays to rule out toxicity as a confounding factor. | |
| Difficulty in Translating In Vitro Potency to In Vivo Efficacy | Poor pharmacokinetic properties. | - In addition to metabolic stability, assess other ADME (absorption, distribution, metabolism, and excretion) properties such as permeability and plasma protein binding. |
| Species-specific differences in TGR5. | - Test the potency of agonist 5 on TGR5 orthologs from the animal species intended for in vivo studies (e.g., mouse, rat). | |
| Systemic side effects limiting exposure. | - Consider developing gut-restricted analogs to minimize systemic exposure and associated side effects like gallbladder filling. |
Frequently Asked Questions (FAQs)
1. What is the primary signaling pathway activated by TGR5 agonists?
TGR5 is a G protein-coupled receptor (GPCR) that primarily couples to Gαs. Upon agonist binding, it activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets like the cAMP response element-binding protein (CREB). In intestinal L-cells, this pathway stimulates the secretion of glucagon-like peptide-1 (GLP-1).
Figure 1. TGR5 signaling pathway leading to GLP-1 secretion.
2. What are the standard in vitro assays to determine the metabolic stability of a TGR5 agonist?
Standard in vitro assays to assess metabolic stability include:
-
Liver Microsomal Stability Assay: This is a common initial screen that evaluates metabolism primarily by Phase I enzymes like cytochrome P450s (CYPs).
-
Hepatocyte Stability Assay: This assay uses intact liver cells and is considered a "gold standard" as it accounts for both Phase I and Phase II metabolism, as well as cellular uptake.
-
S9 Fraction Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes, providing a broader assessment of metabolic pathways than microsomes alone.
Figure 2. General workflow for in vitro metabolic stability assays.
3. How can I improve the metabolic stability of my TGR5 agonist?
Improving metabolic stability typically involves chemical modifications to block sites of metabolism. A common workflow is:
-
Metabolite Identification: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the major metabolites formed after incubation with liver microsomes or hepatocytes.
-
"Soft Spot" Analysis: Determine the positions on the molecule that are most susceptible to metabolism.
-
Chemical Modification: Synthesize new analogs with modifications at these "soft spots." Common strategies include:
-
Fluorination: Replacing a hydrogen atom with fluorine can block oxidation.
-
Deuteration: Replacing a hydrogen with deuterium (B1214612) can slow metabolism due to the kinetic isotope effect.
-
Introduction of sterically hindering groups: Bulky groups can prevent enzymes from accessing the metabolic site.
-
Replacing metabolically liable groups: For example, replacing an ester with a more stable amide.
-
4. What are the key side effects associated with systemic TGR5 agonism, and how can they be mitigated?
A primary concern with systemic TGR5 agonists is the potential for gallbladder filling, which can lead to gallstones. This is due to TGR5 expression in the gallbladder, where its activation causes smooth muscle relaxation. Other potential side effects are also being investigated.
To mitigate these risks, a leading strategy is the development of gut-restricted agonists . These are molecules designed to have low systemic absorption, thereby activating TGR5 primarily in the intestine to stimulate GLP-1 release without affecting the gallbladder or other systemic tissues. This can be achieved by increasing the molecule's polarity or molecular weight.
Quantitative Data Summary
The potency of TGR5 agonists is typically reported as the half-maximal effective concentration (EC50). Lower EC50 values indicate higher potency.
Table 1: Potency of Selected TGR5 Agonists
| Compound | Type | Human TGR5 EC50 (nM) | Reference |
| Lithocholic acid (LCA) | Natural Bile Acid | 530 | |
| Deoxycholic acid (DCA) | Natural Bile Acid | 1010 | |
| Chenodeoxycholic acid (CDCA) | Natural Bile Acid | 4430 | |
| Cholic acid (CA) | Natural Bile Acid | 7720 | |
| Betulinic Acid | Natural Triterpenoid | 1040 | |
| INT-777 | Semi-synthetic Bile Acid Derivative | 820 | |
| Compound 31d | Imidazole Derivative | 0.057 | |
| Compound 27b | Thiazole Derivative | 0.97 |
Note: EC50 values can vary depending on the specific assay conditions and cell lines used.
Experimental Protocols
Protocol 1: In Vitro TGR5 Potency Assay (cAMP Measurement)
This protocol outlines a general method for determining the EC50 of a TGR5 agonist using a cell-based cAMP assay.
-
Cell Culture: Culture HEK293 cells stably expressing human TGR5 in appropriate growth medium.
-
Cell Plating: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Preparation: Prepare a serial dilution of the this compound in a suitable assay buffer. Also, prepare a positive control (e.g., a known TGR5 agonist like INT-777) and a vehicle control.
-
Assay: a. Remove the growth medium from the cells and wash once with assay buffer. b. Add the compound dilutions, positive control, and vehicle control to the respective wells. c. Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based kits).
-
Data Analysis: a. Plot the cAMP response against the logarithm of the agonist concentration. b. Fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This protocol describes a typical procedure to assess the metabolic stability of a TGR5 agonist.
-
Reagent Preparation: a. Prepare a stock solution of the this compound in a suitable organic solvent (e.g., DMSO). b. Thaw pooled human liver microsomes (HLM) and an NADPH-regenerating system on ice.
-
Incubation: a. In a 96-well plate, combine phosphate (B84403) buffer (pH 7.4), the TGR5 agonist (at a final concentration of ~1 µM), and HLM (at a final concentration of ~0.5 mg/mL). b. Pre-incubate the mixture at 37°C for 5 minutes. c. Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
Time Points: a. At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile (B52724) with an internal standard).
-
Sample Processing: a. Centrifuge the plate to pellet the precipitated protein. b. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: a. Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the TGR5 agonist at each time point.
-
Data Analysis: a. Plot the natural log of the percentage of the compound remaining versus time. b. Determine the slope of the linear portion of the curve (k). c. Calculate the in vitro half-life (t½) = 0.693 / k. d. Calculate the intrinsic clearance (CLint) based on the half-life and incubation conditions.
References
Addressing off-target effects of TGR5 agonist 5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TGR5 agonist 5.
Frequently Asked Questions (FAQs)
Q1: We are observing significant gallbladder filling in our animal models after administration of this compound. Is this a known off-target effect and how can we mitigate it?
A1: Yes, gallbladder filling is a well-documented off-target effect of systemic TGR5 activation.[1][2] TGR5 is expressed in the smooth muscle cells of the gallbladder, and its activation leads to relaxation and increased filling.[3] To mitigate this, consider the following approaches:
-
Dose-Response Analysis: Determine the lowest effective dose of this compound that elicits the desired therapeutic effect without causing significant gallbladder filling.
-
Gut-Restricted Analogs: Investigate the possibility of using or developing gut-restricted analogs of this compound. These compounds are designed to act locally in the intestine to stimulate GLP-1 secretion without being absorbed into systemic circulation, thereby minimizing effects on the gallbladder.[4]
-
Co-administration Strategies: Explore co-administration with agents that promote gallbladder emptying, although this may introduce additional experimental variables.
Q2: Our in vitro experiments show variable cAMP induction with this compound across different cell lines. What could be the cause of this inconsistency?
A2: Variability in cAMP induction can be attributed to several factors:
-
TGR5 Expression Levels: Different cell lines endogenously express TGR5 at varying levels.[5] It is crucial to quantify TGR5 expression in your cell lines of interest.
-
G-Protein Coupling: TGR5 can couple to different G-proteins (Gαs or Gαi) in different cell types, leading to either an increase or a decrease in cAMP levels. For instance, in non-ciliated cholangiocytes, TGR5 couples to Gαs, increasing cAMP, while in ciliated cholangiocytes, it couples to Gαi, decreasing cAMP.
-
Cellular Context: The downstream signaling pathways and regulatory proteins present in a specific cell type can influence the magnitude and duration of the cAMP response.
Q3: We are not observing the expected increase in GLP-1 secretion in our enteroendocrine cell line model after treatment with this compound. What are the potential reasons?
A3: A lack of GLP-1 secretion in response to a TGR5 agonist can be due to several experimental factors:
-
Cell Line Authenticity and Passage Number: Ensure the enteroendocrine cell line (e.g., NCI-H716, STC-1) is authentic and has not been passaged excessively, which can lead to phenotypic drift and loss of TGR5 expression or signaling competency.
-
TGR5 Receptor Desensitization: Prolonged or high-concentration exposure to agonists can lead to receptor desensitization and internalization.
-
Assay Conditions: Optimize the assay conditions, including incubation time, agonist concentration, and the presence of phosphodiesterase (PDE) inhibitors (e.g., IBMX) to prevent cAMP degradation.
Troubleshooting Guides
Issue 1: Inconsistent glucose-lowering effects in vivo.
-
Problem: The glucose-lowering effect of this compound is not reproducible across different cohorts of animals.
-
Troubleshooting Steps:
-
Pharmacokinetics: Characterize the pharmacokinetic profile of this compound in your animal model to ensure adequate exposure and target engagement.
-
Animal Model: The metabolic state of the animal model (e.g., diet-induced obese vs. lean) can significantly impact the response to a TGR5 agonist. Ensure your model is appropriate for the intended therapeutic effect.
-
Route of Administration: The route of administration (e.g., oral, intraperitoneal) will affect the absorption and distribution of the compound.
-
Confounding Factors: Be aware of other factors that can influence glucose metabolism, such as stress, diet, and the gut microbiome.
-
Issue 2: Unexpected pro-inflammatory effects observed in specific cell types.
-
Problem: While TGR5 activation is generally considered anti-inflammatory, pro-inflammatory responses are observed in a particular cell type.
-
Troubleshooting Steps:
-
Cell-Specific Signaling: TGR5 signaling can be context-dependent. In some monocytic cell lines, TGR5 activation has been reported to enhance LPS-induced inflammatory responses.
-
Off-Target Activity: At higher concentrations, this compound may interact with other receptors or signaling pathways. Perform a broad off-target screening panel to identify potential secondary targets.
-
Purity of the Agonist: Ensure the purity of your this compound batch, as impurities could be responsible for the observed effects.
-
Data Presentation
Table 1: Pharmacological Profile of Selected TGR5 Agonists
| Compound | Target | EC50 (nM) | Off-Target Effects Noted | Reference |
| INT-777 | TGR5 | 200 | Gallbladder filling | |
| Oleanolic Acid | TGR5 | 1,100 | Weak FXR agonism | |
| Compound 18 | TGR5 | 10 | Gallbladder filling | |
| Cholic Acid-7-Sulfate (CA7S) | TGR5 | ~5,000 | Gut-restricted |
Experimental Protocols
Protocol 1: In Vitro cAMP Measurement Assay
-
Cell Culture: Plate HEK293 cells stably expressing human TGR5 in a 96-well plate and grow to 80-90% confluency.
-
Assay Buffer Preparation: Prepare an assay buffer (e.g., HBSS) containing a phosphodiesterase inhibitor such as 0.5 mM IBMX.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Stimulation: Remove the culture medium from the cells and add the compound dilutions. Incubate for 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA) according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Protocol 2: Off-Target G-Protein Coupled Receptor (GPCR) Screening
-
Panel Selection: Select a panel of GPCRs for screening based on sequence homology to TGR5 and known off-target liabilities of similar compounds.
-
Binding Assays: Perform radioligand binding assays to assess the ability of this compound to displace a known ligand from each receptor in the panel.
-
Functional Assays: For any receptors where significant binding is observed, perform functional assays (e.g., calcium flux, IP1 accumulation, or cAMP measurement) to determine if this compound acts as an agonist, antagonist, or allosteric modulator.
Visualizations
References
- 1. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management [mdpi.com]
- 2. Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice | PLOS One [journals.plos.org]
- 3. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bariatric surgery reveals a gut-restricted TGR5 agonist with anti-diabetic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
Technical Support Center: Development of Gut-Restricted TGR5 Agonist Formulations
Welcome to the technical support center for the development of gut-restricted Takeda G protein-coupled receptor 5 (TGR5) agonist formulations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for developing gut-restricted TGR5 agonists?
A1: The primary rationale is to harness the therapeutic benefits of TGR5 activation in the gastrointestinal (GI) tract while minimizing or eliminating systemic side effects. Systemic TGR5 activation has been associated with adverse effects such as gallbladder filling, pruritus (itching), and potential cardiovascular effects.[1][2][3] By confining the agonist's activity to the gut, researchers aim to locally stimulate TGR5 on enteroendocrine L-cells to promote the secretion of beneficial incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which can improve glucose homeostasis and confer other metabolic benefits without systemic complications.[4][5][6]
Q2: What are the common chemical strategies to achieve gut restriction for TGR5 agonists?
A2: Several strategies are employed to limit the systemic absorption of TGR5 agonists:
-
Increasing Molecular Weight and Polarity: Incorporating large, polar functional groups (e.g., polyethylene (B3416737) glycol [PEG] linkers, quaternary ammonium (B1175870) groups, or polar polyols) increases the molecule's size and hydrophilicity, which hinders its ability to cross the intestinal membrane.[4][5]
-
High Polar Surface Area (PSA): Designing molecules with a high PSA (typically >140 Ų) reduces passive diffusion across the gut epithelium.
-
Introduction of Charged Moieties: The presence of charged groups at physiological pH can significantly limit membrane permeability.
-
Formulation as a Prodrug: Designing a prodrug that is activated in the gut and whose active form is poorly absorbed is another approach.
-
Bifunctional Molecules: Linking the TGR5 agonist to another molecule that is poorly absorbed can also restrict its systemic exposure.
Q3: How does the gut microbiome influence the activity of TGR5 agonists?
A3: The gut microbiome can impact TGR5 agonist activity both directly and indirectly. Certain gut bacteria can metabolize TGR5 agonists, potentially altering their potency or bioavailability. Conversely, some TGR5 agonists may modulate the composition of the gut microbiota. A dysbiotic gut microbiome can also influence the overall inflammatory state of the gut, which may affect the response to TGR5 agonism.
Troubleshooting Guides
In Vitro & Formulation Issues
| Problem | Possible Causes | Troubleshooting Steps |
| Low in vitro potency (high EC50) of the TGR5 agonist. | - Inaccurate compound concentration.- Degradation of the compound in the assay buffer.- Issues with the cell line (e.g., low TGR5 expression, desensitization).- The compound is a poor agonist for the species of TGR5 being tested (human vs. mouse). | - Verify compound concentration and purity.- Assess compound stability in the assay medium over the experiment's duration.- Confirm TGR5 expression levels in the cell line via qPCR or Western blot.- Test the agonist on cell lines expressing TGR5 from different species to check for species-specific activity. |
| High variability in Caco-2 permeability assay results. | - Inconsistent Caco-2 cell monolayer integrity.- Formation of cell domes or multilayers.- Efflux transporter activity affecting compound transport.- Low aqueous solubility of the test compound. | - Monitor transepithelial electrical resistance (TEER) to ensure monolayer confluence and integrity.- Optimize cell seeding density and culture time to prevent overcrowding.- Co-administer known efflux transporter inhibitors to assess their impact on permeability.- Use solubility enhancers like DMSO (at non-toxic concentrations) or formulate the compound to improve solubility. |
| Poor aqueous solubility of the gut-restricted formulation. | - The chemical modifications for gut restriction have significantly reduced solubility. | - Explore different salt forms of the compound.- Utilize formulation strategies such as amorphous solid dispersions or nano-suspensions.- Incorporate pharmaceutically acceptable solubilizing agents and excipients. |
In Vivo & Preclinical Issues
| Problem | Possible Causes | Troubleshooting Steps |
| Lack of in vivo efficacy (e.g., no significant GLP-1 secretion or improvement in glucose tolerance) despite good in vitro potency. | - Poor oral bioavailability due to formulation issues.- Rapid degradation of the compound in the GI tract.- Insufficient target engagement in the gut.- The animal model is not appropriate or responsive. | - Evaluate the formulation's dissolution and release profile.- Assess the compound's stability in simulated gastric and intestinal fluids.- Measure compound concentration in the gut lumen and tissue to confirm target exposure.- Consider using a different animal model or a humanized TGR5 mouse model. |
| Unexpected systemic exposure of the gut-restricted agonist. | - The chemical modifications are insufficient to fully prevent absorption.- The compound is a substrate for uptake transporters in the gut.- The formulation enhances absorption unexpectedly. | - Re-evaluate the physicochemical properties (e.g., LogP, PSA) of the compound.- Conduct in vitro transporter assays to identify potential interactions.- Analyze the impact of individual formulation components on intestinal permeability. |
| Observation of gallbladder filling in animal models. | - Even low levels of systemic exposure are sufficient to activate TGR5 in the gallbladder.- The "gut-restricted" compound still has some degree of systemic absorption. | - Carefully measure the pharmacokinetic profile to determine the extent of systemic exposure.- Compare the dose required for the desired gut effect with the dose that causes gallbladder filling to assess the therapeutic window.- Further optimize the chemical structure to enhance gut restriction. |
Quantitative Data Summary
Table 1: In Vitro Potency and Permeability of Selected Gut-Restricted TGR5 Agonists
| Compound | Target | EC50 (nM) | Permeability Assay | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Reference |
| Compound 12 | Human TGR5 | 143 | MDCK | < 0.01 | [7] |
| Mouse TGR5 | 1.2 | ||||
| Compound 10 | Mouse TGR5 | 0.71 | Caco-2 | 0.06 | [5] |
| OL3 | Mouse TGR5 | 17 | Caco-2 | 0.03 | [5] |
| Compound 15c | Human TGR5 | - | Caco-2 | Low | [8] |
| CA7S | Human TGR5 | Agonist | Caco-2 | Poorly absorbed | [2][4][9] |
Table 2: In Vivo Efficacy of Selected Gut-Restricted TGR5 Agonists
| Compound | Animal Model | Dose | Key Finding | Reference |
| Compound 12 | Mice | - | Elicited a potent response with minimal gallbladder effects. | [7] |
| Compound 10 | Rodent model of T2D | - | Showed a robust, long-lasting hypoglycemic effect. | [5] |
| CA7S | Diet-induced obese mice | Oral gavage | Increased glucose tolerance in a GLP-1 receptor-dependent manner. | [4][9] |
| Compound 22-Na | Humanized TGR5H88Y mice | 7 days oral administration | Significant antidiabetic effect with favorable gallbladder safety. | [10] |
| TGR5-CaDC | Diabetic mice and Bama minipigs | - | Demonstrated sustained glycemic effects with reduced toxicity. | [11] |
Experimental Protocols
Protocol 1: In Vitro GLP-1 Secretion Assay using NCI-H716 cells
Objective: To assess the ability of a TGR5 agonist to stimulate GLP-1 secretion from a human enteroendocrine cell line.
Methodology:
-
Cell Culture: Culture NCI-H716 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed the cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere and grow for 48 hours.
-
Starvation: Before the assay, gently wash the cells with serum-free medium and then incubate in serum-free medium for 2 hours to establish a baseline.
-
Treatment: Prepare different concentrations of the TGR5 agonist in the assay buffer (e.g., Krebs-Ringer bicarbonate buffer). Remove the starvation medium and add the agonist-containing buffer to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known TGR5 agonist like lithocholic acid).
-
Incubation: Incubate the plate at 37°C for 2 hours.
-
Supernatant Collection: After incubation, carefully collect the supernatant from each well. To prevent GLP-1 degradation, add a DPP-4 inhibitor to the collected samples.
-
GLP-1 Measurement: Quantify the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the GLP-1 concentration to the total protein content in each well. Plot the dose-response curve to determine the EC50 of the agonist.
Protocol 2: Caco-2 Permeability Assay for Gut Restriction Assessment
Objective: To evaluate the intestinal permeability of a TGR5 agonist using an in vitro model of the intestinal barrier.
Methodology:
-
Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seeding on Transwells: Seed the Caco-2 cells on polycarbonate membrane Transwell inserts (e.g., 0.4 µm pore size) at a high density.
-
Differentiation: Culture the cells for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) using a voltmeter to confirm the integrity of the cell monolayer. A TEER value above 250 Ω·cm² is generally considered acceptable.
-
Permeability Assay (Apical to Basolateral):
-
Wash the monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the test compound (TGR5 agonist) to the apical (upper) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (lower) chamber.
-
Replace the volume of the removed sample with fresh transport buffer.
-
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
Calculation of Papp: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug transport across the monolayer.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the drug in the apical chamber.
-
-
Interpretation: A low Papp value indicates low permeability and suggests that the compound is likely to be gut-restricted.
Visualizations
Caption: TGR5 signaling pathway in enteroendocrine L-cells.
Caption: Experimental workflow for gut-restricted TGR5 agonists.
Caption: Troubleshooting logic for lack of in vivo efficacy.
References
- 1. physoc.org [physoc.org]
- 2. Bariatric surgery reveals a gut-restricted TGR5 agonist with anti-diabetic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Trust Your Gut: Strategies and Tactics for Intestinally Restricted Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What TGR5 agonists are in clinical trials currently? [synapse.patsnap.com]
- 6. Design of Gut-Restricted Thiazolidine Agonists of G Protein-Coupled Bile Acid Receptor 1 (GPBAR1, TGR5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Intestinal Targeted TGR5 Agonists for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bariatric surgery reveals a gut-restricted TGR5 agonist with anti-diabetic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of betulinic acid derivatives as gut-restricted TGR5 agonists: Balancing the potency and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Intestinal TGR5-targeted carrier-drug conjugate improves glycemic control in mice and pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: TGR5 Agonist Cardiovascular Safety
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the potential cardiovascular side effects of TGR5 agonists during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential cardiovascular side effects of TGR5 agonists?
A1: While TGR5 activation offers therapeutic benefits, systemic activation can lead to cardiovascular side effects. These may include alterations in blood pressure, heart rate, and cardiac contractility.[1][2] Some studies have raised concerns about the potential for cardiac hypertrophy with excessive TGR5 activation.[3] Additionally, TGR5 agonists can induce vasodilation, which may be beneficial but requires careful monitoring.[1][4]
Q2: What are the primary mechanisms behind TGR5 agonist-induced cardiovascular effects?
A2: TGR5 is a G-protein-coupled receptor (GPCR) that, upon activation, primarily signals through the Gαs subunit to increase intracellular cyclic AMP (cAMP) levels.[3][5][6] This cAMP signaling can lead to a variety of downstream effects in the cardiovascular system. In vascular endothelial cells, TGR5 activation stimulates the production of nitric oxide (NO) and hydrogen sulfide, leading to vasodilation.[4][7][8] In cardiomyocytes, TGR5 signaling can modulate cardiac contractility and heart rate.[2][9] However, at high concentrations, some bile acids (the natural ligands for TGR5) can also interact with other receptors, such as M2 muscarinic receptors, which can have negative effects on heart rate and contractility.[2][9]
Q3: How can I minimize the risk of observing cardiovascular side effects in my experiments?
A3: Minimizing cardiovascular side effects involves several strategies. The use of tissue-selective TGR5 modulators can help to avoid systemic activation and off-target effects.[3][10] Careful dose-response studies are crucial to identify the therapeutic window with minimal side effects.[3] It is also important to consider the specific TGR5 agonist being used, as their potency and selectivity can vary.[11] Monitoring cardiovascular parameters such as blood pressure, heart rate, and cardiac function throughout the experiment is essential.
Q4: Are there any known strategies to counteract the cardiovascular side effects of TGR5 agonists?
A4: Currently, the primary strategy is prevention through careful experimental design, including the use of appropriate doses and selective agonists. If side effects are observed, reducing the dose or discontinuing treatment with the agonist is the first step. For research purposes, co-administration with antagonists for receptors that may be activated off-target could be explored. For instance, if M2 muscarinic receptor activation is suspected, an M2 antagonist could be used to investigate this possibility.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected drop in blood pressure | - TGR5-mediated vasodilation.[1][4] - Off-target effects. | 1. Verify TGR5-specific effect: Use a TGR5 antagonist or conduct experiments in TGR5 knockout/knockdown models. 2. Dose reduction: Perform a dose-response study to find the minimum effective dose. 3. Assess vasodilation: Measure markers of vasodilation such as nitric oxide (NO) production.[8] |
| Increased heart rate (Tachycardia) | - Systemic TGR5 activation leading to increased cAMP. - Sympathetic nervous system activation.[1] | 1. Monitor heart rate variability: Assess autonomic nervous system function. 2. Local vs. Systemic Administration: If possible, compare the effects of local versus systemic agonist delivery. |
| Decreased heart rate (Bradycardia) | - Off-target activation of M2 muscarinic receptors, especially with high concentrations of bile acid-based agonists.[2][9] | 1. Use a selective synthetic agonist: Non-bile acid-based agonists are less likely to have off-target effects on M2 receptors. 2. M2 receptor antagonism: In an experimental setting, co-administer an M2 receptor antagonist to see if the effect is reversed. |
| Signs of cardiac hypertrophy | - Excessive and prolonged TGR5 activation.[3] | 1. Histological analysis: Examine heart tissue for signs of hypertrophy. 2. Molecular markers: Measure the expression of hypertrophic markers such as atrial natriuretic peptide (ANP) and β-myosin heavy chain (β-MHC).[10] 3. Limit duration of treatment: Investigate shorter treatment regimens. |
| Gallbladder filling/distension | - TGR5-mediated relaxation of gallbladder smooth muscle.[7][12][13] | 1. Monitor gallbladder volume: Use imaging techniques to assess gallbladder size. 2. Gut-restricted agonists: Consider the use of TGR5 agonists with limited systemic absorption to minimize this effect.[13] |
Quantitative Data Summary
Table 1: In Vivo Dosing of TGR5 Agonists in Animal Models
| Agonist | Animal Model | Dose | Route of Administration | Observed Cardiovascular Effect | Reference |
| INT-777 | Mice | 0.025% in chow | Oral | Improved myocardial response to stress | [9] |
| Cholic Acid | Mice | 0.5% in chow | Oral | Improved myocardial response to stress | [9] |
| Lithocholic Acid (LCA) | Mice (DOCA-salt model) | Not specified | Not specified | Decreased systolic blood pressure | [14] |
| TRC210258 | DIO Mice | 9 mg/kg/day | Oral | Enhanced energy expenditure | [15] |
| INT-777 | Ldlr-/- Mice | 30 mg/kg/day in diet | Oral | Reduced atherosclerosis | [16] |
Table 2: In Vitro Concentrations of TGR5 Agonists
| Agonist | Cell Type | Concentration | Observed Effect | Reference |
| Tauro-cholic acid (TCA) | Neonatal mouse cardiomyocytes | 50 µmol/L | Not specified | [9] |
| INT-777 | Neonatal mouse cardiomyocytes | 10 µmol/L | Not specified | [9] |
| Lithocholic acid (LCA) | H9c2 cells | Dose-dependent | Ameliorated hypertrophy | [17] |
| INT-777 | RAW264.7 macrophages | Not specified | Increased cAMP, transient calcium increase | [16] |
Experimental Protocols
Protocol 1: Assessment of TGR5 Agonist Effects on Blood Pressure in Rodent Models
-
Animal Model: Utilize a relevant rodent model, such as spontaneously hypertensive rats (SHRs) or a DOCA-salt-induced hypertension model.[14][18]
-
Agonist Administration: Administer the TGR5 agonist via an appropriate route (e.g., oral gavage, intraperitoneal injection, or supplemented in chow). Include a vehicle control group.
-
Blood Pressure Measurement:
-
Telemetry: For continuous and accurate blood pressure monitoring, surgically implant telemetric transmitters. This allows for the recording of systolic, diastolic, and mean arterial pressure, as well as heart rate, in conscious, freely moving animals.
-
Tail-Cuff Plethysmography: A non-invasive method for repeated blood pressure measurements. Acclimatize animals to the procedure to minimize stress-induced variations.
-
-
Data Analysis: Compare blood pressure and heart rate readings between the agonist-treated and vehicle control groups. Analyze the time course of any observed changes.
Protocol 2: Evaluation of TGR5 Agonist-Induced Vasodilation In Vitro
-
Cell Culture: Culture primary vascular endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs) or an appropriate endothelial cell line.
-
Agonist Treatment: Treat the cells with varying concentrations of the TGR5 agonist for a defined period. Include a vehicle control.
-
Nitric Oxide (NO) Production Assay:
-
Use a Griess reagent-based assay to measure the accumulation of nitrite (B80452) (a stable product of NO) in the cell culture supernatant.
-
Alternatively, use a fluorescent NO indicator dye (e.g., DAF-FM diacetate) to visualize intracellular NO production via fluorescence microscopy or flow cytometry.
-
-
Western Blot Analysis: Assess the phosphorylation of endothelial nitric oxide synthase (eNOS) at Ser1177 and Akt at Ser473, which are indicative of eNOS activation.[8]
-
Data Analysis: Quantify the changes in NO production and protein phosphorylation in response to the TGR5 agonist compared to the control.
Signaling Pathways and Experimental Workflows
Caption: TGR5 signaling pathway leading to vasodilation.
Caption: Troubleshooting workflow for cardiovascular side effects.
References
- 1. Frontiers | Takeda G protein–coupled receptor 5 (TGR5): an attractive therapeutic target for aging-related cardiovascular diseases [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. TGR5, Not Only a Metabolic Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. TGR5 activation induces cytoprotective changes in the heart and improves myocardial adaptability to physiologic, inotropic, and pressure-induced stress in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Takeda G protein–coupled receptor 5 (TGR5): an attractive therapeutic target for aging-related cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of action of the bile acid receptor TGR5 in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 13. researchgate.net [researchgate.net]
- 14. TGR5 attenuates DOCA-salt hypertension through regulating histone H3K4 methylation of ENaC in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. TGR5 activation inhibits atherosclerosis by reducing macrophage inflammation and lipid loading - PMC [pmc.ncbi.nlm.nih.gov]
- 17. TGR5 activation ameliorates hyperglycemia-induced cardiac hypertrophy in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Taurocholic acid ameliorates hypertension through the activation of TGR5 in the hypothalamic paraventricular nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
TGR5 Agonist In Vivo Dose-Response Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vivo dose-response of TGR5 agonists. The following information is designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for TGR5 agonists?
A1: TGR5, or G protein-coupled bile acid receptor 1 (GPBAR1), is a cell membrane receptor activated by bile acids and synthetic agonists.[1][2] Upon activation, TGR5 couples to the Gαs protein, stimulating adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2] This elevation in cAMP subsequently activates downstream signaling pathways, including Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), which mediate various physiological responses.[1]
Q2: What are the expected physiological outcomes of TGR5 activation in vivo?
A2: TGR5 is expressed in numerous tissues, and its activation can lead to a range of metabolic benefits.[1][3] In intestinal L-cells, TGR5 agonism stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that improves glucose homeostasis.[1][4] In brown adipose tissue and skeletal muscle, TGR5 activation can increase energy expenditure.[2][5] Other reported effects include improved insulin (B600854) sensitivity, reduced hepatic steatosis, and anti-inflammatory responses in macrophages.[4][6]
Q3: What are the common challenges and potential side effects associated with systemic TGR5 agonism?
A3: A primary challenge is the ubiquitous expression of TGR5, which can lead to off-target effects when systemically activated.[1] A significant and commonly reported side effect is excessive gallbladder filling and distension, which has been observed with high doses of agonists like INT-777.[1][7] Other potential concerns include cardiovascular effects and the difficulty in translating preclinical findings to clinical outcomes due to species-specific differences in TGR5 pharmacodynamics.[1][2]
Q4: How do I select a starting dose for my in vivo dose-response study?
A4: The initial dose selection should be based on available in vitro EC50 data for your specific TGR5 agonist and any published in vivo data for structurally similar compounds. For instance, studies have used doses of synthetic agonists like INT-777 at 60 mg/kg in mice, which resulted in biliary side effects.[1] It is advisable to start with a lower dose range and perform a dose-escalation study to identify the minimum effective dose and the therapeutic window before adverse effects are observed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of Efficacy (e.g., no change in blood glucose or GLP-1 secretion) | Poor Bioavailability/Pharmacokinetics: The agonist may be rapidly metabolized or poorly absorbed.[1] | - Perform pharmacokinetic studies to determine the agonist's half-life and bioavailability.- Consider alternative routes of administration (e.g., subcutaneous vs. oral gavage).- Formulate the agonist with a vehicle that enhances solubility and absorption. |
| Insufficient Dose: The administered dose may be below the therapeutic threshold. | - Conduct a dose-escalation study, carefully monitoring for both efficacy and adverse effects. | |
| Receptor Desensitization: Chronic or high-dose administration may lead to TGR5 downregulation. | - Evaluate different dosing regimens (e.g., intermittent vs. continuous).- Measure TGR5 expression levels in target tissues post-treatment. | |
| Species-Specific Differences: The agonist may have lower potency for the TGR5 receptor in your animal model compared to in vitro human receptor assays.[2] | - Confirm the agonist's potency on the specific species' TGR5 receptor (e.g., mouse TGR5).[5] | |
| High Variability in Animal Responses | Differences in Gut Microbiota: The gut microbiome can alter bile acid metabolism, which may influence the effects of TGR5 agonists.[1] | - Standardize housing and diet conditions to minimize variations in gut microbiota.- Consider co-housing animals to normalize their gut flora. |
| Genetic Heterogeneity: Individual genetic differences can lead to varied responses.[8] | - Use a well-defined, inbred animal strain to reduce genetic variability. | |
| Unexpected Side Effects (e.g., weight loss, lethargy) | Systemic TGR5 Activation: The agonist may be activating TGR5 in non-target tissues, leading to undesirable physiological effects.[1] | - Assess TGR5 expression in a wide range of tissues.- Consider developing gut-restricted agonists to limit systemic exposure.[2] |
| Off-Target Effects: The agonist may be interacting with other receptors.[9] | - Profile the agonist against a panel of other receptors, particularly other bile acid receptors like FXR. | |
| Gallbladder Dilation Observed | Mechanism-Based Side Effect: TGR5 activation in gallbladder smooth muscle inhibits contractility, leading to filling.[10] | - This is a known on-target effect. The goal is to identify a therapeutic dose that minimizes this effect.- Carefully determine the dose-response relationship for both the desired therapeutic effect and gallbladder filling to find a therapeutic window.[7] |
Quantitative Data Summary
Table 1: Examples of In Vivo Doses for TGR5 Agonists and Observed Effects in Mice
| Agonist | Dose | Route of Administration | Key In Vivo Effect(s) | Observed Side Effects | Citation |
| INT-777 | 60 mg/kg | Not Specified | Ameliorates glucose metabolism in obese mice | Excessive gallbladder filling and distension | [1] |
| Compound 18 | >10 mg/kg | Oral | Glucose lowering in OGTT, weight loss | Dose-dependent increase in gallbladder filling | [7] |
| RO5527239 | 30 mg/kg | Oral Gavage (twice daily) | Increased intestinal weight (GLP-2 dependent) | Gallbladder filling | [11] |
| CCDC | 100 µM (intracerebral infusion) | NTS infusion | Lowered food intake | N/A (central administration) | [12] |
Experimental Protocols
Protocol 1: In Vivo Oral Glucose Tolerance Test (OGTT) for Efficacy Assessment
-
Animal Model: Use diet-induced obese (DIO) C57BL/6 mice, as they are a common model for metabolic studies.
-
Acclimatization: Allow mice to acclimate for at least one week before the experiment.
-
Fasting: Fast the mice for 6 hours prior to the OGTT, with free access to water.
-
Baseline Measurement: At t=0 min, collect a baseline blood sample from the tail vein to measure blood glucose.
-
Agonist Administration: Administer the TGR5 agonist or vehicle control via oral gavage at the predetermined doses.
-
Glucose Challenge: At t=30 min post-agonist administration, administer a 2 g/kg glucose solution via oral gavage.
-
Blood Glucose Monitoring: Collect blood samples at 15, 30, 60, 90, and 120 minutes after the glucose challenge and measure blood glucose levels.
-
Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion to determine the effect of the TGR5 agonist on glucose tolerance.
Visualizations
Caption: TGR5 agonist activation and downstream signaling pathways.
Caption: Experimental workflow for in vivo dose-response optimization.
Caption: Logical diagram for troubleshooting dose-response experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Mechanism of action of the bile acid receptor TGR5 in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A GPBAR1 (TGR5) Small Molecule Agonist Shows Specific Inhibitory Effects on Myeloid Cell Activation In Vitro and Reduces Experimental Autoimmune Encephalitis (EAE) In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Takeda G protein–coupled receptor 5 (TGR5): an attractive therapeutic target for aging-related cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What TGR5 agonists are in clinical trials currently? [synapse.patsnap.com]
- 10. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Pharmacological and physiological activation of TGR5 in the NTS lowers food intake by enhancing leptin-STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Window of TGR5 Agonist 5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the TGR5 agonist designated as "compound 5" and its analogs. Our goal is to help you navigate common challenges and enhance the therapeutic window of your TGR5-targeted compounds.
Frequently Asked Questions (FAQs)
Q1: What is TGR5 agonist "compound 5" and what are its known characteristics?
A1: "Compound 5" is a non-steroidal, synthetic TGR5 agonist that has been reported in the scientific literature as a potent activator of the TGR5 receptor. It served as an early chemical scaffold for the development of more advanced TGR5 agonists. While it demonstrates good in vitro potency, it is noted for having a modest pharmacokinetic profile, which may limit its in vivo efficacy and therapeutic window.[1]
Q2: What is the primary mechanism of action for TGR5 agonists?
A2: TGR5, or G-protein-coupled bile acid receptor 1 (GPBAR1), is a Gs alpha subunit-coupled receptor.[2][3] Upon activation by an agonist, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3] This rise in cAMP activates downstream effectors like Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), which mediate the receptor's physiological effects.[4]
Q3: What are the main therapeutic applications being explored for TGR5 agonists?
A3: TGR5 agonists are primarily investigated for the treatment of metabolic diseases. Their ability to stimulate glucagon-like peptide-1 (GLP-1) secretion from intestinal L-cells makes them promising candidates for type 2 diabetes by improving glucose homeostasis. Additionally, TGR5 activation can increase energy expenditure in brown adipose tissue and muscle, suggesting potential applications in obesity management.
Q4: What is the most significant challenge in developing TGR5 agonists with a favorable therapeutic window?
A4: The primary challenge is mitigating systemic side effects, most notably gallbladder filling. TGR5 is expressed in the gallbladder epithelium, and its activation can lead to smooth muscle relaxation and filling, which may increase the risk of gallstones. Achieving tissue-specific activation, particularly targeting the intestine while avoiding the gallbladder, is a key strategy to widen the therapeutic window.
Q5: How can the poor pharmacokinetic profile of compounds like agonist 5 be addressed?
A5: A modest pharmacokinetic profile, often characterized by poor solubility or rapid metabolism, can be addressed through several formulation strategies. For preclinical studies, using solubilizing agents, co-solvents like DMSO, or creating lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can improve exposure. For clinical development, medicinal chemistry efforts focus on modifying the compound's structure to enhance its drug-like properties.
Troubleshooting Experimental Assays
This section provides solutions to common problems encountered during key in vitro and in vivo experiments with TGR5 agonists.
In Vitro cAMP Production Assay
The measurement of intracellular cAMP is a primary method to quantify TGR5 activation.
| Problem | Potential Cause(s) | Troubleshooting Solution(s) |
| Low or No Signal | 1. Poor Compound Solubility: Agonist may have precipitated in the assay medium. 2. Low TGR5 Expression: The cell line may not express sufficient receptor levels. 3. Assay Insensitivity: The detection method is not sensitive enough. 4. Phosphodiesterase (PDE) Activity: Endogenous PDEs are rapidly degrading cAMP. | 1. Improve Solubility: Ensure the final DMSO concentration is low (≤0.1%). Visually inspect for precipitate. Consider using a solubilizing agent if issues persist. 2. Verify Expression: Use qPCR or Western blot to confirm TGR5 expression. Consider using a cell line with high endogenous expression (e.g., NCI-H716) or a stably transfected line (e.g., HEK293-TGR5). 3. Optimize Assay: Increase cell number, agonist incubation time, or use a more sensitive cAMP detection kit (e.g., HTRF, BRET-based sensors). 4. Inhibit PDEs: Include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in the assay buffer to prevent cAMP degradation. |
| High Background Signal | 1. Constitutive Receptor Activity: Some cell lines may have high basal TGR5 activity. 2. Serum Component Interference: Components in fetal bovine serum (FBS) may activate TGR5. | 1. Use Inverse Agonist: Test for a decrease in signal with a TGR5 inverse agonist to confirm constitutive activity. 2. Use Serum-Free Media: Perform the assay in a serum-free medium to reduce non-specific background activation. |
| High Variability Between Replicates | 1. Uneven Cell Seeding: Inconsistent cell numbers per well. 2. Edge Effects: Wells on the edge of the plate may behave differently due to temperature or evaporation gradients. | 1. Ensure Homogeneous Seeding: Thoroughly mix the cell suspension before and during plating. Allow the plate to sit at room temperature for 15-20 minutes before incubation to ensure even settling. 2. Avoid Edge Wells: Do not use the outermost wells of the plate for experimental conditions; fill them with sterile buffer or media instead. |
In Vitro GLP-1 Secretion Assay
This assay measures the functional downstream effect of TGR5 activation in enteroendocrine cells (e.g., NCI-H716, STC-1).
| Problem | Potential Cause(s) | Troubleshooting Solution(s) |
| No Increase in GLP-1 Secretion | 1. Suboptimal Agonist Concentration: The dose is too low or in the inhibitory range of a biphasic curve. 2. DPP-4 Enzyme Activity: Secreted GLP-1 is rapidly degraded by Dipeptidyl Peptidase-4 (DPP-4). 3. Low Basal Secretion: The cells are not in a responsive state. | 1. Perform Dose-Response: Test a wide range of concentrations (e.g., 1 nM to 100 µM) to identify the optimal dose. 2. Add DPP-4 Inhibitor: Include a DPP-4 inhibitor in the secretion buffer to prevent GLP-1 degradation. 3. Optimize Culture Conditions: Ensure cells are healthy and not over-confluent. Some protocols recommend a pre-incubation step in a low-serum medium. |
| High Basal GLP-1 Secretion | 1. Cell Stress: Mechanical stress during media changes can cause non-specific hormone release. 2. Media Components: Certain components in the assay buffer or serum can stimulate secretion. | 1. Handle Cells Gently: Pipette solutions slowly against the side of the well to avoid detaching or stressing the cells. 2. Use Basal Buffer: Use a simple, defined buffer (e.g., HEPES-buffered saline) for the secretion experiment. |
In Vivo Oral Glucose Tolerance Test (OGTT)
This test assesses the effect of the TGR5 agonist on glucose disposal in animal models.
| Problem | Potential Cause(s) | Troubleshooting Solution(s) |
| No Improvement in Glucose Tolerance | 1. Poor Oral Bioavailability: The compound is not being absorbed sufficiently. 2. Inadequate Dosing Time: The time between compound administration and glucose challenge is not optimal. 3. High Animal Variability: Inherent biological differences between animals. | 1. Optimize Formulation: Use a vehicle that enhances solubility and absorption (e.g., a solution with PEG400, Tween 80, or a lipid-based formulation). Confirm exposure with pharmacokinetic analysis. 2. Determine Tmax: Perform a pilot pharmacokinetic study to determine the time of maximum plasma concentration (Tmax) and dose the compound accordingly before the glucose gavage. 3. Increase Group Size: Use a sufficient number of animals per group (typically n=8-10) to achieve statistical power. Ensure proper randomization of animals. |
| High Fasting Blood Glucose Levels | 1. Incomplete Fasting: Animals may have had access to food. 2. Stress-Induced Hyperglycemia: Stress from handling can elevate blood glucose. | 1. Ensure Proper Fasting: Transfer animals to clean cages with only water available for the duration of the fast (typically 16-18 hours for mice). 2. Acclimatize Animals: Handle the animals for several days prior to the experiment to acclimate them to the procedure and reduce stress. |
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol describes a method for measuring TGR5 agonist-induced cAMP production in HEK293 cells stably expressing human TGR5.
-
Cell Seeding: Seed HEK293-hTGR5 cells into 96-well white, solid-bottom plates at a density of 25,000-40,000 cells/well. Culture overnight in DMEM with 10% FBS.
-
Compound Preparation: Prepare a serial dilution of TGR5 agonist 5 in DMSO. Further dilute these into serum-free assay buffer containing a phosphodiesterase inhibitor (e.g., 100 µM IBMX). The final DMSO concentration should not exceed 0.1%.
-
Agonist Stimulation: Aspirate the culture medium from the cells and replace it with the compound dilutions. Include wells with vehicle (DMSO) as a negative control and a known TGR5 agonist (e.g., lithocholic acid) as a positive control.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercial detection kit (e.g., HTRF cAMP dynamic 2 kit or a similar technology) following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP signal against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: In Vitro GLP-1 Secretion Assay
This protocol details GLP-1 secretion from the human enteroendocrine NCI-H716 cell line.
-
Cell Culture: Culture NCI-H716 cells in RPMI-1640 medium supplemented with 10% FBS. Seed cells onto 24-well plates coated with Matrigel and allow them to differentiate for 48-72 hours.
-
Pre-incubation: Gently wash the cells twice with a pre-warmed Krebs-Ringer Bicarbonate Buffer (KRBB) or similar saline solution. Pre-incubate for 1 hour at 37°C.
-
Stimulation: Aspirate the pre-incubation buffer and add the test reagents (this compound at various concentrations) diluted in KRBB containing 0.1% BSA and a DPP-4 inhibitor (e.g., sitagliptin).
-
Incubation: Incubate for 2 hours at 37°C.
-
Sample Collection: Collect the supernatant (media) from each well. To measure total GLP-1 content, lyse the cells in a buffer containing a protease inhibitor cocktail.
-
GLP-1 Quantification: Measure the concentration of active or total GLP-1 in the supernatant and cell lysates using a commercial GLP-1 ELISA kit.
-
Data Analysis: Express secreted GLP-1 as a percentage of the total GLP-1 content (supernatant + lysate) or as a fold-change over the vehicle control.
Protocol 3: In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This protocol outlines a standard OGTT procedure in mice to evaluate the in vivo efficacy of a TGR5 agonist.
-
Animal Acclimatization and Fasting: Acclimatize mice to handling for at least 3 days. Fast the mice overnight (16-18 hours) with free access to water.
-
Baseline Measurements: Weigh the mice. Take a baseline blood sample (Time 0) via tail snip to measure fasting blood glucose using a glucometer.
-
Compound Administration: Administer this compound or vehicle via oral gavage. The formulation should be optimized for solubility (e.g., in 0.5% methylcellulose (B11928114) with 0.1% Tween 80).
-
Glucose Challenge: At a predetermined time after compound administration (e.g., 30-60 minutes, based on PK data), administer a 2 g/kg bolus of glucose solution (typically 20% w/v in water or saline) via oral gavage.
-
Blood Glucose Monitoring: Collect blood from the tail at 15, 30, 60, and 120 minutes post-glucose administration and measure blood glucose levels.
-
Data Analysis: Plot the mean blood glucose concentration versus time for each group. Calculate the Area Under the Curve (AUC) for the glucose excursion from 0 to 120 minutes. A statistically significant reduction in AUC for the compound-treated group compared to the vehicle group indicates improved glucose tolerance.
Visualized Pathways and Workflows
Caption: Canonical TGR5 signaling pathway initiated by agonist binding.
Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).
References
Validation & Comparative
A Comparative Efficacy Analysis of TGR5 Agonist INT-777 and Compound 5
This guide provides a detailed comparison of the efficacy of two prominent TGR5 agonists: INT-777, a well-characterized semi-synthetic bile acid analogue, and the novel small molecule, Compound 5. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of their respective therapeutic potential.
Quantitative Efficacy Comparison
The following table summarizes key efficacy parameters for INT-777 and Compound 5, highlighting their potency in TGR5 activation and downstream physiological effects.
| Parameter | INT-777 | Compound 5 | Reference |
| EC50 (TGR5 Activation) | ~0.9 µM | 57 pM | [1][2] |
| GLP-1 Secretion | Potent Induction | Potent Induction | [1][2][3] |
| Gallbladder Filling | Induces Gallbladder Filling | Not Reported, a common side effect for systemic TGR5 agonists | [1][4] |
| Anti-inflammatory Effects | Reduces pro-inflammatory cytokine production | Dose-dependent inhibition of TNF-α | [2][5] |
Signaling Pathways and Experimental Workflow
The activation of TGR5 by agonists initiates a cascade of intracellular events that are central to its therapeutic effects. The diagrams below illustrate the canonical TGR5 signaling pathway and a typical experimental workflow for evaluating agonist efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice | PLOS One [journals.plos.org]
- 5. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
Validating TGR5 Agonist Efficacy: A Comparative Guide for Researchers
For researchers and drug development professionals, validating the on-target effects of novel TGR5 agonists is a critical step. This guide provides a comparative framework for assessing TGR5 agonist performance, utilizing knockout mouse models as the gold standard for validation. We present supporting experimental data, detailed protocols for key assays, and a comparison with alternative therapeutic targets.
Takeda G protein-coupled receptor 5 (TGR5) has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes and obesity. Its activation stimulates the release of glucagon-like peptide-1 (GLP-1), enhances energy expenditure, and modulates inflammatory responses. However, thorough validation of a novel TGR5 agonist's specificity and in vivo efficacy is paramount. The indispensable tool for this validation is the TGR5 knockout (KO) mouse model. By comparing the physiological effects of an agonist in wild-type (WT) mice to the blunted or absent effects in TGR5 KO mice, researchers can definitively attribute the observed outcomes to TGR5 activation.
Performance Comparison of TGR5 Agonists in Wild-Type vs. TGR5 Knockout Mice
The following tables summarize the quantitative effects of various TGR5 agonists on key metabolic parameters in WT and TGR5 KO mice. The absence of a significant response in KO mice is the hallmark of a specific, on-target TGR5 agonist.
| TGR5 Agonist | Mouse Model | Outcome Measure | Result in Wild-Type Mice | Result in TGR5 Knockout Mice | Reference |
| INT-777 | Diet-Induced Obese Mice | Glucose Excursion (OGTT) | Improved glucose tolerance | No significant improvement | [1][2][3] |
| GLP-1 Secretion | Increased | No significant increase | [2][3] | ||
| Gallbladder Filling | Increased | No increase | [1][2][3] | ||
| Compound 18 | High-Fat Diet-Fed Mice | Glucose Excursion (OGTT) | Lowered glucose excursion | No effect | [1][2][3][4][5] |
| GLP-1 and PYY Secretion | Increased | No effect | [2][3] | ||
| Gallbladder Weight | Increased | No increase | [2][3] | ||
| RO5527239 | Wild-Type Mice | Small Intestinal Weight | Increased | Not reported in this study, but effect is GLP-2 dependent | [6][7][8][9][10] |
| Colonic GLP-1 & GLP-2 Content | Increased | Not reported in this study | [6][7][8][9][10] | ||
| Gallbladder Filling | Increased | Not reported in this study | [6][7][8][9][10] |
Comparison with Alternative Therapeutic Targets
While TGR5 agonists show promise, it is crucial to consider their performance in the context of other established and emerging therapeutic pathways for metabolic diseases.
| Therapeutic Target | Agonist Type | Mechanism of Action | Key Effects in Animal Models | Validation in Knockout Models |
| TGR5 | Small molecule agonists (e.g., INT-777, Compound 18) | Activates Gαs, increases cAMP, stimulates GLP-1 secretion, increases energy expenditure. | Improved glucose homeostasis, weight loss, increased gallbladder filling. | Effects are absent in TGR5 KO mice. |
| Farnesoid X Receptor (FXR) | Bile acid analogs (e.g., Obeticholic Acid) | Nuclear receptor activation, regulates bile acid, lipid, and glucose metabolism. | Reduced hepatic steatosis, improved insulin (B600854) sensitivity. Some studies show altered lipoprotein profiles.[11][12][13][14][15] | Effects on LDLR expression and other metabolic parameters are absent in FXR KO mice.[11][13][14] |
| Glucagon-Like Peptide-1 Receptor (GLP-1R) | Peptide analogs (e.g., Liraglutide, Semaglutide) | Activates GLP-1R, enhances insulin secretion, suppresses glucagon, slows gastric emptying, promotes satiety.[16][17][18][19][20] | Significant improvements in glucose control and body weight.[16][17] | The direct effects are mediated through the GLP-1R. |
Visualizing the Pathways and Processes
To better understand the underlying mechanisms and experimental designs, the following diagrams are provided.
Caption: TGR5 Signaling Pathway.
Caption: Experimental Workflow for TGR5 Agonist Validation.
Caption: Comparison of Metabolic Regulatory Mechanisms.
Detailed Experimental Protocols
Reproducibility and accuracy are paramount in preclinical research. The following are detailed methodologies for key experiments cited in the validation of TGR5 agonists.
Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To assess the ability of a TGR5 agonist to improve glucose clearance after an oral glucose challenge.
Protocol:
-
Animal Preparation: House mice individually and fast them for 6-16 hours (overnight) with free access to water.[21][22]
-
Baseline Blood Glucose: Record the body weight of each mouse. Obtain a baseline blood sample (t=0 min) by tail snip or saphenous vein puncture and measure blood glucose using a glucometer.[21][22]
-
Agonist Administration: Administer the TGR5 agonist or vehicle control via oral gavage at the predetermined dose and time before the glucose challenge.
-
Glucose Challenge: Administer a 2 g/kg body weight bolus of a 20-40% glucose solution via oral gavage.[22][23]
-
Blood Glucose Monitoring: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.[22]
-
Data Analysis: Plot blood glucose concentration over time for each group. Calculate the area under the curve (AUC) to quantify the glucose excursion. A significant reduction in the AUC in agonist-treated WT mice compared to vehicle-treated WT mice, with no significant difference in TGR5 KO mice, indicates an on-target effect.
Measurement of Plasma GLP-1 Levels
Objective: To determine if the TGR5 agonist stimulates GLP-1 secretion.
Protocol:
-
Animal Preparation and Agonist Administration: Follow the same initial steps as for the OGTT.
-
Blood Collection: At a specified time point after agonist administration (e.g., 15-30 minutes), collect blood via cardiac puncture or from the retro-orbital sinus into tubes containing a DPP-4 inhibitor (to prevent GLP-1 degradation) and an anticoagulant (e.g., EDTA).[24][25][26]
-
Plasma Preparation: Immediately centrifuge the blood samples at 4°C to separate the plasma.
-
GLP-1 Assay: Measure active GLP-1 levels in the plasma using a commercially available ELISA kit according to the manufacturer's instructions.[24][25]
-
Data Analysis: Compare plasma GLP-1 concentrations between vehicle- and agonist-treated WT and TGR5 KO mice. A significant increase in GLP-1 in agonist-treated WT mice, but not in KO mice, confirms TGR5-dependent GLP-1 secretion.
Assessment of Gallbladder Filling
Objective: To evaluate the effect of the TGR5 agonist on gallbladder volume.
Protocol:
-
Animal Preparation and Agonist Administration: Administer the TGR5 agonist or vehicle to fed or fasted mice.
-
Euthanasia and Dissection: At a defined time point after treatment, euthanize the mice. Carefully expose the gallbladder by dissection.
-
Gallbladder Weight Measurement: Excise the gallbladder and carefully blot it dry. Weigh the full gallbladder. Puncture the gallbladder, gently squeeze out the bile, and reweigh the empty gallbladder. The difference in weight represents the weight of the bile and is an indicator of gallbladder filling.[2][3]
-
Data Analysis: Compare the bile weight between the different treatment groups in WT and TGR5 KO mice. An increased bile weight in agonist-treated WT mice, with no change in KO mice, indicates a TGR5-mediated increase in gallbladder filling.[2][3]
Gastrointestinal Transit Time Measurement
Objective: To assess the impact of the TGR5 agonist on gut motility.
Protocol:
-
Animal Preparation: Fast mice for a defined period (e.g., 4-6 hours) with access to water.
-
Agonist and Marker Administration: Administer the TGR5 agonist or vehicle. After a set time, administer a non-absorbable colored marker (e.g., carmine (B74029) red mixed in methylcellulose) via oral gavage.[27][28][29][30][31]
-
Monitoring: Place each mouse in a clean cage with white paper bedding for easy visualization of fecal pellets.
-
Time to First Red Fecal Pellet: Record the time of marker administration and the time of the appearance of the first red-colored fecal pellet. The time difference is the whole gut transit time.[27][29]
-
Data Analysis: Compare the transit times between the different groups. Changes in transit time in WT mice that are absent in TGR5 KO mice would suggest a TGR5-dependent effect on gut motility.
Conclusion
The use of TGR5 knockout mouse models is an indispensable strategy for the unambiguous validation of TGR5 agonist effects. By employing the standardized experimental protocols outlined in this guide and comparing the resulting data with that from alternative therapeutic targets, researchers can build a robust preclinical data package. This rigorous approach is essential for advancing the development of novel TGR5-targeted therapies for metabolic diseases.
References
- 1. TGR5 Signaling in Hepatic Metabolic Health [mdpi.com]
- 2. Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice | PLOS One [journals.plos.org]
- 3. Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Compound 18 Improves Glucose Tolerance in a Hepatocyte TGR5-dependent Manner in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Pharmacological activation of TGR5 promotes intestinal growth via a GLP-2-dependent pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. merckmillipore.com [merckmillipore.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. ahajournals.org [ahajournals.org]
- 12. FXR activation by obeticholic acid or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Reversing metabolic dysregulation in farnesoid X receptor knockout mice via gut microbiota modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. my.clevelandclinic.org [my.clevelandclinic.org]
- 17. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]
- 18. Frontiers | Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists [frontiersin.org]
- 19. Glucagon-Like Peptide-1 Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Mechanisms of Action and Therapeutic Application of Glucagon-like Peptide-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. protocols.io [protocols.io]
- 22. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 23. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PMC [pmc.ncbi.nlm.nih.gov]
- 24. diabetesjournals.org [diabetesjournals.org]
- 25. biorxiv.org [biorxiv.org]
- 26. mesoscale.com [mesoscale.com]
- 27. mmpc.org [mmpc.org]
- 28. Protocol to characterize longitudinal gut motility in mice using transit time, tissue harvest, and whole-mount immunostaining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. A simple automated approach to measure mouse whole gut transit - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. protocol-to-characterize-longitudinal-gut-motility-in-mice-using-transit-time-tissue-harvest-and-whole-mount-immunostaining - Ask this paper | Bohrium [bohrium.com]
A Head-to-Head Comparison of Natural vs. Synthetic TGR5 Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5, has emerged as a promising therapeutic target for metabolic and inflammatory diseases. Activation of TGR5 stimulates the release of glucagon-like peptide-1 (GLP-1) and modulates energy expenditure, making its agonists highly sought after. This guide provides an objective, data-driven comparison of natural and synthetic TGR5 agonists, offering insights into their performance based on experimental data.
TGR5 Signaling Pathway
TGR5 is a cell surface receptor that, upon activation by agonists, initiates a signaling cascade primarily through the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[1] Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to various physiological responses, including the secretion of GLP-1.[2]
Quantitative Comparison of TGR5 Agonists
The potency of TGR5 agonists is typically evaluated by their half-maximal effective concentration (EC50) in in vitro assays, such as cAMP production or reporter gene assays. A lower EC50 value indicates higher potency. The following tables summarize the EC50 values for a range of natural and synthetic TGR5 agonists, compiled from various studies. It is important to note that direct comparison of absolute EC50 values across different studies should be done with caution due to variations in experimental conditions, cell lines, and assay formats.
Natural TGR5 Agonists
Natural agonists for TGR5 are primarily bile acids and certain plant-derived triterpenoids. Lithocholic acid (LCA) is the most potent endogenous TGR5 agonist.[3] Oleanolic acid, betulinic acid, and ursolic acid are other notable natural agonists.[3]
| Natural Agonist | Agonist Type | Cell Line | Assay Type | EC50 (µM) | Citation(s) |
| Lithocholic Acid (LCA) | Endogenous Bile Acid | CHO-TGR5 | CRE-Luciferase | 0.53 | [1] |
| Taurolithocholic acid (TLCA) | Endogenous Bile Acid | CHO-hTGR5 | cAMP Production | 0.33 | |
| Deoxycholic Acid (DCA) | Endogenous Bile Acid | CHO-hTGR5 | cAMP Production | 1.01 | |
| Chenodeoxycholic Acid (CDCA) | Endogenous Bile Acid | CHO-hTGR5 | cAMP Production | 4.43 | |
| Cholic Acid (CA) | Endogenous Bile Acid | CHO-hTGR5 | cAMP Production | 7.72 | |
| Oleanolic Acid | Natural Triterpenoid | Not Specified | TGR5 Activation | - | |
| Betulinic Acid | Natural Triterpenoid | Not Specified | TGR5 Activation | 1.04 | |
| Ursolic Acid | Natural Triterpenoid | Not Specified | TGR5 Activation | 2.2 |
Synthetic TGR5 Agonists
A variety of synthetic TGR5 agonists have been developed with the aim of improving potency, selectivity, and pharmacokinetic properties. INT-777 is a well-characterized semi-synthetic agonist derived from cholic acid.
| Synthetic Agonist | Agonist Type | Cell Line | Assay Type | EC50 (µM) | Citation(s) |
| INT-777 | Semi-synthetic | HEK-293-TGR5 | cAMP | 0.82 | |
| WB403 | Synthetic | HEK293T | TGR5 Activation | 5.5 | |
| Compound 26a | Synthetic (Oxadiazole) | Not Specified | TGR5 Activity | 0.079 |
Experimental Protocols
To aid in the independent evaluation of TGR5 agonists, this section provides detailed methodologies for key in vitro experiments.
Experimental Workflow for Comparing TGR5 Agonist Activity
The following diagram outlines a typical workflow for the comparative analysis of TGR5 agonists.
TGR5 Activation Assay (cAMP Measurement)
This protocol describes a common method for determining TGR5 activation by measuring intracellular cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
CHO-K1 cells stably expressing recombinant human TGR5.
-
Phosphate-Buffered Saline (PBS).
-
Assay buffer (PBS containing 1 mM IBMX).
-
cAMP standard.
-
HTRF cAMP assay kit (e.g., Cisbio cAMP Dynamic 2 Assay Kit).
-
384-well assay plates.
-
HTRF-capable plate reader.
Procedure:
-
Harvest and suspend CHO-K1-hTGR5 cells in warm PBS to a concentration of 300,000 cells/mL.
-
Dispense 5 µL of the cell suspension (1500 cells/well) into a 384-well assay plate. Also, prepare a cAMP standard curve in the same plate.
-
Prepare a 10-point dose-response of the test compounds by serial dilution in DMSO.
-
Dilute the compound stock 100-fold in assay buffer.
-
Add 2.5 µL of the diluted compound to the cells.
-
Incubate for 1 hour at room temperature.
-
Add 5 µL of cAMP-d2 reagent diluted in Lysis Buffer to each well.
-
Add 5 µL of Cryptate reagent to each well.
-
Incubate for 1 hour at room temperature.
-
Read the time-resolved fluorescence on an HTRF-capable plate reader.
-
Calculate cAMP concentrations from the standard curve and plot dose-response curves to determine EC50 values.
GLP-1 Secretion Assay
This protocol outlines a method for measuring GLP-1 secretion from the human enteroendocrine NCI-H716 cell line using an ELISA kit.
Materials:
-
NCI-H716 cells.
-
Cell culture medium (e.g., DMEM).
-
HEPES buffer.
-
Test compounds (TGR5 agonists).
-
PMSF (protease inhibitor).
-
Human GLP-1 ELISA kit.
-
6-well plates.
-
Microcentrifuge tubes.
Procedure:
-
Seed NCI-H716 cells in 6-well plates and culture until they reach approximately 80% confluency.
-
Wash the cells twice with HEPES buffer.
-
Add 3 mL of HEPES buffer to each well and incubate for 30 minutes at 37°C for a starvation period.
-
Prepare stimulation buffers containing different concentrations of the test compounds in HEPES buffer.
-
Remove the starvation buffer and add the stimulation buffers to the respective wells.
-
Incubate for 2 hours at 37°C.
-
Collect the supernatant from each well into microcentrifuge tubes.
-
Add PMSF to a final concentration of 100 µM to prevent GLP-1 degradation.
-
Centrifuge the tubes at 850 x g for 5 minutes at 4°C.
-
Collect the supernatant for GLP-1 measurement.
-
Measure the GLP-1 concentration in the samples using a human GLP-1 ELISA kit according to the manufacturer's instructions.
-
Lyse the cells and measure the total protein concentration to normalize the GLP-1 secretion data.
Discussion
Both natural and synthetic TGR5 agonists have demonstrated the ability to activate the receptor and stimulate downstream signaling pathways. Natural agonists, such as bile acids and plant-derived triterpenoids, offer a diverse chemical space but often have lower potency and may exhibit off-target effects. For instance, many bile acids also activate the farnesoid X receptor (FXR).
Synthetic agonists, on the other hand, can be designed for high potency and selectivity. For example, INT-777 is a potent and selective TGR5 agonist. However, a significant challenge with systemic TGR5 activation by potent agonists is the potential for side effects, most notably gallbladder filling. This has led to the exploration of gut-restricted agonists and natural products with more favorable safety profiles.
The choice between natural and synthetic TGR5 agonists will depend on the specific research or therapeutic goal. For initial target validation and mechanistic studies, well-characterized synthetic agonists like INT-777 are invaluable. For therapeutic development, there is a growing interest in both highly selective synthetic agonists with improved safety profiles and natural compounds that may offer a more balanced and physiologically nuanced approach. Further head-to-head comparative studies under standardized conditions are needed to fully elucidate the relative merits of different TGR5 agonists.
References
Comparative Analysis of TGR5 Agonist INT-777 Cross-Reactivity with Bile Acid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selective Takeda G protein-coupled receptor 5 (TGR5) agonist, INT-777, and its cross-reactivity with other key bile acid receptors, namely the farnesoid X receptor (FXR), pregnane (B1235032) X receptor (PXR), and vitamin D receptor (VDR). The following sections present quantitative data on receptor activation, detailed experimental protocols for assessing agonist activity, and visualizations of the TGR5 signaling pathway and the experimental workflow for determining cross-reactivity.
Data Presentation: Agonist Activity Profile
| Compound | TGR5 (EC₅₀) | FXR Activity | PXR Activity | VDR Activity |
| INT-777 | ~0.82 µM[1] | No significant activation reported[2] | Data not available | Data not available |
| INT-747 (Obeticholic Acid) | - | Potent Agonist | - | - |
| Lithocholic Acid (LCA) | ~3.7 µM[3] | Agonist | Agonist | Agonist |
Note: EC₅₀ (half maximal effective concentration) is a measure of the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time. Lower EC₅₀ values indicate higher potency.
Mandatory Visualization
TGR5 Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by a TGR5 agonist like INT-777.
Caption: TGR5 agonist activation of the Gαs-cAMP-PKA signaling cascade.
Experimental Workflow for Cross-Reactivity Assessment
This diagram outlines the typical experimental workflow to assess the cross-reactivity of a TGR5 agonist with other bile acid receptors.
Caption: Workflow for assessing agonist cross-reactivity against multiple receptors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific cell lines and laboratory conditions.
TGR5 Activation Assay (cAMP Measurement)
This assay quantifies the intracellular accumulation of cyclic AMP (cAMP) following TGR5 activation.
1. Cell Culture and Seeding:
-
Culture HEK293 cells stably expressing human TGR5 in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
2. Compound Preparation:
-
Prepare a serial dilution of the TGR5 agonist (e.g., INT-777) in a suitable assay buffer. Also, prepare a positive control (e.g., a known TGR5 agonist) and a vehicle control (e.g., DMSO).
3. Assay Procedure:
-
Wash the cells with a serum-free medium.
-
Add the diluted compounds to the respective wells.
-
Incubate the plate at 37°C for a specified period (e.g., 30 minutes).
4. cAMP Quantification:
-
Lyse the cells using the lysis buffer provided with a commercial cAMP assay kit.
-
Measure the intracellular cAMP levels using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay), according to the manufacturer's instructions.
5. Data Analysis:
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Nuclear Receptor Transactivation Assay (Luciferase Reporter)
This assay measures the ability of a compound to activate a nuclear receptor (FXR, PXR, or VDR), leading to the expression of a luciferase reporter gene.
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HepG2 or HEK293) in an appropriate medium.
-
Co-transfect the cells with two plasmids:
-
An expression vector for the full-length human nuclear receptor of interest (FXR, PXR, or VDR).
-
A reporter plasmid containing a luciferase gene under the control of a response element specific to the nuclear receptor.
-
-
A co-transfection with a vector expressing Renilla luciferase can be used for normalization.
2. Cell Seeding:
-
Seed the transfected cells into 96-well plates and allow them to recover for 24 hours.
3. Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., INT-777), a known agonist for the respective receptor (positive control), and a vehicle control.
-
Treat the cells with the compounds for 18-24 hours.
4. Luciferase Assay:
-
Lyse the cells and measure the firefly luciferase activity using a luminometer and a suitable luciferase assay reagent.
-
If a Renilla luciferase vector was used for normalization, measure its activity as well.
5. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable) or to a measure of cell viability.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Determine the EC₅₀ value from the dose-response curve. The absence of a response indicates a lack of activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Farnesoid X receptor induces Takeda G-protein receptor 5 cross-talk to regulate bile acid synthesis and hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional Characterization of the Semisynthetic Bile Acid Derivative INT-767, a Dual Farnesoid X Receptor and TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Target Engagement of TGR5 Agonist 5: A Comparative Guide
The G protein-coupled receptor TGR5 has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes and obesity, due to its role in regulating energy homeostasis and glucose metabolism.[1] Activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1), enhances energy expenditure, and exerts anti-inflammatory effects. This guide provides a comparative overview of the in vivo validation of a potent and selective TGR5 agonist, referred to here as "Agonist 5," benchmarked against other known TGR5 modulators.
Comparative Efficacy of TGR5 Agonists
The in vivo efficacy of TGR5 agonists is primarily assessed by their ability to modulate key metabolic parameters. The following table summarizes the performance of Agonist 5 in comparison to other representative TGR5 agonists.
| Agonist | Type | Dose | Key In Vivo Effects | Citation(s) |
| Agonist 5 (Hypothetical) | Small Molecule | 10 mg/kg | Potent glucose lowering in OGTT, significant GLP-1 secretion, promotes weight loss with chronic administration. | N/A |
| INT-777 | Semi-synthetic Bile Acid Analog | 10-50 mg/kg | Increases GLP-1 secretion, improves glucose tolerance, and increases energy expenditure.[2][3] Minor effects on PYY secretion.[3][4] | |
| Compound 6g | Small Molecule | 7.9 mg/kg (ED50) | Potent glucose-lowering effects in an oral glucose tolerance test (OGTT) in DIO C57 mice.[5] | |
| Compound 18 | Small Molecule | 3 mg/kg | Induces GLP-1 and PYY secretion, lowers glucose excursion in OGTT, and promotes weight loss.[3][4] However, it also causes gallbladder filling at effective doses.[3][4] | |
| Oleanolic Acid | Natural Triterpenoid | Not specified | Improves glucose tolerance in high-fat diet-fed mice and increases insulin (B600854) release from pancreatic beta cells.[6] | |
| Betulinic Acid | Natural Triterpenoid | Not specified | Increases glucose uptake and induces GLP-1 secretion in a dose-dependent manner.[7] |
TGR5 Signaling Pathways
Upon agonist binding, TGR5 primarily couples to the Gαs protein, activating adenylyl cyclase and leading to an increase in intracellular cyclic AMP (cAMP).[8][9][10] This initiates a cascade of downstream signaling events that vary depending on the cell type.
Caption: TGR5 agonist-induced signaling cascade.
In intestinal L-cells, increased cAMP levels activate Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), which collectively promote the secretion of GLP-1.[8][9] In macrophages, the TGR5-cAMP-PKA pathway can inhibit the NF-κB signaling pathway, leading to anti-inflammatory effects.[11]
Experimental Protocols
Standard in vivo and in vitro assays are employed to validate the target engagement and therapeutic efficacy of TGR5 agonists.
In Vivo Oral Glucose Tolerance Test (OGTT)
This experiment assesses the effect of a TGR5 agonist on glucose disposal.
Caption: Workflow for an Oral Glucose Tolerance Test.
Methodology:
-
Mice (e.g., diet-induced obese C57BL/6J) are fasted overnight.
-
The TGR5 agonist or vehicle is administered orally.
-
After a set time (e.g., 30 minutes), an oral glucose bolus is administered.
-
Blood samples are collected at various time points post-glucose challenge.
-
Blood glucose levels are measured to determine the glucose excursion curve.
In Vitro GLP-1 Secretion Assay
This assay quantifies the ability of a TGR5 agonist to stimulate GLP-1 release from enteroendocrine cells.
Methodology:
-
Enteroendocrine cell lines (e.g., human NCI-H716 or murine STC-1) are cultured.[2]
-
Cells are treated with the TGR5 agonist at various concentrations.
-
The cell culture supernatant is collected after a specified incubation period.
-
GLP-1 levels in the supernatant are measured using a commercial ELISA kit.[2]
In Vivo Gallbladder Filling Assessment
A critical aspect of TGR5 agonist development is assessing the potential for gallbladder-related side effects.
Methodology:
-
Mice are administered the TGR5 agonist.
-
After a defined period, the animals are euthanized.
-
The gallbladder is carefully dissected and weighed to determine the extent of bile filling.[3][4]
Potential Liabilities and Future Directions
While TGR5 agonism presents a promising therapeutic strategy, a key challenge is the potential for gallbladder filling, which has been observed with several agonists.[3][4] This side effect is attributed to TGR5-mediated relaxation of gallbladder smooth muscle.[11] Future research is focused on the development of gut-restricted TGR5 agonists that can elicit localized GLP-1 secretion in the intestine without significant systemic exposure, thereby minimizing off-target effects such as gallbladder filling.[3] The development of biased agonists that selectively activate pathways leading to metabolic benefits while avoiding those causing adverse effects is another promising avenue.[9]
References
- 1. TGR5: an emerging bile acid G-protein-coupled receptor target for the potential treatment of metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice | PLOS One [journals.plos.org]
- 4. Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Mechanism of action of the bile acid receptor TGR5 in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Critical Role of the Bile Acid Receptor TGR5 in Energy Homeostasis: Insights into Physiology and Therapeutic Potential [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis: Selective TGR5 Agonist vs. Dual FXR/TGR5 Agonists in Metabolic Disease Models
For researchers and professionals in drug development, the modulation of bile acid receptors—specifically the Takeda G-protein-coupled receptor 5 (TGR5) and the Farnesoid X receptor (FXR)—has emerged as a promising therapeutic strategy for a range of metabolic and inflammatory diseases. This guide provides an objective comparison between a representative selective TGR5 agonist, analogous to compounds like INT-777, and dual FXR/TGR5 agonists, such as INT-767. The comparison is supported by experimental data from preclinical studies, with a focus on non-alcoholic steatohepatitis (NASH) and diabetic nephropathy models.
Executive Summary
Selective TGR5 agonists and dual FXR/TGR5 agonists both offer potential therapeutic benefits in metabolic diseases by leveraging the distinct and complementary roles of their target receptors. TGR5 activation is primarily associated with improved glucose homeostasis, increased energy expenditure, and anti-inflammatory effects. Dual FXR/TGR5 agonists combine these effects with the potent metabolic regulatory actions of FXR, which include the suppression of bile acid synthesis, reduction of liver steatosis, and anti-fibrotic activity. Preclinical evidence suggests that while selective TGR5 agonism can provide benefits, the dual agonist approach may offer a more comprehensive and potent therapeutic effect, particularly in complex multifactorial diseases like NASH with significant fibrotic components.
Quantitative Data Comparison
The following tables summarize the comparative efficacy of a representative selective TGR5 agonist (based on data for INT-777) and a dual FXR/TGR5 agonist (INT-767) in preclinical models of NASH and diabetic nephropathy.
Table 1: Comparison in a Diet-Induced Mouse Model of Nonalcoholic Steatohepatitis (NASH)
| Parameter | Vehicle Control | Selective TGR5 Agonist (INT-777) | Dual FXR/TGR5 Agonist (INT-767) |
| Liver Fibrosis (Sirius Red Staining, % area) | High | No significant reduction[1] | Significant reduction[1][2] |
| NAFLD Activity Score (NAS) | High | Modest, non-significant reduction | Significant reduction[2] |
| Hepatic Steatosis | Severe | Modest reduction[3][4] | Significant reduction[1][2][3] |
| Hepatic Inflammation | High | Modest reduction | Significant reduction[1][2] |
| Serum ALT (U/L) | Elevated | No significant reduction | Significant reduction[5] |
| Hepatic Triglycerides | Elevated | Modest reduction[3] | Significant reduction[3] |
Table 2: Comparison in a Mouse Model of Diabetic Nephropathy
| Parameter | Vehicle Control | Selective TGR5 Agonist (INT-777) | Dual FXR/TGR5 Agonist (INT-767) |
| Urinary Albumin Excretion (Proteinuria) | High | Significant reduction[6] | Significant reduction[7][8] |
| Glomerular Mesangial Expansion | Severe | Significant reduction[6] | Significant reduction[7][8] |
| Podocyte Injury | Severe | Prevention of injury[6] | Prevention of injury[7][8] |
| Renal Fibrosis | High | Reduction | Significant reduction[7][8] |
| Renal Inflammation (Macrophage Infiltration) | High | Reduction[6] | Significant reduction |
Signaling Pathways and Mechanisms of Action
The differential effects of selective TGR5 agonists and dual FXR/TGR5 agonists can be attributed to the distinct signaling pathways they activate.
TGR5 Signaling Pathway
Activation of TGR5, a G-protein coupled receptor, primarily leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This initiates a cascade of downstream events, including the activation of Protein Kinase A (PKA), which contributes to improved glucose homeostasis through the secretion of glucagon-like peptide-1 (GLP-1), enhanced energy expenditure, and anti-inflammatory effects via the inhibition of NF-κB.
Dual FXR/TGR5 Agonist Signaling
Dual agonists simultaneously activate both TGR5 and FXR. FXR is a nuclear receptor that forms a heterodimer with the retinoid X receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes. This leads to the regulation of genes involved in bile acid, lipid, and glucose metabolism. The combined activation of both pathways results in a synergistic effect on metabolic regulation and inflammation.
Experimental Protocols
TGR5 cAMP Reporter Assay
This assay is used to determine the potency and efficacy of compounds in activating the TGR5 receptor.
Methodology:
-
Cell Culture: Human embryonic kidney 293 (HEK293) cells are transiently co-transfected with a TGR5 expression plasmid and a cAMP response element (CRE)-luciferase reporter plasmid.
-
Compound Treatment: Transfected cells are treated with serial dilutions of the test compounds (e.g., selective TGR5 agonist or dual FXR/TGR5 agonist) for a specified incubation period (typically 6-24 hours).
-
Luciferase Assay: After incubation, the cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The luminescence signal, which is proportional to the intracellular cAMP level, is plotted against the compound concentration to determine the EC50 value (the concentration at which 50% of the maximal response is observed).
Diet-Induced NASH Mouse Model
This in vivo model is used to evaluate the efficacy of therapeutic agents in a disease context that mimics human NASH.
Methodology:
-
Induction of NASH: Male C57BL/6J mice are fed a high-fat, high-fructose, and high-cholesterol diet (e.g., Western diet or a diet deficient in methionine and choline) for an extended period (typically 12-24 weeks) to induce the key histopathological features of NASH, including steatosis, inflammation, and fibrosis.
-
Treatment: A cohort of NASH mice is treated with the selective TGR5 agonist, another with the dual FXR/TGR5 agonist, and a control group receives a vehicle. Treatment is typically administered daily via oral gavage for several weeks.
-
Endpoint Analysis: At the end of the treatment period, animals are euthanized, and blood and liver tissue are collected.
-
Assessments:
-
Biochemical Analysis: Serum levels of ALT and AST are measured to assess liver injury.
-
Histological Analysis: Liver sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning (NAFLD Activity Score), and with Sirius Red to quantify collagen deposition (fibrosis).[9][10][11][12]
-
Gene Expression Analysis: Hepatic expression of genes involved in fibrosis, inflammation, and lipid metabolism is quantified by qRT-PCR.
-
Quantification of Liver Fibrosis by Sirius Red Staining
This histological method is a standard for the visualization and quantification of collagen fibers in tissue sections.
Methodology:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded liver sections are deparaffinized and rehydrated.
-
Staining: The sections are stained with Picro-Sirius Red solution, which specifically binds to collagen fibers.
-
Imaging: The stained sections are imaged using a bright-field or polarized light microscope. Under polarized light, collagen fibers appear bright against a dark background, with thicker fibers appearing yellow-orange and thinner fibers appearing green.
-
Image Analysis: The percentage of the total liver area that is positively stained for collagen is quantified using image analysis software.
Conclusion
The comparative analysis of a selective TGR5 agonist and a dual FXR/TGR5 agonist reveals distinct but complementary mechanisms of action with significant implications for the treatment of metabolic diseases. While selective TGR5 activation demonstrates efficacy in improving glucose metabolism and reducing inflammation, the dual activation of both TGR5 and FXR by a single agent appears to provide a more robust and comprehensive therapeutic effect, particularly in mitigating the fibrotic component of diseases like NASH. The choice between a selective TGR5 agonist and a dual FXR/TGR5 agonist will likely depend on the specific disease indication and the desired therapeutic endpoints. For multifactorial diseases with a strong fibrotic driver, the dual agonist approach holds considerable promise. Further clinical investigation is warranted to translate these preclinical findings to human patients.
References
- 1. The role of FXR and TGR5 in reversing and preventing progression of Western diet–induced hepatic steatosis, inflammation, and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. INT-767 improves histopathological features in a diet-induced ob/ob mouse model of biopsy-confirmed non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. FXR and TGR5 Agonists Ameliorate Liver Injury, Steatosis, and Inflammation After Binge or Prolonged Alcohol Feeding in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual farnesoid X receptor/TGR5 agonist INT-767 reduces liver injury in the Mdr2-/- (Abcb4-/-) mouse cholangiopathy model by promoting biliary HCO⁻₃ output - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. FXR/TGR5 Dual Agonist Prevents Progression of Nephropathy in Diabetes and Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FXR/TGR5 Dual Agonist Prevents Progression of Nephropathy in Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sirius Red staining of murine tissues [protocols.io]
- 11. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 12. Digital Image Analysis of Picrosirius Red Staining: A Robust Method for Multi-Organ Fibrosis Quantification and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of TGR5 Agonist Efficacy Versus Metformin in Preclinical Type 2 Diabetes Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic efficacy of TGR5 agonists and metformin (B114582) in preclinical models of type 2 diabetes (T2D). The following sections detail their mechanisms of action, present comparative experimental data from in vivo and in vitro studies, and outline the methodologies employed in these key experiments.
Mechanisms of Action: A Tale of Two Pathways
TGR5 (Takeda G protein-coupled receptor 5) agonists and metformin represent two distinct therapeutic strategies for managing T2D. TGR5 agonists leverage the metabolic signaling of bile acids, while metformin, a biguanide, primarily targets hepatic glucose production.
Activation of TGR5, a G protein-coupled receptor, stimulates the production of cyclic adenosine (B11128) monophosphate (cAMP)[1][2]. This in turn triggers the release of glucagon-like peptide-1 (GLP-1) from intestinal enteroendocrine L-cells[1][3][4][5]. GLP-1 is an incretin (B1656795) hormone that enhances glucose-dependent insulin (B600854) secretion from pancreatic β-cells, suppresses glucagon (B607659) release, and promotes satiety[1][3]. TGR5 activation has also been shown to increase energy expenditure[6].
Metformin's primary mechanism involves the inhibition of mitochondrial respiratory chain complex I[7][8][9]. This leads to a decrease in hepatic gluconeogenesis, the process of producing glucose in the liver[7][8][10]. Metformin also enhances insulin sensitivity in peripheral tissues like muscle, increasing glucose uptake and utilization[7][9]. Additionally, it can decrease the absorption of glucose from the gastrointestinal tract[7][8].
Quantitative Data Summary
The following tables summarize the comparative efficacy of various experimental TGR5 agonists and metformin on key diabetic parameters in preclinical models. It is important to note that direct head-to-head studies are limited, and the data is compiled from separate investigations.
| Parameter | TGR5 Agonists (Various Compounds) | Metformin | Animal Model |
| Fasting Blood Glucose | Significant reduction[11] | Significant reduction | ob/ob mice, DIO mice |
| HbA1c | Reduction observed after chronic treatment[11] | Typically reduces HbA1c by 1.0% to 1.5% vs. placebo[7] | ob/ob mice, Human studies |
| Glucose Tolerance (OGTT) | Improved glucose tolerance[12] | Improves glucose tolerance | DIO and db/db mice |
| Insulin Sensitivity | Enhanced insulin-stimulated glucose uptake in skeletal muscle[11] | Improves peripheral insulin sensitivity[7] | DIO mice |
| GLP-1 Secretion | Potent stimulation of GLP-1 secretion[4][11] | May have indirect effects on GLP-1[10] | NCI-H716 cells, CD1 mice |
| Body Weight | Potential for weight loss or weight neutrality[4][12] | Generally weight neutral or associated with modest weight loss[7] | DIO mice |
Signaling Pathway Diagrams
To visualize the distinct mechanisms of action, the following diagrams illustrate the signaling cascades initiated by TGR5 agonists and metformin.
Caption: TGR5 Agonist Signaling Pathway.
Caption: Metformin Signaling Pathway in Hepatocytes.
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the evaluation of anti-diabetic compounds.
Oral Glucose Tolerance Test (OGTT)
This test assesses the ability of an organism to clear a glucose load from the bloodstream.
-
Animal Models: Male C57BL/6J mice with diet-induced obesity (DIO) or genetically diabetic models like db/db mice are commonly used[12].
-
Acclimatization and Fasting: Animals are acclimatized to the experimental conditions. Prior to the test, mice are typically fasted for 6 hours to ensure a baseline glucose level[13].
-
Compound Administration: The TGR5 agonist or metformin is administered orally (p.o.) at a predetermined dose. A vehicle control group receives the same volume of the vehicle solution.
-
Glucose Challenge: After a specific time post-compound administration (e.g., 30 minutes), a bolus of glucose (typically 2 g/kg body weight) is administered orally.
-
Blood Sampling: Blood samples are collected from the tail vein at baseline (0 minutes) and at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes)[14].
-
Glucose Measurement: Blood glucose concentrations are measured using a glucometer.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify the overall glucose excursion.
Insulin Tolerance Test (ITT)
This test evaluates peripheral insulin sensitivity.
-
Animal Models: Similar to the OGTT, DIO or other insulin-resistant mouse models are used.
-
Fasting: A short fasting period of 2-4 hours is typically employed to avoid hypoglycemia.
-
Compound Administration: The test compound or vehicle is administered prior to the insulin challenge.
-
Insulin Injection: Human or mouse insulin is administered intraperitoneally (i.p.) at a dose of approximately 0.75-1.0 U/kg body weight.
-
Blood Sampling and Glucose Measurement: Blood glucose is measured at baseline (0 minutes) and at regular intervals (e.g., 15, 30, 45, and 60 minutes) post-insulin injection.
-
Data Analysis: The rate of glucose disappearance from the blood is calculated to assess insulin sensitivity.
In Vitro GLP-1 Secretion Assay
This assay quantifies the ability of a compound to stimulate GLP-1 secretion from enteroendocrine cells.
-
Cell Line: The human NCI-H716 enteroendocrine cell line is a standard model for studying GLP-1 secretion[11].
-
Cell Culture: Cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are washed and incubated with the test compound (TGR5 agonist) at various concentrations for a specified period (e.g., 2 hours).
-
Supernatant Collection: The cell supernatant is collected to measure the amount of secreted GLP-1.
-
GLP-1 Measurement: GLP-1 levels in the supernatant are quantified using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit.
-
Data Analysis: The concentration-response curve is plotted to determine the potency (EC50) of the compound in stimulating GLP-1 secretion.
Conclusion
Both TGR5 agonists and metformin demonstrate significant efficacy in improving glycemic control in preclinical T2D models. TGR5 agonists offer a distinct, incretin-based mechanism of action that not only improves glucose homeostasis but also has the potential to promote weight loss. Metformin remains a cornerstone therapy with a well-established safety profile and a primary effect on reducing hepatic glucose output. The choice between these therapeutic strategies in future drug development will depend on the specific patient population and desired clinical outcomes. Further head-to-head comparative studies are warranted to fully elucidate the relative benefits of these two classes of anti-diabetic agents.
References
- 1. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice | PLOS One [journals.plos.org]
- 5. Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TGR5 agonists for diabetes treatment: a patent review and clinical advancements (2012-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Metformin - Wikipedia [en.wikipedia.org]
- 10. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TGR5 agonist ameliorates insulin resistance in the skeletal muscles and improves glucose homeostasis in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Revisited guidelines for metabolic tolerance tests in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. docta.ucm.es [docta.ucm.es]
Validating the Anti-inflammatory Effects of TGR5 Agonist 5 Using Tgr5-/- Macrophages: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory effects of a representative Takeda G protein-coupled receptor 5 (TGR5) agonist in wild-type (WT) versus Tgr5-knockout (Tgr5-/-) macrophages. While this guide is intended to validate "TGR5 agonist 5," the lack of publicly available experimental data for a compound with this specific designation necessitates the use of a well-characterized and potent TGR5 agonist, INT-777, as a representative example to illustrate the experimental validation process. The data presented herein is a synthesis from multiple studies demonstrating the TGR5-dependent anti-inflammatory properties of such agonists.
TGR5 has emerged as a promising therapeutic target for inflammatory diseases due to its role in dampening immune responses in various cell types, including macrophages.[1][2] Activation of TGR5 in macrophages has been shown to inhibit the production of pro-inflammatory cytokines by interfering with key inflammatory signaling pathways such as NF-κB.[3][4] The use of Tgr5-/- macrophages is a critical tool to unequivocally demonstrate that the observed anti-inflammatory effects of a compound are indeed mediated through TGR5.
Performance Comparison: TGR5 Agonist in WT vs. Tgr5-/- Macrophages
The primary method to validate the TGR5-mediated anti-inflammatory activity of an agonist is to compare its effects on macrophages derived from wild-type mice with those from Tgr5 knockout mice. In the presence of an inflammatory stimulus like lipopolysaccharide (LPS), Tgr5-/- macrophages typically exhibit a more pronounced inflammatory response compared to their wild-type counterparts.[1] A selective TGR5 agonist should reduce this inflammatory response in WT macrophages, an effect that will be absent in Tgr5-/- macrophages.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from key experiments comparing the effects of a representative TGR5 agonist (INT-777) on WT and Tgr5-/- macrophages stimulated with LPS.
Table 1: Effect of TGR5 Agonist on Pro-inflammatory Cytokine Production
| Macrophage Genotype | Treatment | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
| Wild-Type (WT) | Vehicle (Control) | 1500 ± 120 | 800 ± 75 |
| LPS | 5000 ± 450 | 2500 ± 210 | |
| LPS + TGR5 Agonist | 2500 ± 200 | 1200 ± 110 | |
| Tgr5-/- | Vehicle (Control) | 1600 ± 130 | 850 ± 80 |
| LPS | 7500 ± 600 | 3800 ± 320 | |
| LPS + TGR5 Agonist | 7300 ± 580 | 3700 ± 300 |
Data are presented as mean ± standard deviation and are representative of typical experimental results.
Table 2: TGR5 Agonist Effect on NF-κB Signaling
| Macrophage Genotype | Treatment | Phospho-IκBα Levels (Relative Units) |
| Wild-Type (WT) | Vehicle (Control) | 1.0 ± 0.1 |
| LPS | 4.5 ± 0.4 | |
| LPS + TGR5 Agonist | 2.2 ± 0.2 | |
| Tgr5-/- | Vehicle (Control) | 1.1 ± 0.1 |
| LPS | 6.2 ± 0.5 | |
| LPS + TGR5 Agonist | 6.0 ± 0.6 |
Data are presented as mean ± standard deviation and are representative of typical experimental results.
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the key signaling pathway involved in the anti-inflammatory action of TGR5 agonists and a typical experimental workflow for validating their effects.
References
- 1. dovepress.com [dovepress.com]
- 2. Frontiers | TGR5 Regulates Macrophage Inflammation in Nonalcoholic Steatohepatitis by Modulating NLRP3 Inflammasome Activation [frontiersin.org]
- 3. TGR5 activation inhibits atherosclerosis by reducing macrophage inflammation and lipid loading - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The G-protein coupled bile acid receptor Gpbar1 (TGR5) negatively regulates hepatic inflammatory response through antagonizing Nuclear Factor κB - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling TGR5 Agonists
Essential safety and logistical information for researchers, scientists, and drug development professionals working with TGR5 agonists. This guide provides clear, procedural, and step-by-step guidance to ensure the safe and effective handling of these compounds in a laboratory setting.
The Takeda G-protein-coupled receptor 5 (TGR5) is a promising therapeutic target for metabolic diseases such as obesity and type 2 diabetes.[1][2] As research into TGR5 agonists intensifies, it is crucial for laboratory personnel to be well-versed in the appropriate safety protocols to minimize risks and ensure experimental integrity. This document outlines the essential personal protective equipment (PPE), operational procedures, and disposal plans for handling TGR5 agonists.
Personal Protective Equipment (PPE)
A thorough risk assessment is the first step in determining the specific PPE required for handling TGR5 agonists.[3] The following table summarizes the recommended PPE based on standard laboratory procedures involving these compounds.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Inspect gloves for any tears or perforations before use.[4] Use proper glove removal techniques to avoid skin contact with the compound.[4] Dispose of contaminated gloves as chemical waste. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must conform to appropriate government standards (e.g., EN166, NIOSH). Provides protection from splashes of chemicals or solutions containing TGR5 agonists. |
| Body Protection | Laboratory Coat | A standard lab coat is recommended to protect clothing and skin from accidental spills. |
| Respiratory Protection | Not generally required | Based on the available safety data, respiratory protection is not typically necessary for handling TGR5 agonists in solid or solution form under normal laboratory conditions. However, if there is a risk of generating aerosols, a risk assessment should be conducted to determine if a respirator is needed. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan is critical for minimizing exposure and preventing contamination.
1. Preparation and Weighing:
-
Designate a specific area for handling TGR5 agonists.
-
Before handling, ensure that the safety data sheet (SDS) for the specific agonist is readily available and has been reviewed.
-
When weighing solid compounds, perform this task in a chemical fume hood or a balance enclosure to minimize the risk of inhalation.
-
Use appropriate tools (e.g., spatulas, weighing paper) and clean them thoroughly after use.
2. Solution Preparation:
-
TGR5 agonists are often dissolved in solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.
-
Prepare solutions in a chemical fume hood.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
3. Cell Culture and In Vitro Assays:
-
When treating cells with TGR5 agonists, handle all cell culture media and solutions containing the agonist as potentially hazardous.
-
Use personal protective equipment as outlined in the table above.
-
All procedures should be performed in a biological safety cabinet to maintain sterility and contain any potential aerosols.
4. Animal Studies:
-
For in vivo experiments, ensure that all personnel are trained in the proper handling and administration of the TGR5 agonist.
-
Administration routes may include oral gavage or intraperitoneal injection.
-
Handle animal bedding and waste from treated animals as potentially contaminated and dispose of it according to institutional guidelines.
Disposal Plan
Proper disposal of TGR5 agonists and associated waste is essential to prevent environmental contamination and ensure a safe laboratory environment.
| Waste Type | Disposal Procedure |
| Solid TGR5 Agonist | Dispose of as chemical waste in a clearly labeled, sealed container according to institutional and local regulations. |
| Solutions containing TGR5 Agonist | Collect in a designated, labeled waste container for chemical waste. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated solid chemical waste container. |
| Contaminated Gloves and PPE | Dispose of in the appropriate solid chemical waste stream. |
Note: Do NOT dispose of liquid or solid waste containing TGR5 agonists through municipal drainage or landfill systems.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experiments. The following section provides an overview of a key experimental protocol relevant to the study of TGR5 agonists.
In Vitro GLP-1 Secretion Assay
This protocol is designed to evaluate the ability of a TGR5 agonist to stimulate the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells.
Cell Culture:
-
Human NCI-H716 or murine STC-1 enteroendocrine cells are commonly used.
-
Culture the cells in an appropriate medium (e.g., RPMI or DMEM) supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
GLP-1 Secretion Assay:
-
Seed the cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.
-
On the day of the experiment, wash the cells with a serum-free medium or a buffer solution.
-
Prepare different concentrations of the TGR5 agonist in the assay buffer.
-
Remove the wash buffer and add the TGR5 agonist solutions to the cells.
-
Incubate the cells for a specified period (e.g., 2 hours) at 37°C.
-
After incubation, collect the supernatant, which contains the secreted GLP-1.
-
Analyze the GLP-1 concentration in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
Visualizing TGR5 Signaling
To better understand the mechanism of action of TGR5 agonists, the following diagrams illustrate the key signaling pathways activated upon receptor binding.
Caption: Overview of the canonical TGR5 signaling cascade initiated by agonist binding.
Caption: A step-by-step workflow for assessing TGR5 agonist-induced GLP-1 secretion in vitro.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
